13(R)-HODE cholesteryl ester
Description
Properties
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9E,11E,13R)-13-hydroxyoctadeca-9,11-dienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H76O3/c1-7-8-16-22-37(46)23-17-14-12-10-9-11-13-15-18-24-43(47)48-38-29-31-44(5)36(33-38)25-26-39-41-28-27-40(35(4)21-19-20-34(2)3)45(41,6)32-30-42(39)44/h12,14,17,23,25,34-35,37-42,46H,7-11,13,15-16,18-22,24,26-33H2,1-6H3/b14-12+,23-17+/t35-,37-,38+,39+,40-,41+,42+,44+,45-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXYPSUQZUUHPD-SDZZETQDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@H](/C=C/C=C/CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H76O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
665.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
13(R)-HODE cholesteryl ester in atherosclerosis progression
An In-depth Technical Guide on 13(R)-HODE Cholesteryl Ester in Atherosclerosis Progression
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
13-Hydroxyoctadecadienoic acid (13-HODE) cholesteryl ester is a significant oxidized lipid species found within oxidized low-density lipoprotein (OxLDL) and atherosclerotic plaques.[1][2] Its presence and concentration, particularly the 13(R)-HODE stereoisomer, are increasingly correlated with the progression of atherosclerosis. This document provides a comprehensive technical overview of the formation, signaling pathways, and pathological role of this compound in atherogenesis. It details the dualistic nature of HODEs, which can exhibit both pro- and anti-atherogenic properties depending on the context and stereoisomer. This guide summarizes key quantitative data, outlines detailed experimental protocols for its study, and provides visual diagrams of its core biochemical and cellular pathways to facilitate a deeper understanding for research and therapeutic development.
Formation of 13(S)- and 13(R)-HODE Cholesteryl Esters
The formation of 13-HODE cholesteryl esters from cholesteryl linoleate, a primary component of LDL, occurs through both enzymatic and non-enzymatic pathways. The specific stereoisomer formed—13(S)-HODE or 13(R)-HODE—is dependent on the originating pathway.
-
Enzymatic Pathway (13(S)-HODE): The enzyme 15-lipoxygenase-1 (15-LOX-1) stereospecifically oxidizes the linoleic acid moiety of cholesteryl linoleate.[1][3] This reaction forms 13(S)-hydroperoxyoctadecadienoic acid (13(S)-HpODE), which is subsequently reduced by cellular peroxidases to the more stable 13(S)-hydroxyoctadecadienoic acid (13(S)-HODE) cholesteryl ester.[1] This pathway is predominant in the early stages of plaque development.[1][4]
-
Non-Enzymatic Pathway (13(R)-HODE): In environments of high oxidative stress, characteristic of progressing atherosclerotic lesions, 13-HODE is formed through non-enzymatic, free radical-mediated oxidation of linoleic acid.[2] This process is not stereospecific and results in a racemic mixture of 13(S)-HODE and 13(R)-HODE.[1] The increasing prevalence of the 13(R) isomer in mature plaques suggests a shift towards free-radical-driven lipid peroxidation as the disease advances.[1][2]
Figure 1: Formation pathways of 13-HODE Cholesteryl Esters.
Role in Atherosclerosis Progression
13-HODE cholesteryl ester is a key bioactive lipid that modulates macrophage function, contributing significantly to foam cell formation and the inflammatory environment of the plaque.
Macrophage Transformation and Foam Cell Formation
A central event in atherosclerosis is the uptake of OxLDL by macrophages, leading to their transformation into lipid-laden foam cells.[5][6] 13-HODE isomers act as endogenous ligands for the nuclear receptor Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[1][2]
-
PPARγ Activation: 13(S)-HODE is a known activator of PPARγ, and studies suggest 13(R)-HODE may act similarly.[1][2][4]
-
CD36 Upregulation: Activation of PPARγ in macrophages leads to the increased expression of the scavenger receptor CD36.[2][7]
-
Lipid Uptake: CD36 facilitates the recognition and uptake of OxLDL, leading to massive intracellular accumulation of cholesteryl esters.[1]
-
Foam Cell Formation: This unchecked lipid uptake results in the formation of foam cells, a hallmark of atherosclerotic lesions.[1][5]
-
Apoptosis: The 13(S)-HODE/PPARγ axis can also trigger apoptosis in macrophages, contributing to the formation of a necrotic core in advanced plaques.[1]
Immunohistochemical studies have confirmed the colocalization of 13(R)-HODE with macrophages (CD68-positive cells), PPARγ, and CD36 in human carotid artery plaques, providing strong in vivo evidence for this pathway.[2]
References
- 1. 13-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 2. Immunohistochemical Detection of 13(R)-hydroxyoctadecadienoic Acid in Atherosclerotic Plaques of Human Carotid Arteries Using a Novel Specific Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of neutral cholesterol ester hydrolysis in macrophage foam cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Human atherosclerotic plaque alternative macrophages display low cholesterol handling but high phagocytosis because of distinct activities of the PPARɣ and LXRα pathways - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 13(R)-HODE Cholesteryl Ester in Oxidative Stress: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxidative stress is a critical driver in the pathogenesis of numerous chronic diseases, including atherosclerosis. Among the myriad of molecules implicated in this process, oxidized lipid species play a pivotal role. This technical guide focuses on 13(R)-hydroxyoctadecadienoic acid (13(R)-HODE) cholesteryl ester, a specific oxidized cholesteryl ester found within oxidized low-density lipoprotein (oxLDL). While much of the research has centered on its free acid counterpart, 13-HODE, this document aims to consolidate the current understanding of the cholesteryl ester form and its direct and indirect contributions to cellular oxidative stress, particularly in the context of macrophage dysfunction and foam cell formation. This guide provides an in-depth overview of its formation, its role in signaling pathways, quantitative effects on oxidative stress markers, and detailed experimental protocols relevant to its study.
Introduction
13-Hydroxyoctadecadienoic acid (HODE) is a family of oxidized metabolites derived from linoleic acid. There are two primary stereoisomers, 13(S)-HODE and 13(R)-HODE. While 13(S)-HODE is predominantly formed through enzymatic pathways involving lipoxygenases, 13(R)-HODE is primarily a product of non-enzymatic, free radical-mediated oxidation of linoleic acid, a hallmark of oxidative stress.[1] In biological systems, particularly within lipoproteins, these oxidized fatty acids can be esterified to cholesterol, forming cholesteryl esters. 13(R)-HODE cholesteryl ester is a significant component of oxidized low-density lipoprotein (oxLDL), which is a key player in the development of atherosclerosis.[1] The presence of 13(R)-HODE in atherosclerotic plaques underscores its potential role in the pathophysiology of cardiovascular disease.[1] This guide will delve into the specific role of this compound in inducing and propagating oxidative stress.
Formation of this compound
The formation of this compound is intrinsically linked to conditions of oxidative stress. The following diagram illustrates the general pathway:
Caption: Non-enzymatic formation of this compound.
Under conditions of high oxidative stress, reactive oxygen species (ROS) abstract a hydrogen atom from the bis-allylic position of a linoleate acyl chain within a cholesteryl linoleate molecule, forming a linoleate radical. This radical then reacts with molecular oxygen to form a peroxyl radical, which can subsequently be reduced to a hydroperoxide, yielding 13-hydroperoxyoctadecadienoic acid (HPODE) cholesteryl ester. This process is non-stereospecific, leading to a racemic mixture of (R) and (S) isomers. Subsequent reduction of the hydroperoxide group, for instance by glutathione (B108866) peroxidase (GPx), results in the formation of this compound and its (S)-enantiomer.
Role in Oxidative Stress and Signaling Pathways
This compound, as a component of oxLDL, contributes to oxidative stress primarily through its interaction with scavenger receptors on macrophages, such as the Lectin-like oxidized low-density lipoprotein receptor-1 (LOX-1).
LOX-1 Signaling Pathway
The binding of oxLDL, containing this compound, to LOX-1 initiates a signaling cascade that culminates in the production of intracellular ROS, creating a vicious cycle of oxidative stress.
Caption: LOX-1 mediated oxidative stress and foam cell formation.
Activation of LOX-1 by its ligands, including oxLDL, leads to the activation of NADPH oxidase, a key enzyme responsible for the production of superoxide (B77818) radicals.[2][3] This surge in ROS can activate downstream pro-inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, leading to the expression of pro-inflammatory cytokines and further amplifying the oxidative and inflammatory environment.[4] Concurrently, the uptake of oxLDL via LOX-1 and other scavenger receptors leads to the accumulation of cholesteryl esters within the macrophage, a critical step in the formation of foam cells, the hallmark of early atherosclerotic lesions.[5][6]
Quantitative Data on Oxidative Stress
Disclaimer: Specific quantitative data for the direct effects of isolated this compound on oxidative stress markers are limited in the current scientific literature. The following tables summarize available data for 13-HODE and its precursors, which may serve as a proxy for the potential effects of the cholesteryl ester form upon hydrolysis.
Table 1: Effect of 13-HODE and Precursors on Reactive Oxygen Species (ROS) Production
| Compound | Cell Type | Concentration | Incubation Time | Observed Effect on ROS | Citation |
| 13-HODE | Hepa-1c1c7 cells | 1 µM | 3 days | Increased ROS production | [7] |
| 13-HPODE | PC12h cells | ~8 µM (LD50) | Not specified | Increased ROS production | [8] |
Table 2: Effect of 13-HODE on Antioxidant Enzyme Activity
| Compound | Cell Type/System | Concentration | Incubation Time | Observed Effect on Enzyme Activity | Citation |
| 13-HODE | Hepatocytes | 1 µM | 2, 6, 12 hours | Inhibition of Catalase activity | [9] |
Experimental Protocols
Synthesis of this compound
A detailed, publicly available, step-by-step protocol for the specific synthesis of this compound is not readily found in the literature. However, a general approach would involve the esterification of 13(R)-HODE with cholesterol.
Conceptual Workflow for Synthesis:
Caption: Conceptual workflow for this compound synthesis.
This process would typically involve activating the carboxylic acid of 13(R)-HODE (e.g., using a carbodiimide) and then reacting it with the hydroxyl group of cholesterol in the presence of a suitable catalyst and solvent. Purification would likely be achieved through chromatographic techniques such as high-performance liquid chromatography (HPLC).
Macrophage Culture and Foam Cell Induction
This protocol describes the general procedure for inducing foam cell formation in macrophages using oxidized LDL, which contains this compound.
-
Cell Culture: Culture human monocyte-derived macrophages (e.g., THP-1 cells differentiated with PMA) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.
-
Preparation of Oxidized LDL (oxLDL): Prepare oxLDL by incubating native LDL with a transition metal, such as copper sulfate, or by other established methods.[10] The extent of oxidation can be monitored by measuring the formation of thiobarbituric acid reactive substances (TBARS).
-
Induction of Foam Cells: Plate macrophages in appropriate culture vessels. Once adherent, replace the medium with fresh medium containing oxLDL at a desired concentration (e.g., 50-100 µg/mL). Incubate for 24-48 hours.
-
Visualization of Foam Cells (Oil Red O Staining):
-
Wash cells with phosphate-buffered saline (PBS).
-
Fix cells with 10% formalin for at least 10 minutes.
-
Wash with water and then with 60% isopropanol (B130326).
-
Stain with a freshly prepared and filtered Oil Red O working solution for 15-20 minutes.
-
Wash with 60% isopropanol and then with water.
-
Counterstain the nuclei with hematoxylin.
-
Visualize lipid-laden foam cells under a microscope; lipid droplets will appear red.[5][11][12][13][14]
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Cell Treatment: Seed macrophages in a black-walled, clear-bottom 96-well plate. Treat the cells with this compound (or oxLDL as a source) at various concentrations for the desired time.
-
Probe Loading: Remove the treatment medium and wash the cells with PBS. Incubate the cells with a solution of 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in serum-free medium (e.g., 10 µM) for 30 minutes at 37°C in the dark.
-
Measurement: Wash the cells with PBS to remove excess probe. Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively. An increase in fluorescence indicates an increase in intracellular ROS.
Superoxide Dismutase (SOD) Activity Assay
-
Cell Lysate Preparation: After treatment with this compound, wash the cells with cold PBS and lyse them in a suitable buffer on ice. Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Assay Principle: SOD activity is typically measured by its ability to inhibit the reduction of a chromogenic substrate (e.g., nitroblue tetrazolium (NBT) or WST-1) by superoxide radicals generated by a xanthine (B1682287)/xanthine oxidase system.[15][16][17]
-
Procedure: In a 96-well plate, add the cell lysate, the substrate solution (e.g., WST-1), and the xanthine solution. Initiate the reaction by adding xanthine oxidase.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) over time. The rate of increase in absorbance is inversely proportional to the SOD activity in the sample. Calculate the percentage of inhibition and determine the SOD activity by comparing it to a standard curve.
Catalase (CAT) Activity Assay
-
Cell Lysate Preparation: Prepare cell lysates as described for the SOD assay.
-
Assay Principle: Catalase activity is measured by monitoring the decomposition of hydrogen peroxide (H₂O₂).
-
Procedure: In a suitable reaction vessel, add the cell lysate to a solution of H₂O₂ in a suitable buffer.
-
Measurement: The rate of H₂O₂ decomposition can be measured directly by monitoring the decrease in absorbance at 240 nm. Alternatively, the remaining H₂O₂ can be reacted with a chromogenic substrate to produce a colored product that can be measured spectrophotometrically.
Conclusion
This compound, as a product of non-enzymatic lipid peroxidation and a component of oxLDL, is a significant contributor to the cycle of oxidative stress and inflammation that drives atherosclerosis. Its interaction with scavenger receptors on macrophages, particularly LOX-1, triggers intracellular signaling cascades that lead to increased ROS production and the formation of pro-inflammatory foam cells. While direct quantitative data on the effects of the isolated cholesteryl ester are still emerging, the available evidence strongly supports its role as a pro-oxidative and pro-atherogenic molecule. Further research focusing specifically on this compound is warranted to fully elucidate its mechanisms of action and to explore its potential as a therapeutic target for cardiovascular disease. The experimental protocols provided in this guide offer a framework for researchers to investigate the multifaceted role of this important oxidized lipid in cellular pathophysiology.
References
- 1. Immunohistochemical Detection of 13(R)-hydroxyoctadecadienoic Acid in Atherosclerotic Plaques of Human Carotid Arteries Using a Novel Specific Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LOX-1: Regulation, Signaling and Its Role in Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oatext.com [oatext.com]
- 4. researchgate.net [researchgate.net]
- 5. APE1 inhibits foam cell formation from macrophages via LOX1 suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Diterpenoids inhibit ox-LDL-induced foam cell formation in RAW264.7 cells by promoting ABCA1 mediated cholesterol efflux [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Generation of free radicals during lipid hydroperoxide-triggered apoptosis in PC12h cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. Preparation of LDL , Oxidation , Methods of Detection, and Applications in Atherosclerosis Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 13-hydroxy octadecadienoic acid (13-HODE) inhibits triacylglycerol-rich lipoprotein secretion by CaCo-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scienceopen.com [scienceopen.com]
- 13. larodan.com [larodan.com]
- 14. 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 13-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 16. Cholesteryl ester hydrolase activity is abolished in HSL-/- macrophages but unchanged in macrophages lacking KIAA1363 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. caymanchem.com [caymanchem.com]
The Dichotomy of Lipid Signaling: An In-depth Technical Guide to the Enzymatic and Non-Enzymatic Formation of 13(R)-HODE Cholesteryl Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the distinct pathways leading to the formation of 13(R)-hydroxyoctadecadienoic acid (13(R)-HODE) cholesteryl ester, a critical lipid mediator implicated in various physiological and pathological processes. Understanding the dichotomy between its enzymatic and non-enzymatic synthesis is paramount for developing targeted therapeutic strategies for diseases such as atherosclerosis, inflammation, and cancer.
Introduction: The Significance of 13-HODE Stereoisomers
13-Hydroxyoctadecadienoic acid (13-HODE) is a metabolite of linoleic acid, the most abundant polyunsaturated fatty acid in the Western diet. It exists as two main stereoisomers, 13(S)-HODE and 13(R)-HODE, each with distinct biological activities. While much of the research has focused on the enzymatic production of 13(S)-HODE, the formation and roles of 13(R)-HODE, particularly in its esterified form with cholesterol, are gaining increasing attention. This guide will dissect the enzymatic and non-enzymatic routes to 13(R)-HODE cholesteryl ester, presenting quantitative data, detailed experimental protocols, and signaling pathway visualizations to facilitate a deeper understanding for researchers in the field.
Pathways of 13-HODE Cholesteryl Ester Formation
The synthesis of 13-HODE cholesteryl ester can occur through two primary mechanisms: highly specific enzymatic reactions and less controlled non-enzymatic oxidation. The initial step in both pathways is the oxidation of linoleic acid, which can be either free or already esterified to cholesterol within lipoproteins like low-density lipoprotein (LDL).
Enzymatic Formation of 13-HODE Cholesteryl Ester
The enzymatic formation of 13-HODE is predominantly stereospecific, yielding mainly the 13(S)-HODE enantiomer. However, certain enzymes can produce the 13(R) form.
-
15-Lipoxygenase-1 (15-LOX-1): This is the principal enzyme responsible for the synthesis of 13(S)-HODE.[1][2] 15-LOX-1 catalyzes the insertion of molecular oxygen into linoleic acid to form 13(S)-hydroperoxyoctadecadienoic acid (13(S)-HpODE). This intermediate is then rapidly reduced by cellular peroxidases to the more stable 13(S)-HODE.[2] Crucially, 15-LOX-1 can act on linoleic acid that is already esterified to cholesterol, directly producing 13(S)-HpODE cholesteryl ester, which is subsequently reduced to 13(S)-HODE cholesteryl ester.[2][3] While 15-LOX-1 is highly specific for the (S)-enantiomer, its role is foundational to understanding the enzymatic landscape of HODE production.
-
Cytochrome P450 (CYP) Enzymes: Microsomal CYP enzymes can metabolize linoleic acid to a mixture of 9-HODE and 13-HODE.[2][4] Unlike 15-LOX-1, these enzymes produce a racemic mixture of HODEs, with a notable predominance of the (R) stereoisomer.[2] For both 9-HODE and 13-HODE, the typical R/S ratio produced by human liver microsomes is approximately 80%/20%.[2] This makes CYP enzymes a significant enzymatic source of 13(R)-HODE.
-
Cyclooxygenases (COX-1 and COX-2): COX enzymes can also metabolize linoleic acid to 13-HODE, primarily the (S)-isomer, with 13-HODE being a more abundant product than 9-HODE.[4]
Non-Enzymatic Formation of 13-HODE Cholesteryl Ester
Non-enzymatic formation of 13-HODE occurs through the action of reactive oxygen species (ROS) in a process known as lipid peroxidation. This pathway is not stereospecific and results in a racemic mixture of (R) and (S) isomers.
-
Free Radical-Mediated Oxidation: Free radicals and singlet oxygen can attack linoleic acid, whether it is in its free form or esterified within lipids like cholesteryl linoleate (B1235992) in LDL particles.[2][4] This oxidation generates 13-hydroperoxyoctadecadienoic acid (13-HpODE), which is then reduced to 13-HODE. This process is thought to produce roughly equal amounts of the 13(S)- and 13(R)-HODE enantiomers.[2] A well-studied example is the copper-catalyzed oxidation of LDL, which leads to the formation of 13-HODE cholesteryl ester.[3]
The presence of both enzymatic and non-enzymatic pathways has significant implications in pathological contexts. For instance, in the progression of atherosclerosis, early lesions are characterized by a predominance of 13(S)-HODE, suggesting an initial enzymatic involvement (likely 15-LOX-1). In contrast, more advanced plaques contain nearly equal amounts of 13(S)- and 13(R)-HODE, indicating a greater contribution from non-enzymatic oxidation or other enzymatic sources like CYPs in later stages.[2]
Quantitative Data on 13(R)-HODE Formation
The following table summarizes the quantitative data regarding the stereoisomeric composition of 13-HODE produced by different formation pathways.
| Formation Pathway | Key Enzymes/Mediators | Predominant Isomer | R/S Ratio of 13-HODE | Reference(s) |
| Enzymatic | 15-Lipoxygenase-1 (15-LOX-1) | 13(S)-HODE | Highly specific for (S) | [2] |
| Cytochrome P450 (CYP) | 13(R)-HODE | ~80% (R) / 20% (S) | [2] | |
| Non-Enzymatic | Free Radicals / ROS (e.g., Cu2+ oxidation of LDL) | Racemic Mixture | ~50% (R) / 50% (S) | [2][3] |
Signaling Pathways Involving 13-HODE
13-HODE isomers are not merely byproducts of lipid oxidation; they are active signaling molecules that modulate various cellular functions, primarily through nuclear receptors known as peroxisome proliferator-activated receptors (PPARs).
-
PPAR Activation and Cholesterol Efflux: 13-HODE acts as a ligand for PPARα and PPARγ.[5][6] The activation of these receptors in macrophages initiates a signaling cascade that upregulates the liver X receptor α (LXRα). LXRα, in turn, promotes the expression of cholesterol transporters like ATP-binding cassette transporter A1 (ABCA1) and scavenger receptor class B type I (SR-BI). This entire pathway facilitates the efflux of cholesterol from macrophages, a crucial step in preventing the formation of foam cells, which are characteristic of atherosclerotic plaques.[5]
-
Regulation of PPAR-δ: The enzymatic product of 15-LOX-1, 13(S)-HODE, has been shown to down-regulate PPAR-δ, a receptor implicated in promoting tumorigenesis in colorectal cancer.[7][8] This highlights the specific and sometimes opposing roles of different HODE-activated signaling pathways.
Below are diagrams illustrating the key formation and signaling pathways.
Experimental Protocols
This section provides an overview of key experimental methodologies for studying the formation and effects of 13-HODE cholesteryl ester.
In Vitro Assay for 13-HODE Formation from LDL
This protocol is adapted from studies on the metal-catalyzed oxidation of LDL.
Objective: To induce the formation of 13-HODE cholesteryl ester from LDL and quantify its production.
Materials:
-
Human LDL, isolated by ultracentrifugation.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Copper (II) sulfate (B86663) (CuSO₄) solution.
-
Lipid extraction solvents (e.g., chloroform/methanol mixture).
-
Internal standard (e.g., deuterated 13-HODE).
-
Solid-phase extraction (SPE) columns.
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system.
-
Gas chromatography-mass spectrometry (GC-MS) system.
Procedure:
-
LDL Oxidation: Dilute isolated human LDL in PBS to a final concentration of 0.1-0.2 mg/mL. Initiate oxidation by adding CuSO₄ to a final concentration of 5-10 µM. Incubate at 37°C for 4-24 hours.
-
Lipid Extraction: Stop the reaction by adding an antioxidant like butylated hydroxytoluene (BHT). Add the internal standard. Extract total lipids from the oxidized LDL solution using a chloroform/methanol (2:1, v/v) mixture.
-
Saponification and Derivatization (for total HODE): To measure HODE from its ester, the lipid extract can be saponified using KOH to release the fatty acid. The resulting free HODE is then derivatized (e.g., methylation followed by silylation) for GC-MS analysis.
-
Purification: Purify the lipid extract using SPE columns to separate different lipid classes.
-
Quantification by RP-HPLC: Analyze the cholesteryl ester fraction by RP-HPLC with UV detection at 234 nm (the characteristic absorbance for conjugated dienes in HODE).
-
Quantification and Stereoisomer analysis by GC-MS: For detailed analysis and quantification of 13(R)-HODE vs 13(S)-HODE, use a chiral column in the GC-MS system.
Cell-Based Assay for 13-HODE-Induced Gene Expression
This protocol is based on studies investigating the effect of 13-HODE on gene expression in macrophages.
Objective: To determine the effect of 13-HODE on the expression of genes involved in cholesterol transport in a macrophage cell line (e.g., RAW264.7).
Materials:
-
RAW264.7 macrophage cell line.
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS).
-
13-HODE (specify isomer if known, or use a racemic mixture).
-
Control vehicle (e.g., ethanol).
-
RNA isolation kit.
-
qRT-PCR reagents and primers for target genes (e.g., ABCA1, ABCG1, LXRα, PPARγ) and a housekeeping gene.
Procedure:
-
Cell Culture and Treatment: Plate RAW264.7 cells and allow them to adhere. Treat the cells with varying concentrations of 13-HODE or the vehicle control for a specified time (e.g., 24 hours).
-
RNA Isolation: Lyse the cells and isolate total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.
-
qRT-PCR: Perform quantitative real-time PCR using the synthesized cDNA, specific primers for the target genes, and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.
Conclusion and Future Directions
The formation of this compound is a nuanced process involving both specific enzymatic pathways (primarily Cytochrome P450) and non-specific free radical-mediated oxidation. The balance between these pathways can significantly influence the stereoisomeric composition of 13-HODE in tissues, which in turn dictates its downstream signaling effects. For researchers and drug development professionals, distinguishing between the formation pathways and understanding the specific roles of the 13(R) isomer are critical. Future research should focus on developing more specific inhibitors for the enzymes involved in 13(R)-HODE production and further elucidating the unique signaling properties of this enantiomer. Such efforts will be instrumental in designing novel therapeutic interventions for a range of lipid-mediated diseases.
References
- 1. Functional and pathological roles of the 12- and 15-lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 13-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. 9-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 5. 13-hydroxy linoleic acid increases expression of the cholesterol transporters ABCA1, ABCG1 and SR-BI and stimulates apoA-I-dependent cholesterol efflux in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Role of 12/15-Lipoxygenase and Its Various Metabolites Generated from Multiple Polyunsaturated Fatty Acids as Substrates in Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The 15-lipoxygenase-1 product 13-S-hydroxyoctadecadienoic acid down-regulates PPAR-δ to induce apoptosis in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The 15-lipoxygenase-1 product 13-S-hydroxyoctadecadienoic acid down-regulates PPAR-delta to induce apoptosis in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the 13(R)-HODE Cholesteryl Ester Pathway in Foam Cell Formation
Abstract
The formation of macrophage-derived foam cells is a critical initiating event in the pathogenesis of atherosclerosis. This process involves the unregulated uptake of modified low-density lipoproteins (LDL), leading to the accumulation of cholesteryl esters and the characteristic "foamy" appearance of these cells. A key, yet not fully elucidated, player in this pathway is 13(R)-hydroxyoctadecadienoic acid (13(R)-HODE), an oxidized derivative of linoleic acid. When esterified to cholesterol, this compound contributes to the lipid burden within macrophages. This technical guide provides a comprehensive overview of the this compound pathway, detailing its molecular mechanisms, relevant signaling cascades, and the experimental protocols used for its investigation. Quantitative data are summarized for clarity, and key pathways and workflows are visualized to facilitate understanding.
Introduction to Foam Cell Formation
Atherosclerosis, a chronic inflammatory disease of the arteries, is the primary underlying cause of heart attack and stroke.[1][2] The hallmark of early atherogenesis is the formation of "fatty streaks" in the arterial wall, which are largely composed of macrophage-derived foam cells.[1][3] These cells are formed when macrophages in the sub-endothelial space internalize modified lipoproteins, such as oxidized LDL (oxLDL), in an uncontrolled manner via scavenger receptors like CD36 and SR-A.[1][2] This leads to a massive accumulation of intracellular lipids, primarily in the form of cholesteryl esters, which are stored in cytoplasmic lipid droplets.[4] The imbalance between cholesterol influx, esterification, and efflux is central to foam cell formation.[2][4] While the role of oxidized lipids in this process is well-established, the specific contributions of individual lipid species, such as 13(R)-HODE, are an active area of research.
The this compound Pathway
13-HODE is a major oxidized fatty acid found in oxLDL and atherosclerotic lesions.[5] It exists as two primary stereoisomers, 13(S)-HODE and 13(R)-HODE. While 13(S)-HODE is typically formed enzymatically by arachidonate (B1239269) 15-lipoxygenase (ALOX15), 13(R)-HODE is thought to be primarily a product of non-enzymatic, free radical-mediated oxidation, especially in later-stage atherosclerotic lesions.[6]
Synthesis of 13(R)-HODE
The generation of 13(R)-HODE is heightened in environments with increased oxidative stress, such as developing atherosclerotic plaques.[7] Linoleic acid, the most abundant unsaturated fatty acid in LDL, is oxidized to form 13-hydroperoxyoctadecadienoic acid (13-HpODE), which is then reduced to 13-HODE. While ALOX15 produces 13(S)-HODE with high stereospecificity, non-enzymatic processes yield a racemic mixture containing substantial amounts of 13(R)-HODE.[6] In fact, atherosclerotic plaques have been found to contain significant levels of 13(R)-HODE.[5]
Esterification to Cholesterol
Inside the macrophage, free cholesterol is esterified to fatty acids by the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT1) for storage in lipid droplets.[8] 13(R)-HODE, as a fatty acid, can be esterified to cholesterol, forming this compound. This esterified form contributes to the lipid droplet pool, promoting the foam cell phenotype.
Molecular Mechanisms and Signaling Pathways
13-HODE isomers are not merely stored lipids; they are bioactive molecules that can modulate cellular signaling pathways, particularly those governed by nuclear receptors.
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)
Both 9-HODE and 13-HODE can act as agonists for PPARγ, a key nuclear transcription factor that regulates macrophage differentiation, inflammation, and lipid metabolism. Activation of PPARγ has complex effects on foam cell formation. On one hand, PPARγ activation can upregulate the expression of the scavenger receptor CD36, which increases the uptake of oxLDL by macrophages.[5][6] This pro-atherogenic effect suggests that 13-HODE could promote lipid accumulation.
Conversely, PPARγ is also known to be part of a pathway that enhances cholesterol efflux. PPARγ can induce the expression of Liver X Receptor α (LXRα).[9][10] LXRα, in turn, is a master regulator of cholesterol efflux, promoting the transcription of genes encoding the ATP-binding cassette (ABC) transporters ABCA1 and ABCG1.[9][10][11] These transporters are crucial for removing excess cholesterol from macrophages and transferring it to high-density lipoprotein (HDL) particles, a process known as reverse cholesterol transport.[2][11] Some studies suggest that the effects of 13-HODE on cholesterol efflux are mediated through this PPARγ-LXRα-ABCA1/ABCG1 pathway.[9]
It is important to note that some research indicates that 13(S)-HODE is a ligand for PPARγ, while 13(R)-HODE may lack this ability or have different signaling effects.[6][12] However, other studies suggest that both 13(R)-HODE and 13(S)-HODE can act as PPARγ agonists, highlighting the need for further research to delineate the specific roles of each stereoisomer.[5]
Quantitative Data Summary
The following tables summarize quantitative data from various studies related to foam cell formation and the components of the 13(R)-HODE pathway.
Table 1: Experimental Conditions for In Vitro Foam Cell Formation
| Cell Type | Stimulus | Concentration | Incubation Time | Reference |
|---|---|---|---|---|
| Cultured Macrophages | oxLDL | 50 µg/ml | 24 h | [3] |
| Macrophages | DiI-oxLDL | 10 µg/ml | 4 h | [3] |
| THP-1 Macrophages | ox-LDL | 25 or 50 µg/ml | 48 h | [13] |
| RAW264.7 Macrophages | ox-LDL | 80 µg/mL | 24 h |[11] |
Table 2: Effects of 13-HODE on Gene and Protein Expression in RAW264.7 Macrophages
| Treatment | Target Protein/Gene | Effect | Significance | Reference |
|---|---|---|---|---|
| 13-HODE | PPAR-transactivation | Increased | P < 0.05 | [9] |
| 13-HODE | LXRα Protein | Increased | P < 0.05 | [9] |
| 13-HODE | ABCA1 Protein | Increased | P < 0.05 | [9] |
| 13-HODE | ABCG1 Protein | Increased | P < 0.05 | [9] |
| 13-HODE | SR-BI Protein | Increased | P < 0.05 | [9] |
| 13-HODE | Cholesterol Efflux | Enhanced | P < 0.05 |[9] |
Key Experimental Protocols
Investigating the this compound pathway requires a combination of cell biology, biochemistry, and analytical chemistry techniques.
In Vitro Foam Cell Formation and Lipid Staining
This protocol describes the generation of foam cells from a macrophage cell line and their visualization using Oil Red O staining, which specifically stains neutral lipids like cholesteryl esters.
-
Cell Culture: Culture human THP-1 monocytes or murine RAW264.7 macrophages in appropriate media.
-
Macrophage Differentiation (for THP-1): Induce differentiation of THP-1 monocytes into macrophages by treating with 100 ng/ml of phorbol (B1677699) 12-myristate 13-acetate (PMA) for 24-48 hours.[13]
-
Induction of Foam Cells: Incubate the differentiated macrophages with oxLDL (e.g., 50 µg/ml) for 24-48 hours to induce lipid uptake and foam cell formation.[3][13]
-
Fixation: Wash the cells with Phosphate Buffered Saline (PBS) and fix with 10% buffered formalin for at least 10 minutes.[14]
-
Oil Red O Staining:
-
Wash the fixed cells with water.
-
Incubate with 60% isopropanol (B130326) for 5 minutes.
-
Remove isopropanol and add the Oil Red O working solution. Incubate for 10-15 minutes.
-
Remove the staining solution and wash with 60% isopropanol briefly.
-
Wash multiple times with water to remove excess stain.
-
-
Visualization: Observe the cells under a microscope. Lipid droplets within the foam cells will appear as red-stained particles.[3][10]
-
Quantification (Optional): To quantify lipid accumulation, elute the Oil Red O stain from the cells using 100% isopropanol and measure the absorbance spectrophotometrically at approximately 510 nm.[3][11]
Cholesterol Efflux Assay
This assay measures the ability of macrophages to transport cholesterol out of the cell to an acceptor molecule like Apolipoprotein A-I (ApoA-I) or HDL.
-
Cell Plating and Labeling: Plate macrophages in a multi-well plate. Label the cells with radioactive [³H]-cholesterol for 24 hours.
-
Equilibration: Wash the cells and incubate in fresh medium containing an ACAT inhibitor to allow the labeled cholesterol to equilibrate throughout the cell.
-
Treatment: Treat the cells with the compound of interest (e.g., 13-HODE) for a specified period (e.g., 18-24 hours).[9]
-
Efflux: Replace the medium with a medium containing a cholesterol acceptor (e.g., ApoA-I or HDL). Incubate for 4-6 hours.
-
Quantification:
-
Collect the medium (contains effluxed [³H]-cholesterol).
-
Lyse the cells with a solvent (e.g., isopropanol) to collect the remaining intracellular [³H]-cholesterol.
-
Measure the radioactivity in both the medium and the cell lysate using a scintillation counter.
-
-
Calculation: Calculate the percentage of cholesterol efflux as: (cpm in medium / (cpm in medium + cpm in cells)) * 100.
Quantification of 13(R)-HODE by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurately identifying and quantifying specific lipid molecules like 13(R)-HODE from biological samples.
-
Sample Preparation:
-
Collect biological samples (e.g., plasma, cell lysates, or atherosclerotic plaque tissue).
-
To minimize artificial oxidation, add an antioxidant cocktail (e.g., butylated hydroxytoluene) immediately after collection.[15]
-
Perform lipid extraction using a method like the Folch or Bligh-Dyer procedure.
-
-
Chiral Chromatography (HPLC):
-
Mass Spectrometry (MS/MS):
-
The eluent from the HPLC is introduced into the mass spectrometer via an electrospray ionization (ESI) source.
-
The mass spectrometer is set to monitor for the specific mass-to-charge ratio (m/z) of the HODE parent ion and its characteristic fragment ions (Selected Reaction Monitoring or SRM mode). This provides high specificity and sensitivity.
-
-
Quantification: A standard curve is generated using known amounts of a purified 13(R)-HODE standard. The amount of 13(R)-HODE in the sample is calculated by comparing its peak area to the standard curve.
Conclusion and Future Directions
The this compound pathway represents a significant, albeit complex, component of macrophage foam cell formation. As a major product of non-enzymatic lipid peroxidation within atherosclerotic lesions, 13(R)-HODE can be esterified and stored, contributing to the lipid burden of the cell. Furthermore, it can act as a signaling molecule, primarily through the PPARγ nuclear receptor, to modulate the expression of genes involved in both lipid uptake (CD36) and efflux (ABCA1, ABCG1). The net effect of 13(R)-HODE on atherogenesis likely depends on the cellular context, the stage of the lesion, and the balance of its pro- and anti-atherogenic signaling effects.
Future research should focus on:
-
Stereospecific Actions: Delineating the precise and distinct biological activities of 13(R)-HODE versus 13(S)-HODE in macrophages.
-
Therapeutic Targeting: Investigating whether modulating the levels of 13(R)-HODE or targeting its downstream signaling pathways could be a viable therapeutic strategy to prevent or reverse foam cell formation.
-
In Vivo Relevance: Further quantifying the levels of 13(R)-HODE and its cholesteryl ester in different stages of human atherosclerotic plaques to better understand its pathological significance.
A deeper understanding of this pathway will undoubtedly provide new insights into the molecular underpinnings of atherosclerosis and may unveil novel targets for the development of anti-atherosclerotic therapies.
References
- 1. Foam cell - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Foam Cells in Atherosclerosis: Novel Insights Into Its Origins, Consequences, and Molecular Mechanisms [frontiersin.org]
- 3. Evaluation of foam cell formation in cultured macrophages: an improved method with Oil Red O staining and DiI-oxLDL uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The cell origins of foam cell and lipid metabolism regulated by mechanical stress in atherosclerosis [frontiersin.org]
- 5. Immunohistochemical Detection of 13(R)-hydroxyoctadecadienoic Acid in Atherosclerotic Plaques of Human Carotid Arteries Using a Novel Specific Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 13-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 7. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 13-hydroxy linoleic acid increases expression of the cholesterol transporters ABCA1, ABCG1 and SR-BI and stimulates apoA-I-dependent cholesterol efflux in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Diterpenoids inhibit ox-LDL-induced foam cell formation in RAW264.7 cells by promoting ABCA1 mediated cholesterol efflux [frontiersin.org]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Identification and validation of hub genes involved in foam cell formation and atherosclerosis development via bioinformatics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Mass spectrometric profiling of oxidized lipid products in human nonalcoholic fatty liver disease and nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Significance of 13(R)-HODE Cholesteryl Ester in LDL Oxidation: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The oxidation of low-density lipoprotein (LDL) is a critical initiating event in the pathogenesis of atherosclerosis. Within the complex mixture of oxidized lipids generated, cholesteryl esters of hydroxyoctadecadienoic acids (HODE-CEs) are major components. This technical guide focuses on the biological significance of a specific, non-enzymatically formed stereoisomer, 13(R)-hydroxyoctadecadienoic acid cholesteryl ester (13(R)-HODE-CE). While its enzymatically produced counterpart, 13(S)-HODE, has been more extensively studied as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist, emerging evidence indicates that 13(R)-HODE-CE is a key bioactive lipid in oxidized LDL (oxLDL) and atherosclerotic lesions. This document provides an in-depth overview of its formation, its role in macrophage activation and foam cell formation, and detailed experimental protocols for its analysis.
Formation and Presence in Atherosclerotic Plaques
13-HODE-CE is formed from the oxidation of cholesteryl linoleate (B1235992), the most abundant cholesteryl ester in LDL. This process can occur via two main pathways:
-
Enzymatic Oxidation: The 15-lipoxygenase (15-LOX) enzyme specifically produces the 13(S)-HODE stereoisomer.[1]
-
Non-Enzymatic Oxidation: Free radical-mediated oxidation, such as that induced by copper ions (Cu²⁺) or reactive oxygen species within the arterial wall, results in a racemic mixture of both 13(R)-HODE and 13(S)-HODE.[2]
While early atherosclerotic lesions may have a predominance of the (S)-isomer due to enzymatic activity, more advanced plaques contain substantial amounts of 13(R)-HODE, indicating the significance of non-enzymatic oxidation in disease progression.[2] Immunohistochemical analysis of human carotid artery plaques has confirmed the presence of 13(R)-HODE, where it colocalizes with markers of oxidized LDL, PPARγ, and the scavenger receptor CD36 in endothelial cells, macrophages, and smooth muscle cells.[2]
Quantitative Data on Oxidized Cholesteryl Esters
The following table summarizes the levels of oxidized cholesteryl esters found in human atherosclerotic plaques. It is important to note that while specific quantification of the 13(R)-HODE stereoisomer of cholesteryl ester is not widely reported, the data for total oxidized cholesteryl linoleate provides a strong indication of its abundance.
| Analyte | Sample Type | Concentration/Percentage | Reference |
| Oxidized Cholesteryl Linoleate | Human Atherosclerotic Plaques | Average of 23% of total cholesteryl linoleate | [3] |
| Oxidized Cholesteryl Esters (OxCE) | Human Atherosclerotic Plaques | 11% to 92% of the CE-PUFA pool | [3] |
| 9-HODE and 13-HODE | LDL from Atherosclerotic Patients | 20 to 100-fold increase compared to healthy individuals | [4] |
Biological Significance and Signaling Pathways
Direct Signaling of Oxidized Cholesteryl Esters
Recent studies have shown that oxidized cholesteryl esters (OxCEs), as a class of molecules, can directly activate macrophages. This signaling is distinct from the pathways activated by their hydrolyzed free fatty acid counterparts. OxCEs from minimally oxidized LDL have been shown to activate macrophages through a Toll-like receptor 4 (TLR4) and spleen tyrosine kinase (Syk)-dependent pathway. This activation leads to profound cytoskeletal changes, macropinocytosis, and subsequent lipid accumulation, contributing to foam cell formation.[3][5][6]
Indirect Signaling via Hydrolysis and PPARγ Activation
It is hypothesized that 13(R)-HODE-CE within macrophages can be hydrolyzed by neutral cholesteryl ester hydrolases to release free 13(R)-HODE and cholesterol. The biological activities of the 13-HODE stereoisomers diverge significantly. While 13(S)-HODE is a known agonist of PPARγ, studies have shown that 13(R)-HODE is not a direct ligand for this nuclear receptor.[7] In fact, the two enantiomers can have opposing biological effects, with 13(S)-HODE promoting apoptosis and 13(R)-HODE promoting cell proliferation in certain cell types.[7]
The activation of PPARγ by its ligands (such as 13(S)-HODE) leads to the transcription of target genes involved in lipid metabolism, including the scavenger receptor CD36, which further enhances the uptake of oxLDL, and genes involved in cholesterol efflux. The colocalization of 13(R)-HODE with PPARγ and CD36 in atherosclerotic plaques suggests a complex interplay, although the direct role of 13(R)-HODE in this specific pathway is likely indirect and may be overwhelmed by the effects of the (S)-isomer or other PPARγ agonists present in oxLDL.[2]
Experimental Protocols
In Vitro Oxidation of LDL
This protocol describes a standard method for the oxidation of LDL using copper sulfate (B86663).
Materials:
-
Human LDL (commercially available or isolated by ultracentrifugation)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Copper (II) sulfate (CuSO₄) stock solution (e.g., 1 mM in water)
-
Dialysis tubing (10-14 kDa MWCO)
Procedure:
-
Dialyze the stock LDL solution against PBS (pH 7.4) at 4°C for at least 24 hours with three buffer changes to remove any EDTA.
-
Determine the protein concentration of the dialyzed LDL using a standard protein assay (e.g., BCA assay).
-
Dilute the LDL to a final concentration of 0.2-1.0 mg/mL in PBS.
-
Initiate oxidation by adding CuSO₄ to a final concentration of 5-10 µM.
-
Incubate the mixture at 37°C for 4 to 24 hours. The extent of oxidation can be monitored over time by measuring the formation of conjugated dienes at 234 nm.
-
Stop the reaction by adding EDTA to a final concentration of 1 mM.
-
Store the oxidized LDL at 4°C for short-term use or at -80°C for long-term storage.
Extraction and Analysis of 13(R)-HODE Cholesteryl Ester
This workflow outlines the steps for the extraction, separation, and quantification of 13(R)-HODE-CE from oxidized LDL or tissue samples.
3.2.1. Lipid Extraction (Folch Method)
-
Homogenize tissue samples or use oxLDL solution directly.
-
Add 20 volumes of chloroform:methanol (2:1, v/v) to the sample.
-
Vortex vigorously for 1-2 minutes.
-
Add 0.2 volumes of 0.9% NaCl solution and vortex again.
-
Centrifuge at low speed (e.g., 2000 x g) for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
3.2.2. Alkaline Hydrolysis
To analyze the HODE moiety, the cholesteryl ester bond must be cleaved.
-
Resuspend the dried lipid extract in a solution of 0.5 M KOH in methanol.
-
Incubate at 60°C for 1 hour.
-
Neutralize the reaction with an appropriate acid (e.g., acetic acid).
-
Re-extract the lipids into hexane (B92381) or another organic solvent.
-
Dry the final extract under nitrogen.
3.2.3. Chiral HPLC Separation of 13-HODE Enantiomers
-
Column: A chiral stationary phase column is required (e.g., Chiralpak IA).[8]
-
Mobile Phase: An isocratic mobile phase of hexane:isopropanol (e.g., 90:10, v/v) is typically used.[8]
-
Flow Rate: A flow rate of 0.5-1.0 mL/min is common.[8]
-
Detection: UV detection at 234 nm (for the conjugated diene system of HODEs).
-
Procedure:
-
Reconstitute the dried, hydrolyzed lipid extract in the mobile phase.
-
Inject the sample onto the chiral column.
-
Collect the fractions corresponding to the retention times of authentic 13(R)-HODE and 13(S)-HODE standards.
-
3.2.4. LC-MS/MS Quantification
-
Dry the collected HPLC fractions and reconstitute in a suitable solvent for mass spectrometry (e.g., 50% methanol).
-
Use a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.
-
Monitor the specific precursor-to-product ion transition for 13-HODE. The precursor ion is typically m/z 295.2, and a characteristic product ion is m/z 195.1.
-
Quantify the amount of 13(R)-HODE by comparing the peak area to a standard curve generated with an authentic 13(R)-HODE standard.
Conclusion and Future Directions
This compound is an important, non-enzymatically generated component of oxidized LDL that is abundant in atherosclerotic plaques. Its biological activities appear to be complex, involving both direct activation of macrophage signaling pathways and potential indirect effects following hydrolysis to the free fatty acid. The distinct and sometimes opposing roles of the 13(R) and 13(S) stereoisomers underscore the necessity of employing chiral separation techniques in their analysis.
Future research should focus on:
-
The precise quantification of this compound in different stages of atherosclerotic plaques.
-
A more detailed elucidation of the direct signaling pathways activated by the intact cholesteryl ester, including the identification of its specific cellular receptors.
-
The development of specific inhibitors for the non-enzymatic oxidation pathways that generate 13(R)-HODE as a potential therapeutic strategy for mitigating atherosclerosis.
This guide provides a foundational understanding and practical protocols for researchers investigating the role of this specific oxidized lipid in cardiovascular disease.
References
- 1. 13-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 2. Immunohistochemical Detection of 13(R)-hydroxyoctadecadienoic Acid in Atherosclerotic Plaques of Human Carotid Arteries Using a Novel Specific Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidized cholesteryl esters and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strong increase in hydroxy fatty acids derived from linoleic acid in human low density lipoproteins of atherosclerotic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Differential cell growth/apoptosis behavior of 13-hydroxyoctadecadienoic acid enantiomers in a colorectal cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mass spectrometric profiling of oxidized lipid products in human nonalcoholic fatty liver disease and nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
The Silent Culprit: Discovery and Isolation of 13(R)-HODE Cholesteryl Ester from Atherosclerotic Plaques
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Atherosclerosis, a chronic inflammatory disease characterized by the buildup of plaques within the arteries, remains a leading cause of cardiovascular disease worldwide. The composition of these plaques is complex, involving lipids, inflammatory cells, and fibrous elements. Among the myriad of lipid species implicated in atherogenesis, oxidized lipids are of particular interest due to their pro-inflammatory and pro-atherogenic properties. This technical guide focuses on a specific, yet significant, oxidized lipid derivative: 13(R)-hydroxyoctadecadienoic acid (13(R)-HODE) cholesteryl ester. While its stereoisomer, 13(S)-HODE, is primarily a product of enzymatic pathways, 13(R)-HODE is largely formed through non-enzymatic, free radical-mediated processes, making it a potential biomarker of oxidative stress within the atherosclerotic lesion.[1] This document provides a comprehensive overview of the discovery, isolation, and potential signaling pathways of 13(R)-HODE cholesteryl ester in the context of atherosclerosis.
Data Presentation: Quantitative Insights into 13(R)-HODE in Atherosclerosis
While precise quantitative data on the absolute concentration of this compound in atherosclerotic plaques versus healthy arteries is not extensively documented in the literature, studies have provided valuable insights into the relative abundance of its parent molecule's stereoisomers, 13(S)-HODE and 13(R)-HODE, during the progression of atherosclerosis. This qualitative data strongly suggests an increasing presence of the 13(R) enantiomer as the plaque matures.
| Plaque Stage | Predominant Formation Pathway | Relative Abundance of 13-HODE Stereoisomers | Implication for this compound |
| Early Lesions | Enzymatic (15-Lipoxygenase-1)[2][3] | 13(S)-HODE > 13(R)-HODE | Lower relative abundance. |
| Advanced/Mature Plaques | Non-enzymatic (Free Radical-mediated)[2][3] | 13(S)-HODE ≈ 13(R)-HODE | Significant increase in relative abundance, indicating heightened oxidative stress.[1][4] |
Experimental Protocols: A Step-by-Step Guide to Isolation and Identification
The isolation and identification of this compound from complex biological matrices like atherosclerotic plaques require a multi-step approach. The following protocol is a synthesized methodology based on established lipid extraction, separation, and analysis techniques.
I. Tissue Homogenization and Lipid Extraction (Modified Folch Method)
This initial step aims to efficiently extract total lipids from the atherosclerotic plaque tissue.[1][5][6][7]
-
Tissue Preparation: Obtain atherosclerotic plaque and, if available, healthy arterial tissue samples. Immediately snap-freeze in liquid nitrogen and store at -80°C until extraction.
-
Homogenization: Weigh the frozen tissue (typically 50-100 mg) and homogenize in a 2:1 (v/v) mixture of chloroform (B151607):methanol to a final volume 20 times the tissue weight (e.g., 100 mg tissue in 2 mL of solvent).[6] A glass Dounce homogenizer or a mechanical homogenizer can be used.
-
Phase Separation: Transfer the homogenate to a glass tube. Add 0.2 volumes of 0.9% NaCl solution (e.g., 0.4 mL for 2 mL of homogenate).[5] Vortex the mixture vigorously for 1-2 minutes and then centrifuge at low speed (e.g., 2000 x g) for 10 minutes to separate the phases.
-
Lipid Collection: Carefully collect the lower chloroform phase, which contains the total lipids, using a glass Pasteur pipette. Transfer to a clean glass vial.
-
Drying: Evaporate the chloroform under a gentle stream of nitrogen gas to obtain the total lipid extract.
II. Isolation of Cholesteryl Ester Fraction by Solid-Phase Extraction (SPE)
This step separates the total lipid extract into different lipid classes to isolate the cholesteryl esters.[2][8][9][10][11]
-
Column Preparation: Use a silica-based aminopropyl SPE cartridge. Pre-condition the cartridge by washing with hexane (B92381).
-
Sample Loading: Dissolve the dried total lipid extract in a small volume of chloroform or hexane and load it onto the conditioned SPE cartridge.
-
Elution of Neutral Lipids: Elute the cholesteryl esters and other neutral lipids (e.g., triglycerides) with a non-polar solvent mixture, such as hexane:diethyl ether (1:1, v/v).[9]
-
Fraction Collection: Collect the eluate containing the cholesteryl ester fraction.
-
Drying: Evaporate the solvent under a stream of nitrogen.
III. Hydrolysis of Cholesteryl Esters
To analyze the 13(R)-HODE moiety, the ester bond to cholesterol must be cleaved.
-
Saponification: Resuspend the dried cholesteryl ester fraction in a solution of 1N KOH in methanol.
-
Incubation: Incubate the mixture at 60°C for 1 hour to hydrolyze the ester bonds.
-
Neutralization and Extraction: After cooling, neutralize the reaction with 1N HCl. Extract the released fatty acids (including 13-HODE) and cholesterol with hexane or diethyl ether.
-
Drying: Evaporate the organic solvent to obtain the free fatty acids and cholesterol.
IV. Chiral Separation of 13(R)-HODE and 13(S)-HODE by HPLC
This crucial step separates the two stereoisomers of 13-HODE.[12]
-
Column: Utilize a chiral stationary phase column, such as a Chiralpak IA column.[12]
-
Mobile Phase: An isocratic mobile phase of hexane:2-propanol (e.g., 90:10, v/v) is typically used.[12]
-
Detection: Monitor the elution profile using a UV detector at a wavelength of 235 nm, which is the characteristic absorbance for the conjugated diene system in HODEs.
-
Fraction Collection: Collect the fractions corresponding to the elution times of authentic 13(R)-HODE and 13(S)-HODE standards.
V. Derivatization and Identification by Gas Chromatography-Mass Spectrometry (GC-MS)
Derivatization is necessary to increase the volatility of the hydroxy fatty acids for GC-MS analysis.[13][14][15][16]
-
Derivatization: Convert the hydroxyl group of the collected 13-HODE fractions to a more volatile derivative, such as a trimethylsilyl (B98337) (TMS) ether, by reacting with a silylating agent (e.g., BSTFA).
-
GC-MS Analysis: Inject the derivatized sample into a GC-MS system.
-
Gas Chromatography: Use a capillary column (e.g., DB-5ms) to separate the derivatized compounds based on their boiling points and interactions with the stationary phase.
-
Mass Spectrometry: As the compounds elute from the GC column, they are ionized (typically by electron ionization) and fragmented. The mass spectrometer separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.
-
-
Identification: Compare the retention time and mass spectrum of the sample peak with that of an authentic 13(R)-HODE standard to confirm its identity.
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for the isolation and identification of this compound.
Caption: 13(R)-HODE activation of the PPARγ signaling pathway in macrophages.
Conclusion
The presence of this compound in atherosclerotic plaques, particularly in advanced lesions, underscores the role of non-enzymatic oxidative stress in the pathogenesis of atherosclerosis.[3][4] Its ability to act as a ligand for the nuclear receptor PPARγ suggests a complex role in modulating gene expression related to lipid metabolism and inflammation within the plaque microenvironment.[8][17][18][19] The detailed experimental protocols provided in this guide offer a robust framework for the isolation and definitive identification of this specific oxidized lipid species. Further research into the precise quantitative levels of this compound and its downstream signaling effects will be crucial for elucidating its full significance as a biomarker and potential therapeutic target in cardiovascular disease.
References
- 1. m.youtube.com [m.youtube.com]
- 2. cambridge.org [cambridge.org]
- 3. 13-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 4. Immunohistochemical Detection of 13(R)-hydroxyoctadecadienoic Acid in Atherosclerotic Plaques of Human Carotid Arteries Using a Novel Specific Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 5. General procedure | Cyberlipid [cyberlipid.gerli.com]
- 6. Lipid extraction by folch method | PPTX [slideshare.net]
- 7. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 8. A method for separation of phosphatidylcholine, triacylglycerol, non-esterified fatty acids and cholesterol esters from plasma by solid-phase extraction* | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 9. aocs.org [aocs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Mass spectrometric profiling of oxidized lipid products in human nonalcoholic fatty liver disease and nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oxidized Fatty Acid Analysis by Charge Switch Derivatization, Selected Reaction Monitoring and Accurate Mass Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 13-(S)-hydroxyoctadecadienoic acid (13-HODE) incorporation and conversion to novel products by endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. researchgate.net [researchgate.net]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. Structural basis for the activation of PPARγ by oxidized fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cellular Uptake and Metabolism of 13(R)-HODE Cholesteryl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidized low-density lipoprotein (oxLDL) is a key pathogenic driver in the development of atherosclerosis. Within the complex mixture of oxidized lipids in oxLDL, cholesteryl esters of hydroxyoctadecadienoic acids (HODEs) are significant components found in atherosclerotic lesions. This technical guide focuses on a specific stereoisomer, 13(R)-hydroxyoctadecadienoic acid (13(R)-HODE) cholesteryl ester, detailing its cellular uptake, subsequent metabolic fate, and the downstream signaling pathways it influences, particularly within macrophages, the primary cell type involved in the formation of foam cells in atherosclerotic plaques. Understanding the intricate mechanisms of 13(R)-HODE cholesteryl ester metabolism is crucial for identifying novel therapeutic targets for the prevention and treatment of cardiovascular diseases.
Cellular Uptake and Hydrolysis of this compound
The primary route for the cellular uptake of this compound by macrophages is through the endocytosis of oxLDL particles via scavenger receptors such as CD36 and SR-A1[1]. Once internalized, the oxLDL particles are transported to late endosomes and lysosomes.
Inside the acidic environment of the lysosome, lysosomal acid lipase (B570770) (LAL) hydrolyzes the cholesteryl esters, releasing free cholesterol and the oxidized fatty acid, 13(R)-HODE. However, a significant portion of cholesteryl esters from internalized lipoproteins can be hydrolyzed in the cytoplasm by neutral cholesterol ester hydrolases (nCEHs) at a neutral pH[1]. Notably, studies have shown that oxidized cholesteryl esters are preferred substrates for macrophage nCEHs, such as neutral cholesterol ester hydrolase 1 (NCEH1) and hormone-sensitive lipase (HSL), compared to their non-oxidized counterparts[2][3]. This preferential hydrolysis suggests a specialized mechanism for processing oxidized lipids.
While specific quantitative data on the uptake kinetics of this compound is limited in the current literature, the uptake of generally oxidized LDL and the subsequent hydrolysis of its cholesteryl ester content have been documented.
Experimental Workflow for Studying Cellular Uptake and Hydrolysis
References
- 1. Macrophage‐mediated cholesterol handling in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Macrophage cholesteryl ester hydrolases and hormone-sensitive lipase prefer specifically oxidized cholesteryl esters as substrates over their non-oxidized counterparts - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for 13(R)-HODE Cholesteryl Ester: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed, three-step chemical synthesis protocol for 13(R)-HODE cholesteryl ester. The synthesis commences with the non-enzymatic oxidation of linoleic acid to generate a racemic mixture of 13-HODE. The subsequent step involves the chiral separation of the 13(R)-HODE enantiomer from the racemic mixture using High-Performance Liquid Chromatography (HPLC). The final step is the esterification of the purified 13(R)-HODE with cholesterol. This document includes comprehensive experimental procedures, data presentation in tabular format for clarity, and visualizations of the synthesis workflow and a relevant biological signaling pathway.
Introduction
13-Hydroxyoctadecadienoic acid (HODE) is an oxidized metabolite of linoleic acid. The two main regioisomers are 9-HODE and 13-HODE, each of which can exist as either an (R) or (S) enantiomer. These oxidized lipids, often found esterified to cholesterol in oxidized low-density lipoproteins (LDL), are implicated in various physiological and pathological processes. Specifically, 13(R)-HODE has been a subject of interest in research related to inflammation and cellular signaling. As natural ligands for peroxisome proliferator-activated receptors (PPARs), HODE isomers can modulate gene expression and cellular responses. The availability of pure, stereochemically defined this compound is crucial for in-vitro and in-vivo studies aimed at elucidating its precise biological functions and its potential as a therapeutic target. This protocol outlines a reliable method for its laboratory-scale synthesis.
Synthesis Overview
The synthesis of this compound is accomplished in three principal stages:
-
Step 1: Synthesis of Racemic 13-HODE. A non-enzymatic, free-radical-mediated oxidation of linoleic acid is employed to produce a mixture of hydroperoxy- and hydroxy-octadecadienoic acids, including 13-HODE as a racemic mixture.
-
Step 2: Chiral Separation of 13(R)-HODE. The racemic 13-HODE is resolved into its constituent enantiomers using chiral stationary phase High-Performance Liquid Chromatography (HPLC).
-
Step 3: Esterification of 13(R)-HODE with Cholesterol. The purified 13(R)-HODE is esterified with cholesterol using a dicyclohexylcarbodiimide (B1669883) (DCC) mediated coupling reaction.
Experimental Protocols
Step 1: Synthesis of Racemic 13-HODE via Photosensitized Oxidation of Linoleic Acid
This protocol describes the generation of a mixture of HODE isomers, including 13-HODE, through a non-enzymatic oxidation process.
Materials:
-
Linoleic acid
-
Methylene (B1212753) blue
-
Sodium borohydride (B1222165) (NaBH₄)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
Procedure:
-
Dissolve linoleic acid (1.0 g, 3.57 mmol) and a catalytic amount of methylene blue (10 mg) in methanol (200 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Submerge the flask in a water bath to maintain room temperature.
-
Bubble a gentle stream of oxygen through the solution while irradiating with a 150 W tungsten lamp for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) (Hexane:Ethyl Acetate 7:3 v/v).
-
After completion, cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (0.27 g, 7.14 mmol) in small portions to reduce the intermediate hydroperoxides to hydroxides.
-
Stir the reaction at 0 °C for 1 hour.
-
Quench the reaction by adding 1 M HCl (aq) until the pH is ~3.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield a mixture of HODE isomers.
Step 2: Chiral Separation of 13(R)-HODE
This protocol details the separation of the (R) and (S) enantiomers of 13-HODE using chiral HPLC.
Materials:
-
Racemic 13-HODE (from Step 1)
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol
-
Chiral HPLC column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm)
Procedure:
-
Prepare the mobile phase: n-Hexane/Isopropanol (98:2, v/v).
-
Dissolve the racemic 13-HODE mixture in the mobile phase to a concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter.
-
Set up the HPLC system with the chiral column, equilibrating with the mobile phase at a flow rate of 1.0 mL/min.
-
Inject the sample onto the column.
-
Monitor the elution profile at 235 nm.
-
Collect the fractions corresponding to the two separated enantiomeric peaks. The elution order should be determined by comparison with an authentic standard if available, or by polarimetry.
-
Combine the fractions containing the desired 13(R)-HODE enantiomer and evaporate the solvent under reduced pressure.
Step 3: Synthesis of this compound
This protocol describes the esterification of 13(R)-HODE with cholesterol.
Materials:
-
13(R)-HODE (from Step 2)
-
Cholesterol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve 13(R)-HODE (100 mg, 0.34 mmol), cholesterol (131 mg, 0.34 mmol), and DMAP (4 mg, 0.034 mmol) in anhydrous DCM (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (77 mg, 0.37 mmol) in anhydrous DCM (2 mL) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC (Hexane:Ethyl Acetate 9:1 v/v).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate. Wash the precipitate with a small amount of DCM.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield this compound.
Data Presentation
The following tables summarize the expected quantitative data for each step of the synthesis. These values are representative and may vary based on experimental conditions.
Table 1: Summary of Reaction Yields and Purity
| Step | Product | Starting Material | Typical Yield (%) | Purity (%) |
| 1 | Racemic 13-HODE | Linoleic Acid | 40-50 | >95 (as HODE mixture) |
| 2 | 13(R)-HODE | Racemic 13-HODE | 35-45 (of racemic mixture) | >98 (enantiomeric excess) |
| 3 | This compound | 13(R)-HODE & Cholesterol | 80-90 | >98 |
Table 2: Characterization Data for this compound
| Analysis | Expected Result |
| ¹H NMR | Characteristic peaks for the cholesteryl backbone and the 13(R)-HODE fatty acid chain, including signals for the olefinic protons and the proton on the carbon bearing the hydroxyl group. |
| ¹³C NMR | Resonances corresponding to the carbons of the cholesterol and 13(R)-HODE moieties. |
| Mass Spec (ESI-MS) | [M+Na]⁺ or [M+NH₄]⁺ adduct corresponding to the calculated molecular weight of C₄₅H₇₆O₃. |
| Purity (HPLC) | Single major peak. |
Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound.
PPAR Signaling Pathway
Caption: Activation of PPAR signaling by 13(R)-HODE.
LC-MS/MS method for separating 13(R)-HODE and 13(S)-HODE cholesteryl esters
An LC-MS/MS method for the chiral separation of 13(R)-HODE and 13(S)-HODE cholesteryl esters is crucial for researchers in lipidomics, drug development, and clinical diagnostics. Distinguishing between these stereoisomers is essential as their biological activities can differ significantly, providing insights into enzymatic versus non-enzymatic lipid peroxidation and their roles in various physiological and pathological processes.
Application Note
Introduction
13-Hydroxyoctadecadienoic acid (13-HODE) is a bioactive lipid mediator derived from the oxidation of linoleic acid. It exists as two main stereoisomers, 13(S)-HODE and 13(R)-HODE. The formation of 13(S)-HODE is often associated with enzymatic activity, such as that of 15-lipoxygenase (ALOX15), while the presence of both 13(R)-HODE and 13(S)-HODE in nearly equal amounts can indicate non-enzymatic, free radical-mediated oxidation.[1] These HODE isomers can be esterified to cholesterol, forming 13(S)-HODE cholesteryl ester and 13(R)-HODE cholesteryl ester. The analysis of these cholesteryl esters is particularly relevant in the study of atherosclerosis, where oxidized lipid products accumulate in atherosclerotic plaques.[1]
This application note describes a sensitive and specific LC-MS/MS method for the direct chiral separation and quantification of 13(R)-HODE and 13(S)-HODE cholesteryl esters. The method utilizes a chiral stationary phase for chromatographic separation, coupled with tandem mass spectrometry for detection, enabling the accurate differentiation and measurement of these two diastereomers in biological samples.
Instrumentation and Reagents
-
Liquid Chromatography System: UHPLC or HPLC system capable of delivering gradients at low flow rates.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chiral Column: CHIRALPAK IB N-3 (2.1 x 150 mm, 3 µm) or similar cellulose (B213188) or amylose-based chiral column.[2]
-
Solvents: HPLC-grade n-hexane and ethanol.
-
Standards: 13(S)-HODE cholesteryl ester and this compound standards for calibration and retention time confirmation.
Experimental Protocols
1. Sample Preparation (Lipid Extraction)
This protocol is adapted for the extraction of total lipids, including cholesteryl esters, from plasma or tissue samples.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma or a known amount of homogenized tissue.
-
Add an internal standard, such as a deuterated cholesteryl ester, to account for extraction efficiency.
-
Add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol and vortex thoroughly for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C to separate the layers.
-
Carefully collect the lower organic phase containing the lipids using a glass pipette and transfer it to a clean tube.
-
Dry the extracted lipids under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in the mobile phase (e.g., hexane:ethanol 100:1, v/v) for LC-MS/MS analysis.[2]
2. Liquid Chromatography (LC) Method
The separation of the diastereomers is achieved using a chiral column under normal-phase conditions.
| Parameter | Value |
| Column | CHIRALPAK IB N-3 (2.1 x 150 mm, 3 µm)[2] |
| Mobile Phase | Hexane:Ethanol (100:1, v/v)[2] |
| Flow Rate | 0.2 mL/min[2] |
| Column Temp. | 0 °C[2] |
| Injection Vol. | 5 µL |
| Run Time | Approximately 40 minutes |
3. Mass Spectrometry (MS) Method
The mass spectrometer is operated in positive ion mode using electrospray ionization (ESI). Multiple Reaction Monitoring (MRM) is used for sensitive and specific detection of the analytes.
| Parameter | Value |
| Ionization Mode | ESI Positive |
| MRM Transition | To be optimized with standards |
| Precursor Ion (m/z) | e.g., [M+NH4]+ or [M+Na]+ |
| Product Ion (m/z) | Characteristic fragment of HODE-CE |
| Dwell Time | 100 ms |
| Collision Energy (CE) | To be optimized |
| Declustering Pot. (DP) | To be optimized |
Note on MRM Transitions: While specific transitions for 13-HODE cholesteryl esters were not detailed in the search results, a common approach for cholesteryl esters is to monitor the transition from the precursor ion (e.g., the ammonium (B1175870) or sodium adduct of the intact molecule) to a fragment ion corresponding to the cholesterol backbone (m/z 369). For more specific fragmentation, sodium adducts can yield structure-diagnostic fragment ions.[2] The exact m/z values should be determined by infusing authentic standards.
Data Presentation
Quantitative Data Summary
The following table illustrates how quantitative results for 13(R)-HODE and 13(S)-HODE cholesteryl esters from a hypothetical study on atherosclerotic plaques could be presented.
| Sample ID | 13(R)-HODE CE (ng/mg tissue) | 13(S)-HODE CE (ng/mg tissue) | Total 13-HODE CE (ng/mg tissue) | Ratio (S/R) |
| Plaque 1 | 15.2 | 25.8 | 41.0 | 1.70 |
| Plaque 2 | 20.5 | 22.1 | 42.6 | 1.08 |
| Plaque 3 | 12.8 | 38.4 | 51.2 | 3.00 |
| Control 1 | 2.1 | 8.5 | 10.6 | 4.05 |
| Control 2 | 1.8 | 7.9 | 9.7 | 4.39 |
Visualizations
Experimental Workflow
Caption: Workflow for the analysis of HODE cholesteryl ester stereoisomers.
Signaling Pathway: Enzymatic Formation of 13(S)-HODE Cholesteryl Ester
Caption: Enzymatic formation of 13(S)-HODE cholesteryl ester via the 15-lipoxygenase pathway.
References
Application Notes and Protocols for the Extraction of 13(R)-HODE Cholesteryl Ester from Biological Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
13(R)-hydroxyoctadecadienoic acid (13(R)-HODE) is a lipid mediator derived from the oxidation of linoleic acid. When esterified to cholesterol, it forms 13(R)-HODE cholesteryl ester, a molecule implicated in various physiological and pathological processes, notably in the context of atherosclerosis and inflammation. Accurate quantification and analysis of this specific cholesteryl ester from biological tissues are crucial for understanding its roles in disease and for the development of novel therapeutics.
These application notes provide detailed protocols for the extraction of this compound from biological tissues, a comparison of common lipid extraction methodologies, and an overview of its involvement in cellular signaling pathways.
Data Presentation: Comparison of Lipid Extraction Methods
The choice of extraction method is critical for the efficient recovery of cholesteryl esters from complex biological matrices. The three most common and effective methods for lipid extraction are the Folch, Bligh & Dyer, and Methyl-tert-butyl ether (MTBE) methods. While the recoveries for major lipid classes like cholesteryl esters are generally similar across these methods, variations can exist depending on the tissue type and the specific lipid species of interest.[1][2]
Table 1: Qualitative Comparison of Lipid Extraction Methods for Cholesteryl Ester Extraction
| Feature | Folch Method | Bligh & Dyer Method | MTBE Method |
| Principle | Liquid-liquid extraction using a chloroform (B151607):methanol (B129727) (2:1) mixture to create a monophasic system, followed by the addition of water to induce phase separation. | A modification of the Folch method using a lower solvent-to-sample ratio, making it faster. | Uses the less toxic solvent methyl-tert-butyl ether in a biphasic extraction with methanol and water. |
| Advantages | Considered the "gold standard" with high recovery for a broad range of lipids, including cholesteryl esters.[2] | Faster than the Folch method due to reduced solvent volumes. | Uses a less toxic primary solvent; the upper organic phase is easier to collect. |
| Disadvantages | Uses a large volume of chloroform, a toxic and environmentally hazardous solvent. The lower organic phase can be more difficult to collect without contamination from the upper aqueous phase. | Can have lower recovery for certain lipid classes in samples with high lipid content compared to the Folch method.[3][4] | May have lower recovery for some polar lipids compared to the Folch and Bligh & Dyer methods.[1] |
| Best Suited For | Comprehensive lipidomics studies where high recovery of a wide range of lipids is critical. | High-throughput applications where speed is a priority and the lipid of interest is abundant. | Applications where the use of chlorinated solvents is a concern and ease of phase collection is desired. |
Table 2: Quantitative Data on Cholesteryl Ester Extraction and Tissue Concentrations
| Parameter | Method/Tissue | Value | Reference |
| Cholesterol Recovery | Chloroform-Methanol Extraction | 99% | [5] |
| Total Cholesteryl Ester Concentration | Mouse Liver | 1.2 to 7.9 mg/g | [6] |
| Total Cholesteryl Ester Concentration | Human Plasma (preadolescents) | 824 - 906 pmol/μL | [4] |
| (±)13-HODE Cholesteryl Ester | Atherosclerotic Lesions | Present | [7] |
| Total d4–13-HODE Concentration (after gavage) | Rat Liver | ~0.15 pmol/mg | [8][9] |
| Total d4–13-HODE Concentration (after gavage) | Rat Adipose Tissue (visceral) | ~0.08 pmol/mg | [8][9] |
Note: Specific quantitative data for endogenous this compound concentrations in various healthy tissues is limited in the current literature. The provided data for d4-13-HODE in rats offers an estimation of its distribution.
Experimental Protocols
The following are detailed protocols for the three most common lipid extraction methods. It is recommended to add an internal standard, such as a deuterated version of the analyte, at the beginning of the extraction process to account for any loss during sample preparation.
Protocol 1: Modified Folch Method for Tissue
This protocol is a widely used and robust procedure for the total lipid extraction from a variety of biological samples.
Materials:
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Tissue sample (e.g., liver, adipose tissue, atherosclerotic plaque)
-
Homogenizer
-
Glass centrifuge tubes with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Glass Pasteur pipettes
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Homogenization: Weigh approximately 100 mg of frozen tissue and homogenize it in 2 mL of ice-cold methanol.
-
Solvent Addition: Add 4 mL of chloroform to the homogenate. The mixture should be a single phase.
-
Extraction: Vortex the mixture vigorously for 2 minutes and then agitate on a shaker at room temperature for 30 minutes.
-
Phase Separation: Add 1.2 mL of 0.9% NaCl solution to the tube. Vortex for 30 seconds and then centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
Collection of Organic Phase: Carefully aspirate the upper aqueous phase. Using a glass Pasteur pipette, transfer the lower chloroform phase, which contains the lipids, to a new clean glass tube, being careful to avoid the protein interface.
-
Drying: Evaporate the chloroform extract to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/chloroform 1:1, v/v) for subsequent analysis by LC-MS/MS.
Protocol 2: Bligh & Dyer Method for Tissue
This method is a faster alternative to the Folch method, using a smaller ratio of solvent to sample.
Materials:
-
Chloroform
-
Methanol
-
Deionized water
-
Tissue sample
-
Homogenizer
-
Glass centrifuge tubes with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Glass Pasteur pipettes
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Homogenization: Homogenize up to 1 g of wet tissue in a mixture of 1 mL of chloroform and 2 mL of methanol.
-
Monophasic Mixture: After homogenization, a single-phase should be present.
-
Induction of Phase Separation: Add an additional 1 mL of chloroform and mix. Then, add 1 mL of deionized water and vortex for 30 seconds.
-
Centrifugation: Centrifuge the mixture at 1,000 x g for 10 minutes to achieve clear phase separation.
-
Phase Collection: Two phases will be visible: an upper aqueous phase and a lower chloroform phase containing the lipids. Carefully collect the lower organic phase using a glass Pasteur pipette.
-
Solvent Evaporation: Transfer the collected lower phase to a new tube and evaporate the solvent under a stream of nitrogen or in a vacuum concentrator.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for your analytical method.
Protocol 3: MTBE Method for Tissue
This method offers a less toxic alternative to the chloroform-based extractions.
Materials:
-
Methanol
-
Methyl-tert-butyl ether (MTBE)
-
Deionized water
-
Tissue sample
-
Homogenizer
-
Glass centrifuge tubes with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Pipettes
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Homogenization: Homogenize the tissue sample in a suitable volume of methanol (e.g., 100 mg of tissue in 1.5 mL of methanol).
-
MTBE Addition and Extraction: Add 5 mL of MTBE to the mixture. Cap the tube and place it on a shaker or rocker for 1 hour at room temperature to ensure thorough extraction.
-
Phase Separation: Induce phase separation by adding 1.25 mL of deionized water. Vortex for 1 minute.
-
Centrifugation: Centrifuge the mixture at 1,000 x g for 10 minutes at room temperature.
-
Collection of Organic Phase: Two phases will form. The upper phase is the MTBE layer containing the lipids. Carefully transfer the upper phase to a clean tube.
-
Solvent Evaporation: Evaporate the solvent to dryness using a nitrogen evaporator or a vacuum concentrator.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for your analytical method.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
The general workflow for the extraction and analysis of this compound from biological tissues is depicted below.
Signaling Pathway of 13-HODE
Both 13(S)-HODE and 13(R)-HODE have been identified as ligands for the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a key role in lipid metabolism and inflammation.[1] The activation of PPARγ by 13-HODE leads to the regulation of target genes involved in adipogenesis, lipid storage, and inflammatory responses.
Conclusion
The accurate extraction and quantification of this compound from biological tissues are essential for advancing our understanding of its role in health and disease. The choice of lipid extraction method should be guided by the specific research question, sample type, and available resources. The protocols and information provided herein serve as a comprehensive guide for researchers, scientists, and drug development professionals working with this important lipid molecule. Further research is warranted to establish the precise concentrations of this compound in various tissues and to fully elucidate its downstream signaling effects.
References
- 1. Comprehensive analysis of PPARγ agonist activities of stereo-, regio-, and enantio-isomers of hydroxyoctadecadienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Increased cholesteryl ester content in liver of mice fed lipid emulsion diets high in polyunsaturated fats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative determination of plasma cholesteryl ester levels in Japanese preadolescents from the Hokkaido study using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fatty acids differentially regulate hepatic cholesteryl ester formation and incorporation into lipoproteins in the liver of the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Linoleic acid-derived 13-hydroxyoctadecadienoic acid is absorbed and incorporated into rat tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Linoleic acid-derived 13-hydroxyoctadecadienoic acid is absorbed and incorporated into rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: Chiral Separation of HODE Cholesteryl Ester Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxyoctadecadienoic acid (HODE) cholesteryl esters are significant lipid species formed during the oxidation of low-density lipoproteins (LDL). The specific stereoisomers of HODE, such as 9-HODE and 13-HODE, and their subsequent esterification to cholesterol, play crucial roles in various physiological and pathological processes, including atherosclerosis and inflammation. These isomers can act as signaling molecules, for instance, by activating peroxisome proliferator-activated receptor-gamma (PPARγ), which influences gene expression related to lipid metabolism and inflammatory responses in macrophages.[1][2][3][4] The accurate separation and quantification of individual chiral isomers are therefore essential for understanding their distinct biological functions. This application note provides a detailed protocol for the chiral separation of HODE cholesteryl ester isomers using High-Performance Liquid Chromatography (HPLC).
Quantitative Data Summary
The selection of an appropriate chiral stationary phase (CSP) and mobile phase is critical for achieving baseline separation of HODE cholesteryl ester diastereomers. The following table summarizes the resolution (Rs) and retention times (RT) for the diastereomers of 13(RS)-hydroperoxyoctadecadienoic acid cholesteryl ester (HPODE CE), a closely related precursor to HODE CE, on various polysaccharide-based chiral columns.[2] This data serves as a strong starting point for method development for HODE cholesteryl ester isomers.
Table 1: Chromatographic Resolution of 13(RS)-HPODE CE Diastereomers on Various Chiral Columns.[2]
| Chiral Column | Mobile Phase | RT1 (min) | RT2 (min) | Resolution (Rs) |
| CHIRALPAK IA | Hexane:Ethanol (100:1, v/v) | 13.9 | 14.7 | 1.10 |
| CHIRALPAK IB N-5 | Hexane:Ethanol (100:1, v/v) | 10.3 | 11.0 | 1.25 |
| CHIRALPAK IC | Hexane:Ethanol (100:1, v/v) | 16.2 | 16.2 | 0 |
| CHIRALPAK ID | Hexane:Ethanol (100:1, v/v) | 11.4 | 11.4 | 0 |
| CHIRALPAK IE | Hexane:Ethanol (100:1, v/v) | 11.3 | 11.3 | 0 |
| CHIRALPAK IF | Hexane:Ethanol (100:1, v/v) | 15.0 | 15.0 | 0 |
| CHIRALPAK IG | Hexane:Ethanol (100:1, v/v) | 15.2 | 15.2 | 0 |
| CHIRALPAK IH | Hexane:Ethanol (100:1, v/v) | 12.6 | 13.5 | 1.11 |
| CHIRALPAK AD-H | Hexane:Ethanol (100:1, v/v) | 11.4 | 11.4 | 0 |
| CHIRALPAK AY-H | Hexane:Ethanol (100:1, v/v) | 12.0 | 12.0 | 0 |
| CHIRALCEL OD-H | Hexane:Ethanol (100:1, v/v) | 9.7 | 9.7 | 0 |
| CHIRALCEL OJ-H | Hexane:Ethanol (100:1, v/v) | 13.2 | 13.2 | 0 |
| CHIRALPAK IA | Hexane:2-Propanol (100:1, v/v) | 12.5 | 13.2 | 1.01 |
| CHIRALPAK IB N-5 | Hexane:2-Propanol (100:1, v/v) | 9.4 | 10.0 | 1.18 |
| CHIRALPAK IC | Hexane:2-Propanol (100:1, v/v) | 14.5 | 14.5 | 0 |
| CHIRALPAK ID | Hexane:2-Propanol (100:1, v/v) | 10.4 | 10.4 | 0 |
| CHIRALPAK IE | Hexane:2-Propanol (100:1, v/v) | 10.2 | 10.2 | 0 |
| CHIRALPAK IF | Hexane:2-Propanol (100:1, v/v) | 13.1 | 13.1 | 0 |
| CHIRALPAK IG | Hexane:2-Propanol (100:1, v/v) | 13.3 | 13.3 | 0 |
| CHIRALPAK IH | Hexane:2-Propanol (100:1, v/v) | 11.5 | 12.3 | 1.05 |
| CHIRALPAK AD-H | Hexane:2-Propanol (100:1, v/v) | 10.1 | 10.1 | 0 |
| CHIRALPAK AY-H | Hexane:2-Propanol (100:1, v/v) | 10.8 | 10.8 | 0 |
| CHIRALCEL OD-H | Hexane:2-Propanol (100:1, v/v) | 8.8 | 8.8 | 0 |
| CHIRALCEL OJ-H | Hexane:2-Propanol (100:1, v/v) | 11.7 | 11.7 | 0 |
Data adapted from a study on 13(RS)-HPODE CE, which serves as a proxy for HODE CE method development.[2]
Experimental Protocol
This protocol outlines a general method for the chiral separation of HODE cholesteryl ester isomers using normal-phase HPLC. Optimization of specific parameters may be required depending on the exact isomers of interest and the sample matrix.
1. Materials and Reagents
-
Solvents: HPLC-grade n-hexane, ethanol, and 2-propanol.
-
Chiral Columns: CHIRALPAK IB N-5 (4.6 x 250 mm, 5 µm) or CHIRALPAK IA (4.6 x 250 mm, 5 µm). Polysaccharide-based CSPs are generally recommended.[1][2][3][5][6]
-
Standards: Purified isomers of 9-HODE and 13-HODE cholesteryl esters. If not commercially available, standards can be synthesized.[2]
-
Sample Preparation: Biological samples (e.g., oxidized LDL) will require lipid extraction, for instance, using a modified Folch method, followed by isolation of the cholesteryl ester fraction via thin-layer chromatography (TLC) or solid-phase extraction (SPE).[7][8]
2. Instrumentation
-
HPLC system equipped with a pump, autosampler, and column oven.
-
UV detector or a mass spectrometer (LC-MS/MS).
3. Chromatographic Conditions
-
Column: CHIRALPAK IB N-5 (4.6 x 250 mm, 5 µm).
-
Mobile Phase: n-Hexane:Ethanol (100:1, v/v).[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C (can be optimized, e.g., lowered to 0°C for improved resolution).[2]
-
Injection Volume: 10 µL.
-
Detection:
-
UV: 234 nm (for detection of the conjugated diene system in HODEs).[9]
-
MS/MS: Electrospray ionization (ESI) in positive ion mode is often effective.[4] Detection can be enhanced by monitoring for sodium adducts [M+Na]⁺.[2] Specific multiple reaction monitoring (MRM) transitions should be optimized for the specific HODE cholesteryl ester isomers.
-
4. Sample Preparation
-
Lipid Extraction: For biological samples, extract total lipids using a chloroform:methanol mixture.
-
Fractionation: Isolate the cholesteryl ester fraction from the total lipid extract using TLC or SPE with a silica-based sorbent.
-
Reconstitution: Evaporate the solvent from the purified cholesteryl ester fraction under a stream of nitrogen and reconstitute the residue in the mobile phase (or a compatible solvent like hexane) to a known concentration.
5. Analysis
-
Equilibrate the chiral column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared standards to determine the retention times and resolution of the individual isomers.
-
Inject the prepared samples.
-
Identify and quantify the isomers in the samples by comparing their retention times and/or mass spectra with the standards.
Visualizations
Experimental Workflow
Caption: Workflow for HODE cholesteryl ester isomer analysis.
Signaling Pathway
References
- 1. Oxidized LDLs as Signaling Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comprehensive analysis of PPARγ agonist activities of stereo-, regio-, and enantio-isomers of hydroxyoctadecadienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Oxidized LDL triggers changes in oxidative stress and inflammatory biomarkers in human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formation of 9-hydroxyoctadecadienoic acid from linoleic acid in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peroxisome proliferator-activated receptor gamma - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Use of 13(R)-HODE Cholesteryl Ester as an Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
13(R)-hydroxyoctadecadienoic acid (13(R)-HODE) cholesteryl ester is an oxidized lipid that has been identified as a significant component of oxidized low-density lipoprotein (oxLDL) and is implicated in the pathology of atherosclerosis. As a stable oxidation product of cholesteryl linoleate, its quantification in biological matrices is crucial for understanding lipid peroxidation processes and their role in various diseases. This document provides detailed application notes and protocols for the use of 13(R)-HODE cholesteryl ester as an analytical standard for its accurate and precise quantification in research and drug development settings.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its use as an analytical standard.
| Property | Value | Reference |
| CAS Number | 330800-94-7 | [1] |
| Molecular Formula | C₄₅H₇₆O₃ | [1] |
| Molecular Weight | 665.08 g/mol | [1] |
| Purity | >98% (commercially available) | [1] |
| Storage | Store in solution at -20°C or colder | [1] |
| Solubility | Soluble in organic solvents such as ethanol (B145695), methanol (B129727), and chloroform. | [2] |
Experimental Protocols
Preparation of Standard Solutions
Accurate preparation of standard solutions is fundamental for generating reliable calibration curves.
Materials:
-
This compound standard
-
Ethanol (or other suitable organic solvent)
-
Calibrated micropipettes
-
Amber glass vials
Procedure:
-
Stock Solution (1 mg/mL):
-
Allow the vial containing the this compound standard to equilibrate to room temperature before opening.
-
Accurately weigh a precise amount of the standard and dissolve it in a known volume of ethanol to achieve a final concentration of 1 mg/mL.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in an amber glass vial at -20°C or colder.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serial dilution of the stock solution with the same solvent.
-
The concentration range for the working standards should encompass the expected concentration of the analyte in the samples. A typical range for a calibration curve might be 1 ng/mL to 1000 ng/mL.
-
Sample Preparation from Biological Matrices (Plasma/Serum)
This protocol describes a liquid-liquid extraction (LLE) method for the isolation of cholesteryl esters from plasma or serum.
Materials:
-
Plasma or serum samples
-
Internal Standard (IS): A suitable internal standard would be a deuterated or ¹³C-labeled cholesteryl ester, such as d7-cholesteryl oleate.
-
Methanol (ice-cold)
-
Methyl-tert-butyl ether (MTBE) (ice-cold)
-
Water (LC-MS grade)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Thawing: Thaw frozen plasma or serum samples on ice.
-
Internal Standard Spiking: To 100 µL of plasma/serum, add a known amount of the internal standard solution.
-
Protein Precipitation and Lipid Extraction:
-
Add 400 µL of ice-cold methanol to the sample. Vortex for 20 seconds.
-
Add 1200 µL of ice-cold MTBE. Vortex for 1 minute.
-
Add 300 µL of LC-MS grade water to induce phase separation. Vortex for 20 seconds.
-
-
Phase Separation: Centrifuge the samples at 14,000 x g for 5 minutes at 4°C. Three layers will form: an upper organic layer (containing lipids), a lower aqueous layer, and a protein pellet at the interface.
-
Collection of Organic Layer: Carefully collect the upper organic layer into a clean tube, avoiding the aqueous layer and protein pellet.
-
Drying: Evaporate the solvent from the collected organic layer under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
This section provides a general protocol for the quantification of this compound using a triple quadrupole mass spectrometer. Instrument parameters should be optimized for the specific instrument being used.
Liquid Chromatography (LC) Conditions:
| Parameter | Recommended Setting |
| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile/Isopropanol (e.g., 80:20, v/v) with 0.1% formic acid |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B to elute the analyte, then return to initial conditions for re-equilibration. A typical gradient might be: 0-2 min, 40% B; 2-15 min, 40-95% B; 15-20 min, 95% B; 20.1-25 min, 40% B. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5-10 µL |
Mass Spectrometry (MS) Conditions:
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | m/z 665.6 (protonated molecule [M+H]⁺) |
| Product Ion (Q3) | m/z 369.3 (loss of the 13-HODE fatty acid) |
| Collision Energy | To be optimized for the specific instrument, typically in the range of 20-40 eV. |
| Internal Standard | Monitor the specific MRM transition for the chosen internal standard. |
Note on MRM Transition: The precursor ion (Q1) is based on the calculated mass of the protonated this compound. The product ion (Q3) at m/z 369.3 is a characteristic fragment for cholesteryl esters, corresponding to the cholesterol backbone after the loss of the fatty acid side chain. It is crucial to optimize these transitions on the specific mass spectrometer being used.
Data Presentation and Method Validation
Calibration Curve and Linearity
A calibration curve should be generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standard.
| Parameter | Typical Value |
| Concentration Range | 1 - 1000 ng/mL |
| Regression Model | Linear, with a weighting factor of 1/x or 1/x² |
| Correlation Coefficient (r²) | > 0.99 |
Limits of Detection (LOD) and Quantification (LOQ)
LOD and LOQ should be determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.
| Parameter | Typical Value |
| Limit of Detection (LOD) | S/N ≥ 3 |
| Limit of Quantification (LOQ) | S/N ≥ 10 |
Accuracy and Precision
Accuracy (as percent recovery) and precision (as percent relative standard deviation, %RSD) should be assessed at multiple concentration levels (low, medium, and high QC samples).
| Parameter | Acceptance Criteria |
| Accuracy | 85-115% (80-120% at LLOQ) |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) |
Recovery and Matrix Effect
The efficiency of the extraction process (recovery) and the influence of the biological matrix on ionization (matrix effect) should be evaluated.
| Parameter | Typical Value |
| Extraction Recovery | > 80% |
| Matrix Effect | Within 85-115% |
Visualizations
Experimental Workflow
Caption: Workflow for the quantification of this compound.
Signaling Pathway in Atherosclerosis
Caption: Role of this compound in atherosclerosis.
References
Application Notes and Protocols for Immunohistochemical Staining of 13(R)-HODE in Arterial Walls
For Researchers, Scientists, and Drug Development Professionals
Introduction
13(R)-hydroxyoctadecadienoic acid [13(R)-HODE] is an oxidized metabolite of linoleic acid. As a major component of oxidized low-density lipoprotein (OxLDL), it is implicated in the pathogenesis of atherosclerosis.[1][2] Immunohistochemical (IHC) detection of 13(R)-HODE in arterial walls allows for the in-situ visualization and localization of this lipid mediator within atherosclerotic plaques. This enables researchers to study its distribution in different cell types and its potential role in the progression of vascular disease.
These application notes provide a detailed protocol for the immunohistochemical staining of 13(R)-HODE in human arterial tissue, based on established methodologies. Additionally, it summarizes the key signaling pathways associated with 13(R)-HODE in the vasculature.
Data Presentation
The following table summarizes the typical localization of 13(R)-HODE immunoreactivity within atherosclerotic plaques of human carotid arteries, as determined by immunohistochemistry. The intensity of staining is generally semi-quantitatively assessed.
| Location in Arterial Wall | Cell Type | 13(R)-HODE Staining Intensity | Co-localized Markers | Reference |
| Atherosclerotic Plaque | Macrophages | Pronounced | CD68, OxPC, PPARγ, CD36 | [1] |
| Atherosclerotic Plaque | Vascular Endothelial Cells | Positive | CD34, OxPC, PPARγ, CD36 | [1] |
| Atherosclerotic Plaque | Migrating Vascular Smooth Muscle Cells | Positive | α-SMA, OxPC, PPARγ, CD36 | [1] |
| Plaque without Macrophages | Various | Very weak to undetectable | - | [1] |
Experimental Protocols
This section provides a detailed protocol for the immunohistochemical detection of 13(R)-HODE in freshly frozen human arterial specimens.
Protocol: Immunohistochemical Staining of 13(R)-HODE
1. Tissue Preparation
-
Obtain fresh arterial specimens (e.g., from carotid endarterectomy).
-
Embed the tissue in optimal cutting temperature (OCT) compound.
-
Snap-freeze the embedded tissue in isopentane (B150273) pre-cooled with liquid nitrogen.
-
Store the frozen blocks at -80°C until sectioning.
-
Using a cryostat, cut 10-µm-thick sections and mount them on silane-coated slides.
-
Air-dry the sections for at least 30 minutes.
2. Fixation and Pre-treatment
-
Fix the sections in 100% acetone (B3395972) for 10 minutes at 4°C.
-
Rehydrate the sections by washing them three times in phosphate-buffered saline (PBS), 5 minutes each.
-
Quench endogenous peroxidase activity by incubating the sections in 3% hydrogen peroxide in PBS for 10 minutes at 4°C.
-
Rinse the sections three times in PBS, 5 minutes each.
-
Block non-specific antibody binding by incubating the sections in 3% skim milk in PBS for 20 minutes at room temperature.
3. Primary Antibody Incubation
-
Prepare the primary antibody solution. A specific mouse monoclonal antibody against 13(R)-HODE (clone 13H1) is recommended.[1] The optimal dilution should be determined empirically, but a starting point can be a 1:100 dilution in the blocking buffer.
-
Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber.
-
Negative Control: For a negative control, either omit the primary antibody or incubate a separate section with non-immune serum from the same species as the primary antibody.
-
Absorption Control: To confirm specificity, pre-absorb the primary antibody with 13(R)-HODE conjugated to a carrier protein like BSA before incubation.[1]
4. Detection
-
The polymer-immunocomplex (PIC) method is a suitable detection system (e.g., Envision system).
-
Wash the sections three times in PBS, 5 minutes each.
-
Incubate the sections with the appropriate HRP-conjugated polymer according to the manufacturer's instructions.
-
Wash the sections three times in PBS, 5 minutes each.
5. Visualization
-
Prepare the chromogen solution. 3,3'-Diaminobenzidine (DAB) is a common choice, which produces a brown precipitate.
-
Incubate the sections with the DAB solution until the desired staining intensity is reached. Monitor the reaction under a microscope.
-
Stop the reaction by rinsing the slides in distilled water.
6. Counterstaining and Mounting
-
Counterstain the sections with hematoxylin (B73222) to visualize the cell nuclei.
-
Dehydrate the sections through a graded series of ethanol (B145695) (e.g., 70%, 95%, 100%).
-
Clear the sections in xylene or a xylene substitute.
-
Mount the coverslips using a permanent mounting medium.
7. Image Analysis
-
Examine the stained sections under a light microscope.
-
The localization and intensity of the 13(R)-HODE staining can be documented and semi-quantitatively analyzed using image analysis software.
Signaling Pathways and Experimental Workflows
Signaling Pathways of 13(R)-HODE in Arterial Walls
13(R)-HODE is known to exert its biological effects through various signaling pathways, with the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) pathway being particularly prominent in the context of atherosclerosis.[1][3][4]
Caption: 13(R)-HODE activates the PPARγ signaling pathway.
Experimental Workflow for Immunohistochemical Staining
The following diagram illustrates the key steps in the immunohistochemical staining protocol for 13(R)-HODE.
Caption: Workflow for 13(R)-HODE immunohistochemistry.
References
- 1. Immunohistochemical Detection of 13(R)-hydroxyoctadecadienoic Acid in Atherosclerotic Plaques of Human Carotid Arteries Using a Novel Specific Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunohistochemical detection of 13(R)-hydroxyoctadecadienoic acid in atherosclerotic plaques of human carotid arteries using a novel specific antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Bioactivity of 13(R)-HODE Cholesteryl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Hydroxyoctadecadienoic acids (HODEs) are oxidized metabolites of linoleic acid that play significant roles in various physiological and pathological processes. The stereoisomers, 13(S)-HODE and 13(R)-HODE, often exhibit distinct and sometimes opposing biological activities. While 13(S)-HODE is generally associated with anti-proliferative and pro-apoptotic effects, primarily through its interaction with peroxisome proliferator-activated receptor-gamma (PPARγ), 13(R)-HODE has been shown to promote cell proliferation and survival.[1][2] This proliferative effect is mediated, at least in part, through the activation of the ERK and CREB signaling pathways.[1][2]
In biological systems, HODEs can be esterified to cholesterol, and these cholesteryl esters are major components of atherosclerotic plaques, suggesting their involvement in cardiovascular diseases.[2] The bioactivity of HODE cholesteryl esters is an emerging area of research. It is crucial to determine whether the biological effects are exerted by the intact cholesteryl ester or by the release of the free HODE molecule following intracellular hydrolysis.
These application notes provide detailed in vitro assays and protocols to investigate the bioactivity of 13(R)-HODE cholesteryl ester, focusing on its effects on cell proliferation and the underlying signaling pathways.
Data Presentation
Table 1: Proliferative Effect of this compound on Caco-2 Cells
| Treatment | Concentration (µM) | Cell Viability (% of Control) | BrdU Incorporation (Fold Change) |
| Vehicle Control | - | 100 ± 5.2 | 1.0 ± 0.1 |
| 13(R)-HODE | 0.01 | 115 ± 6.1 | 1.4 ± 0.2 |
| 0.1 | 132 ± 7.5 | 1.9 ± 0.3 | |
| 1 | 155 ± 8.3 | 2.5 ± 0.4 | |
| This compound | 0.01 | 110 ± 5.8 | 1.3 ± 0.2 |
| 0.1 | 125 ± 6.9 | 1.7 ± 0.3 | |
| 1 | 148 ± 7.9 | 2.3 ± 0.4 | |
| 13(S)-HODE | 1 | 85 ± 4.9 | 0.8 ± 0.1 |
Data are presented as mean ± standard deviation and are hypothetical, based on the known effects of 13(R)-HODE.
Table 2: Activation of ERK and CREB Signaling Pathways by this compound
| Treatment (1 µM) | Treatment Time (min) | p-ERK / Total ERK (Fold Change) | p-CREB / Total CREB (Fold Change) |
| Vehicle Control | 15 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| 13(R)-HODE | 5 | 1.8 ± 0.2 | 1.3 ± 0.1 |
| 15 | 3.5 ± 0.4 | 2.8 ± 0.3 | |
| 30 | 2.1 ± 0.3 | 1.9 ± 0.2 | |
| This compound | 5 | 1.5 ± 0.2 | 1.2 ± 0.1 |
| 15 | 3.1 ± 0.3 | 2.5 ± 0.3 | |
| 30 | 1.9 ± 0.2 | 1.7 ± 0.2 |
Data are presented as mean ± standard deviation and are hypothetical, based on the known effects of 13(R)-HODE.
Mandatory Visualization
Experimental workflow for assessing this compound bioactivity.
Proposed signaling pathway for this compound.
Experimental Protocols
Protocol 1: Preparation and Delivery of this compound to Cultured Cells
Objective: To prepare a working solution of this compound and deliver it to cultured cells. Due to its lipophilic nature, proper solubilization is critical for bioavailability in cell culture.
Materials:
-
This compound (commercially available)
-
Ethanol (B145695) (cell culture grade)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Phosphate Buffered Saline (PBS), sterile
-
Cell culture medium (e.g., DMEM)
Procedure:
-
Stock Solution Preparation:
-
Dissolve this compound in ethanol to a stock concentration of 10 mM.
-
Store the stock solution at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Preparation of BSA-Complexed Working Solution:
-
Prepare a 10% (w/v) BSA solution in sterile PBS.
-
Warm the BSA solution to 37°C.
-
In a sterile tube, dilute the 10 mM stock solution of this compound in ethanol to an intermediate concentration (e.g., 1 mM).
-
Slowly add the ethanolic solution of this compound to the pre-warmed BSA solution while vortexing gently. The final concentration of ethanol should be less than 0.1% in the final cell culture medium.
-
Incubate the mixture at 37°C for 30 minutes to allow for complex formation.
-
The final working stock can be prepared at a 10X concentration to be added to the cell culture medium.
-
-
Cell Treatment:
-
Aspirate the old medium from the cultured cells.
-
Add fresh cell culture medium containing the desired final concentration of the this compound-BSA complex.
-
For the vehicle control, prepare a BSA solution with the same final concentration of ethanol as the test samples.
-
Protocol 2: Cell Proliferation Assay (MTT Assay)
Objective: To determine the effect of this compound on cell viability and proliferation.
Materials:
-
Caco-2 cells (or other relevant cell line)
-
96-well cell culture plates
-
This compound-BSA complex (from Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Plate reader
Procedure:
-
Seed Caco-2 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound-BSA complex (e.g., 0.01, 0.1, 1 µM) and the vehicle control for 24-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 3: Analysis of ERK and CREB Activation by Western Blotting
Objective: To investigate the effect of this compound on the activation of key signaling proteins in the proliferative pathway.
Materials:
-
Caco-2 cells
-
6-well cell culture plates
-
This compound-BSA complex
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-CREB, anti-total-CREB, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed Caco-2 cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 12-24 hours before treatment.
-
Treat the cells with 1 µM this compound-BSA complex or vehicle control for various time points (e.g., 0, 5, 15, 30 minutes).
-
Lyse the cells and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 4: Cholesteryl Ester Hydrolysis Assay
Objective: To determine if the observed bioactivity is due to the intact this compound or the released 13(R)-HODE after intracellular hydrolysis.
Materials:
-
Radiolabeled [³H]this compound (requires custom synthesis) or a fluorescently labeled analog
-
Caco-2 cells
-
Thin-layer chromatography (TLC) plates
-
Scintillation counter or fluorescence plate reader
-
Cholesteryl esterase inhibitor (e.g., paraoxon)
Procedure:
-
Treat Caco-2 cells with [³H]this compound-BSA complex for various time points.
-
At each time point, wash the cells with cold PBS and lyse them.
-
Extract the lipids from the cell lysate using a suitable solvent system (e.g., chloroform:methanol).
-
Spot the lipid extract on a TLC plate and develop the chromatogram to separate the cholesteryl ester from the free fatty acid.
-
Scrape the spots corresponding to the cholesteryl ester and free fatty acid and quantify the radioactivity using a scintillation counter.
-
To confirm the role of hydrolysis, pre-treat a set of cells with a cholesteryl esterase inhibitor before adding the labeled this compound and repeat the assay. A reduction in the amount of free [³H]13(R)-HODE would indicate that the observed hydrolysis is enzyme-mediated.
-
Correlate the rate of hydrolysis with the time course of the bioactivity observed in the proliferation and signaling assays.
References
Troubleshooting & Optimization
Optimizing LC-MS/MS parameters for 13(R)-HODE cholesteryl ester analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the LC-MS/MS analysis of 13(R)-HODE cholesteryl ester. It is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common adducts for this compound in positive ion ESI-MS?
A1: The most common adducts for cholesteryl esters, including this compound, in positive ion electrospray ionization mass spectrometry (ESI-MS) are ammonium (B1175870) ([M+NH₄]⁺), sodium ([M+Na]⁺), and lithium ([M+Li]⁺) adducts. The choice of adduct can influence ionization efficiency and fragmentation patterns.[1][2][3] Ammoniated adducts are often used and tend to produce a characteristic cholesteryl cation at m/z 369.3 upon collision-induced dissociation (CID).[4][5] Sodiated and lithiated adducts can enhance ionization and often result in a neutral loss of the cholesterol backbone (368.5 Da).[1][2][3]
Q2: What are the typical MRM transitions for this compound?
A2: While specific transitions should be optimized in your laboratory, a common strategy for cholesteryl esters is to monitor the fragmentation of the adduct ion to a characteristic product ion. For an ammoniated adduct, a typical transition would be the precursor ion of [M+NH₄]⁺ to the product ion m/z 369.3, which corresponds to the cholesteryl cation.[4][5] For sodiated or lithiated adducts, a neutral loss scan of 368.5 Da (the mass of cholestane) is a highly specific method for detecting cholesteryl esters.[1][2][3] Given the molecular weight of 13-HODE cholesteryl ester is 665.08 g/mol , the precursor ion masses for the adducts would be approximately:
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[M+NH₄]⁺: m/z 682.6
-
[M+Na]⁺: m/z 688.1
-
[M+Li]⁺: m/z 672.1
Q3: How do I separate the 13(R)-HODE and 13(S)-HODE cholesteryl ester isomers?
A3: The separation of 13(R)-HODE and 13(S)-HODE cholesteryl ester enantiomers requires chiral chromatography.[6] Polysaccharide-based chiral stationary phases, such as those with amylose (B160209) or cellulose (B213188) derivatives, are commonly used.[7][8] Both normal-phase and reversed-phase chromatography can be employed, and the choice will depend on the specific column and sample matrix.[7][8] Method development often involves screening different chiral columns and mobile phase compositions to achieve optimal resolution.[9][10]
Troubleshooting Guides
Mass Spectrometry Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Low Signal Intensity / Poor Ionization | Suboptimal adduct formation. | Ensure the mobile phase contains an appropriate additive to promote adduct formation (e.g., ammonium formate (B1220265) for [M+NH₄]⁺, or ensure sufficient sodium/lithium is present for [M+Na]⁺/[M+Li]⁺ adducts).[2][3][11] Consider post-column infusion of an additive if necessary. |
| Inefficient ionization of the hydrophobic cholesteryl ester. | Optimize source parameters such as spray voltage, capillary temperature, and gas flows.[2][3] Atmospheric pressure chemical ionization (APCI) can sometimes be more effective for nonpolar analytes like cholesteryl esters.[12] | |
| No or Weak Fragment Ion in MS/MS | Inappropriate collision energy. | Optimize the collision energy (CE). For ammoniated adducts, a lower CE (e.g., 5-20 eV) may be sufficient to generate the m/z 369 fragment.[4][11] For sodiated or lithiated adducts, a higher CE (e.g., 25-35 eV) might be required for the neutral loss of cholestane.[2][3] |
| Suboptimal fragmentor/cone voltage. | Optimize the fragmentor or cone voltage to ensure efficient transmission of the precursor ion into the collision cell. This parameter can also influence in-source fragmentation.[12] | |
| High Background Noise | Contamination from sample matrix or LC system. | Use high-purity solvents and additives.[13] Implement a robust sample clean-up procedure.[13] Ensure the LC system is clean and well-maintained. |
Chromatography Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Resolution of 13(R) and 13(S) Isomers | Suboptimal chiral stationary phase. | Screen different types of chiral columns (e.g., polysaccharide-based). The choice of stationary phase is critical for chiral separations.[9][10] |
| Incorrect mobile phase composition. | Optimize the mobile phase. For normal-phase chromatography, adjust the ratio of nonpolar (e.g., hexane) and polar (e.g., isopropanol, ethanol) solvents.[6] For reversed-phase, optimize the organic modifier and aqueous phase composition. Small changes in mobile phase composition can significantly impact chiral resolution.[9] | |
| Inappropriate column temperature. | Optimize the column temperature. Temperature can affect the selectivity of chiral separations, and in some cases, even reverse the elution order of enantiomers.[9] | |
| Peak Tailing | Secondary interactions with the stationary phase. | For silica-based columns, residual silanol (B1196071) groups can cause tailing. Adding a small amount of a competitive base or acid to the mobile phase can help to improve peak shape.[14] |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Column degradation. | If the problem persists and is observed for all analytes, the column may be degraded and require replacement.[14] | |
| Peak Fronting | Sample solvent stronger than the mobile phase. | Ensure the sample is dissolved in a solvent that is of similar or weaker eluotropic strength than the initial mobile phase. |
| Column overload. | Reduce the injection volume or the concentration of the sample. |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
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Conditioning: Condition a C18 SPE cartridge with one column volume of methanol (B129727) followed by one column volume of water.
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Loading: Load the sample onto the SPE cartridge.
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Washing: Wash the cartridge with a polar solvent (e.g., water or a low percentage of methanol in water) to remove polar interferences.
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Elution: Elute the this compound with a nonpolar solvent such as methanol, isopropanol, or ethyl acetate.
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Drying and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
Sample Preparation: Saponification for Indirect Quantification
In cases of complex matrices or for confirmatory analysis, indirect quantification of 13(R)-HODE can be performed after saponification of the cholesteryl ester.
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Hydrolysis: To the lipid extract, add a solution of 0.5 M KOH in ethanol.
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Incubation: Heat the mixture at 60-80°C for 30-60 minutes to hydrolyze the ester bond.
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Neutralization and Extraction: Cool the sample, neutralize with an acid (e.g., HCl), and extract the released 13(R)-HODE using a nonpolar solvent like hexane (B92381) or ethyl acetate.
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Analysis: Analyze the extracted 13(R)-HODE by LC-MS/MS using a validated method for free fatty acids.
Note: Saponification conditions (time, temperature, and reagent concentration) should be carefully optimized to ensure complete hydrolysis without degradation of the analyte. Incomplete hydrolysis has been reported as a potential issue.[15]
Data Presentation
Table 1: Optimized MS/MS Parameters for Cholesteryl Esters (Starting Points)
| Parameter | Ammoniated Adduct ([M+NH₄]⁺) | Sodiated/Lithiated Adduct ([M+Na]⁺/[M+Li]⁺) |
| Precursor Ion | m/z 682.6 (for 13-HODE-CE) | m/z 688.1 / 672.1 (for 13-HODE-CE) |
| Product Ion / Neutral Loss | m/z 369.3 (Cholesteryl cation) | Neutral Loss of 368.5 Da (Cholestane) |
| Collision Energy (CE) | 5 - 20 eV | 25 - 35 eV |
| Fragmentor/Cone Voltage | Instrument dependent, requires optimization. | Instrument dependent, requires optimization. |
These values are starting points and should be optimized for your specific instrument and experimental conditions.
Visualizations
Caption: Workflow for the analysis of this compound.
References
- 1. Electrospray ionization tandem mass spectrometry of sodiated adducts of cholesteryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrospray Ionization Tandem Mass Spectrometry of Sodiated Adducts of Cholesteryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrospray MS/MS reveals extensive and nonspecific oxidation of cholesterol esters in human peripheral vascular lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycerolipid and Cholesterol Ester Analyses in Biological Samples by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mass spectrometric profiling of oxidized lipid products in human nonalcoholic fatty liver disease and nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aocs.org [aocs.org]
- 8. Chiral clues to lipid identity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. biorxiv.org [biorxiv.org]
- 12. Simultaneous Quantification of Free Cholesterol, Cholesteryl Esters, and Triglycerides without Ester Hydrolysis by UHPLC Separation and In-Source Collision Induced Dissociation Coupled MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lcms.labrulez.com [lcms.labrulez.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Maximizing Recovery of 13(R)-HODE Cholesteryl Ester
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the recovery of 13(R)-HODE cholesteryl ester during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its recovery challenging?
A1: this compound is an oxidized lipid formed by the esterification of cholesterol with 13(R)-hydroxyoctadecadienoic acid (13(R)-HODE). Its recovery is challenging due to the polyunsaturated fatty acid (PUFA) moiety, which is highly susceptible to further oxidation and degradation during sample collection, extraction, and storage. The ester bond can also be susceptible to hydrolysis under certain conditions.
Q2: What are the main causes of low recovery for this compound?
A2: The primary causes for low recovery include:
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Oxidative Degradation: Exposure to air (oxygen), light, and high temperatures can lead to further oxidation and degradation of the molecule.
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Hydrolysis: The ester bond can be hydrolyzed back to cholesterol and 13(R)-HODE, especially under non-optimal pH conditions or during certain harsh extraction procedures.
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Inefficient Extraction: The choice of extraction solvent and method may not be optimal for this specific lipid, leading to incomplete extraction from the sample matrix.
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Adsorption: The analyte can adsorb to plasticware or glassware, leading to losses.
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Improper Storage: Long-term storage at inappropriate temperatures or without a protective atmosphere can lead to significant degradation.
Q3: How can I prevent the degradation of this compound during sample preparation?
A3: To minimize degradation, it is crucial to:
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Work quickly and on ice: Keep samples cold throughout the entire preparation process to reduce enzymatic and chemical degradation rates.
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Use antioxidants: Add an antioxidant such as butylated hydroxytoluene (BHT) to extraction solvents to prevent oxidation.
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Use an inert atmosphere: Purge sample vials and work under a stream of inert gas (e.g., nitrogen or argon) to minimize exposure to oxygen.
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Protect from light: Use amber glass vials or wrap tubes in aluminum foil to prevent photo-oxidation.
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Choose appropriate solvents: Use high-purity, de-gassed solvents for all extraction and reconstitution steps.
Q4: Which is better for extracting this compound: Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?
A4: Both LLE and SPE can be effective, and the best choice depends on the sample matrix and the desired purity of the extract.
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LLE (e.g., Folch or Bligh & Dyer methods) is a robust method for the initial extraction of a broad range of lipids. Methods using methyl-tert-butyl ether (MTBE) are also gaining popularity due to safety and ease of phase separation.
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SPE is excellent for sample cleanup and fractionation after an initial LLE. It can effectively separate cholesteryl esters from other lipid classes, reducing matrix effects in subsequent analyses. A combination of LLE followed by SPE often yields the cleanest samples and best recoveries.
Q5: What type of internal standard should I use for accurate quantification?
A5: The ideal internal standard is a stable isotope-labeled version of the analyte, such as 13-HODE-d4 cholesteryl ester. If a deuterated analog of the intact ester is unavailable, using a deuterated version of a closely related cholesteryl ester with a similar fatty acid chain length and degree of unsaturation is the next best option. This helps to account for variations in extraction efficiency and ionization in mass spectrometry.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery of this compound | Oxidative Degradation: Sample exposed to air, light, or high temperatures. | - Work on ice and in a cold room if possible.- Add an antioxidant like BHT (0.01%) to all solvents.- Purge sample tubes with nitrogen or argon before sealing.- Use amber vials or wrap tubes in foil. |
| Ester Hydrolysis: Inappropriate pH during extraction or storage. | - Maintain a neutral pH during extraction unless method specifies otherwise.- Avoid strong acids or bases unless performing saponification to measure total HODE.- Ensure complete removal of aqueous phase after LLE. | |
| Inefficient Extraction: Suboptimal solvent system or extraction procedure. | - For LLE, ensure vigorous vortexing and sufficient solvent volume.- Consider a multi-step extraction.- For SPE, ensure the cartridge is properly conditioned and the elution solvent is appropriate for cholesteryl esters (e.g., hexane (B92381) with a small percentage of a more polar solvent). | |
| Analyte Adsorption: Loss of analyte to container surfaces. | - Use silanized glass vials to minimize adsorption.- Rinse all transfer pipettes and tubes with the extraction solvent to recover any adsorbed analyte. | |
| High Variability in Results | Inconsistent Sample Handling: Differences in processing time or conditions between samples. | - Standardize all sample preparation steps, including incubation times and temperatures.- Process all samples in a single batch when possible. |
| Matrix Effects in LC-MS/MS: Co-eluting compounds suppressing or enhancing the analyte signal. | - Incorporate an SPE cleanup step to remove interfering substances.- Optimize the chromatographic separation to resolve the analyte from matrix components. | |
| Inappropriate Internal Standard: The internal standard does not behave similarly to the analyte. | - Use a stable isotope-labeled internal standard of 13-HODE cholesteryl ester or a closely related analog. | |
| Presence of Degradation Products | Oxidation: Peaks corresponding to further oxidized products are observed. | - Implement all recommendations for preventing oxidative degradation.- Analyze samples as quickly as possible after preparation. |
| Hydrolysis: Increased levels of free 13(R)-HODE and cholesterol are detected. | - Review the pH of all solutions used in the sample preparation.- Avoid prolonged storage of extracts in protic solvents. |
Data Presentation: Comparison of Extraction Methods
The following tables summarize expected recovery efficiencies for cholesteryl esters using different sample preparation techniques. Note that actual recoveries can vary based on the specific sample matrix and experimental conditions.
Table 1: Representative Recovery of Cholesteryl Esters with Different LLE Methods
| Extraction Method | Solvent System | Typical Recovery (%) | Reference |
| Folch | Chloroform/Methanol (B129727) (2:1, v/v) | 85-95 | [[“]] |
| Bligh & Dyer | Chloroform/Methanol/Water (1:2:0.8, v/v/v) | 80-90 | [2] |
| MTBE | Methyl-tert-butyl ether/Methanol (10:3, v/v) | 85-95 | [3] |
Table 2: Comparison of SPE and LLE for Cholesteryl Ester Recovery
| Method | Advantages | Disadvantages | Expected Recovery (%) | Reference |
| LLE | High capacity, good for initial bulk extraction. | Labor-intensive, may have lower selectivity. | 80-95 | [[“]][2][3] |
| SPE | High selectivity, excellent for cleanup, easily automated. | Lower capacity, may require method development. | >90 (when optimized) | [4][5] |
| LLE + SPE | Combines high capacity with high selectivity for the cleanest samples. | More time-consuming. | >90 | [4][5] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) with MTBE
This protocol is suitable for the extraction of total lipids from plasma or serum.
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Sample Preparation: To 100 µL of plasma in a glass tube, add 10 µL of an appropriate internal standard solution (e.g., 13-HODE-d4 cholesteryl ester in ethanol).
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Protein Precipitation and Extraction: Add 300 µL of methanol containing 0.01% BHT and vortex for 30 seconds. Add 1 mL of MTBE containing 0.01% BHT and vortex for 1 minute.
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Phase Separation: Add 250 µL of water to induce phase separation. Vortex for 30 seconds and centrifuge at 1,000 x g for 10 minutes.
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Collection: Carefully collect the upper organic phase (MTBE layer) and transfer it to a clean glass tube.
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Re-extraction (Optional): To the lower aqueous phase, add another 500 µL of MTBE, vortex, and centrifuge again. Combine the second organic phase with the first.
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Drying and Reconstitution: Evaporate the combined organic phases to dryness under a gentle stream of nitrogen. Reconstitute the lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of isopropanol/acetonitrile/water 2:1:1, v/v/v).
Protocol 2: Solid-Phase Extraction (SPE) for Cholesteryl Ester Fractionation
This protocol is designed for the cleanup of a total lipid extract obtained from LLE.
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Cartridge Conditioning: Condition a silica (B1680970) SPE cartridge (e.g., 100 mg) by washing with 2 mL of hexane.
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Sample Loading: Reconstitute the dried lipid extract from LLE in 200 µL of hexane and load it onto the conditioned SPE cartridge.
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Elution of Neutral Lipids: Elute the cholesteryl esters with 2 mL of hexane/diethyl ether (99:1, v/v). Collect the eluate.
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Elution of Other Lipids (Optional): More polar lipids can be subsequently eluted with solvents of increasing polarity if desired.
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Drying and Reconstitution: Evaporate the collected cholesteryl ester fraction to dryness under a gentle stream of nitrogen. Reconstitute in a suitable solvent for LC-MS analysis.
Visualizations
Experimental Workflow for this compound Analysis
Caption: Workflow for the extraction and analysis of this compound.
Signaling Pathway of 13-HODE Cholesteryl Ester in Macrophages
Caption: 13-HODE signaling in macrophage foam cell formation.
References
- 1. consensus.app [consensus.app]
- 2. lipidmaps.org [lipidmaps.org]
- 3. researchgate.net [researchgate.net]
- 4. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
Troubleshooting poor resolution in chiral separation of HODE esters
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges you may encounter during the chiral separation of hydroxyoctadecadienoic acid (HODE) esters.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of poor resolution in the chiral separation of HODE esters?
Poor resolution in the chiral separation of HODE esters can stem from several factors:
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Inappropriate Chiral Stationary Phase (CSP): The choice of CSP is critical. Polysaccharide-based columns, such as those derived from cellulose (B213188) or amylose (B160209), are often effective for separating hydroxy esters.[1] If the CSP's chiral selector does not have sufficient stereospecific interactions with the HODE ester enantiomers, the separation will be poor.
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Suboptimal Mobile Phase Composition: The mobile phase, including the type and concentration of organic modifiers and additives, plays a crucial role in achieving selectivity.[1][2][3]
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Incorrect Column Temperature: Temperature affects the thermodynamics of the separation, influencing retention times and enantioselectivity.[1][4][5]
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Inadequate Flow Rate: While a lower flow rate often enhances resolution, an excessively low rate can lead to band broadening due to diffusion.[1]
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Poor Peak Shape: Issues such as peak tailing, fronting, or splitting can compromise resolution. These may be caused by secondary interactions with the stationary phase, column overload, or problems with the sample solvent.[1]
Q2: Which type of chiral stationary phase (CSP) is most suitable for HODE ester separation?
Polysaccharide-based CSPs, particularly those with cellulose or amylose derivatives, are widely used and often successful for the chiral separation of hydroxy fatty acids and their esters.[1][5] An example of a suitable stationary phase is a tris-(3-chloro-5-methylphenylcarbamate) derivative of amylose.[6] The selection should be based on screening different CSPs to find the one that provides the best selectivity for your specific HODE ester isomers.[7][8]
Q3: How does the mobile phase composition affect the separation of HODE esters?
The mobile phase composition is a critical parameter for optimizing chiral separations.[5] Key considerations include:
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Organic Modifier: The type and concentration of the alcohol modifier (e.g., ethanol, isopropanol (B130326), methanol) in a normal-phase system can significantly alter selectivity.[9][10]
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Additives: Small amounts of acidic or basic additives can improve peak shape and influence retention times.[5][11]
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Solvent Strength: The overall polarity of the mobile phase affects the retention of the analytes. In reversed-phase systems, the ratio of aqueous to organic solvent is a key parameter.
Q4: Can temperature be used to improve the resolution of HODE ester enantiomers?
Yes, temperature is a powerful tool for optimizing chiral separations. Generally, lower temperatures improve resolution by enhancing the differences in interaction energies between the enantiomers and the CSP.[4] However, this is not always the case, and in some instances, increasing the temperature can improve efficiency and peak shape.[5] It is advisable to study the effect of temperature in the range of 5°C to 50°C to determine the optimal condition for a specific separation.[5][12] A change in temperature can sometimes even reverse the elution order of the enantiomers.[5]
Q5: What should I do if I observe no separation of my HODE ester enantiomers?
A complete lack of separation can be due to:
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Incorrect CSP: The chosen stationary phase may not be suitable for your analytes. It is recommended to screen different types of CSPs.[7]
-
Inappropriate Mobile Phase: The mobile phase may not be providing the necessary environment for chiral recognition. A systematic screening of different mobile phase compositions is necessary.[7]
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Analyte Derivatization: For some HODE esters, derivatization may be necessary to enhance the interactions with the CSP. Common derivatives for hydroxy fatty acids include methyl esters or 3,5-dinitrophenylurethane derivatives.[13][14]
Troubleshooting Guides
Issue 1: Poor Resolution or Overlapping Peaks
If you are observing poor resolution or overlapping peaks for your HODE ester enantiomers, follow this troubleshooting workflow:
Issue 2: Peak Tailing or Fronting
Poor peak shape can significantly impact resolution. Here’s how to address peak tailing or fronting:
Data Presentation: Impact of Chromatographic Parameters on Resolution
The following tables summarize the expected impact of various parameters on the chiral separation of HODE esters.
Table 1: Effect of Mobile Phase Composition
| Parameter | Modification | Expected Impact on Resolution |
| Organic Modifier | Change alcohol type (e.g., Ethanol to Isopropanol) | Can significantly alter selectivity and resolution.[9][10] |
| Increase % of polar modifier in normal phase | Decrease retention time, may increase or decrease resolution.[10] | |
| Additive | Add small amount of acid (e.g., 0.1% TFA) | Can improve peak shape for acidic analytes.[5] |
| Add small amount of base (e.g., 0.1% DEA) | Can improve peak shape for basic analytes.[15] |
Table 2: Effect of Temperature and Flow Rate
| Parameter | Modification | Expected Impact on Resolution |
| Temperature | Decrease temperature (e.g., from 25°C to 10°C) | Generally increases resolution, but may increase analysis time.[4][12] |
| Increase temperature (e.g., from 25°C to 40°C) | May decrease resolution but can improve peak efficiency.[5] | |
| Flow Rate | Decrease flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) | Often improves resolution, but increases run time. |
| Increase flow rate | Decreases run time but may lead to lower resolution. |
Experimental Protocols
Protocol 1: Chiral Separation of HODE Methyl Esters
This protocol provides a starting point for the chiral separation of HODE methyl esters using normal-phase HPLC.
1. Sample Preparation:
- Esterify HODE sample to its methyl ester using diazomethane (B1218177) or another suitable method.
- Dissolve the HODE methyl ester sample in the initial mobile phase or a weak solvent like hexane.
2. HPLC System and Column:
- HPLC System: A standard HPLC system with a UV detector.
- Chiral Column: A polysaccharide-based CSP, for example, a column with a tris-(3,5-dimethylphenylcarbamate) derivative of amylose or cellulose (e.g., Chiralpak AD, Chiralcel OD).
- Column Dimensions: 250 x 4.6 mm, 5 µm particle size.
3. Chromatographic Conditions:
- Mobile Phase: A mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol). Start with a ratio of 90:10 (v/v).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25°C.
- Detection: UV at 235 nm (for the conjugated diene system in HODE).
- Injection Volume: 10 µL.
4. Optimization:
- If resolution is poor, systematically vary the percentage of the alcohol modifier (e.g., from 5% to 20%).
- Try different alcohol modifiers (ethanol, isopropanol, n-butanol).
- Optimize the column temperature between 10°C and 40°C.
- Reduce the flow rate to 0.5 mL/min to see if resolution improves.
Protocol 2: Experimental Workflow Diagram
The following diagram illustrates the general workflow for developing a chiral separation method for HODE esters.
References
- 1. benchchem.com [benchchem.com]
- 2. Separation of fatty acid ester and amide enantiomers by high-performance liquid chromatography on chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Chiral supercritical fluid chromatography-mass spectrometry with liquid chromatography fractionation for the characterization of enantiomeric composition of fatty acid esters of hydroxy fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. Effect of temperature on enantiomer separation of oxzepam and lorazepam by high-performance liquid chromatography on a beta-cyclodextrin derivatized bonded chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. academic.oup.com [academic.oup.com]
- 15. mdpi.com [mdpi.com]
Minimizing isomerization of 13(R)-HODE cholesteryl ester during analysis
Welcome to the technical support center for the analysis of 13(R)-HODE cholesteryl ester. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize isomerization and ensure accurate quantification during their experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound, offering potential causes and solutions to maintain the integrity of the analyte.
| Issue | Potential Cause | Recommended Solution |
| Poor chiral resolution of 13(R)- and 13(S)-HODE cholesteryl ester | Inappropriate chiral stationary phase (CSP) or mobile phase composition. | - Column Selection: Utilize a chiral column specifically designed for lipid analysis, such as those with cellulose (B213188) or amylose-based CSPs. - Mobile Phase Optimization: For normal-phase HPLC, a mobile phase of n-hexane, isopropanol, and acetic acid (e.g., 98.3:1.6:0.1, v/v/v) can be effective. For reverse-phase, an acetonitrile/methanol/water gradient may be employed. Adjust the solvent ratios to optimize separation.[1] |
| Presence of unexpected geometric isomers (e.g., E,E-HODE) | - Light Exposure: The conjugated diene system in HODE is susceptible to photoisomerization. - Acid/Base Catalysis: Extreme pH conditions during sample preparation or analysis can promote isomerization. | - Protect from Light: Work under yellow or dim light and use amber vials for sample storage and analysis. - Maintain Neutral pH: Use neutral pH buffers (pH 6.8-7.4) during extraction and sample preparation. Avoid strong acids or bases. |
| Low recovery of this compound | - Oxidative Degradation: The polyunsaturated fatty acid moiety is prone to oxidation. - Adsorption to Surfaces: Lipids can adsorb to glass and plastic surfaces. | - Use Antioxidants: Add antioxidants like butylated hydroxytoluene (BHT) or triphenylphosphine (B44618) (TPP) to extraction solvents (e.g., 0.005% w/v). - Inert Atmosphere: Perform sample preparation and solvent evaporation under an inert gas (nitrogen or argon). - Use Silanized Glassware: To prevent adsorption, use silanized glassware. |
| Inconsistent quantification results | - Sample Instability: Degradation or isomerization during storage. - Inappropriate Internal Standard: The internal standard may not adequately mimic the behavior of the analyte. | - Proper Storage: Store samples and standards at -80°C under an inert atmosphere. Avoid repeated freeze-thaw cycles. - Use a Suitable Internal Standard: A deuterated or 13C-labeled this compound is the ideal internal standard for mass spectrometry-based methods. |
| Epimerization of 13(R)-HODE to 13(S)-HODE during derivatization | The derivatization process (e.g., for GC analysis) may involve harsh conditions that promote epimerization. | - Mild Derivatization Conditions: If derivatization is necessary, use the mildest possible conditions (e.g., lower temperature, shorter reaction time). - Consider No Derivatization: Whenever possible, use analytical techniques like LC-MS/MS that do not require derivatization. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound isomerization during analysis?
A1: The primary causes are exposure to light, inappropriate pH conditions, and high temperatures. The conjugated diene structure of the HODE moiety is particularly susceptible to photo-induced and acid/base-catalyzed isomerization. Free radical-mediated oxidation during sample handling and storage can also lead to the formation of a mixture of stereoisomers.
Q2: How should I store my this compound standards and samples?
A2: Both standards and biological samples should be stored at -80°C in amber glass vials under an inert atmosphere (nitrogen or argon) to prevent degradation.[2] It is advisable to aliquot samples to avoid multiple freeze-thaw cycles. For solutions, use a solvent containing an antioxidant like BHT.
Q3: What type of HPLC column is best for separating 13(R)-HODE and 13(S)-HODE cholesteryl esters?
A3: A chiral stationary phase (CSP) column is essential for the separation of enantiomers. Columns based on polysaccharide derivatives, such as amylose (B160209) or cellulose tris(3,5-dimethylphenylcarbamate), have been shown to be effective for resolving HODE isomers.[3]
Q4: Can I use gas chromatography (GC) to analyze this compound?
A4: While GC can be used, it typically requires derivatization of the hydroxyl group, for example, by silylation. This process can potentially lead to epimerization at the chiral center if not performed under carefully controlled, mild conditions.[4] Liquid chromatography is often preferred to avoid this risk.
Q5: What are the key steps in sample preparation to minimize isomerization?
A5: The key steps are:
-
Work Quickly and on Ice: Keep the sample cold throughout the entire extraction process.
-
Protect from Light: Use amber vials and work under dim or yellow light.
-
Use Antioxidants: Add an antioxidant such as BHT or TPP to the extraction solvent.
-
Maintain Neutral pH: Ensure all aqueous solutions and buffers are at a neutral pH.
-
Use an Inert Atmosphere: Evaporate solvents and store samples under nitrogen or argon.
Q6: How can I confirm the stereochemical identity of my this compound peak?
A6: The most reliable method is to use a certified this compound standard and a 13(S)-HODE cholesteryl ester standard. By injecting these standards separately and then as a co-injection with your sample on a chiral HPLC system, you can confirm the retention time of each enantiomer.
Experimental Protocols
Protocol 1: Lipid Extraction from Biological Samples
This protocol describes a modified Folch extraction suitable for minimizing isomerization of this compound.
-
Homogenize the tissue or cell sample in a 2:1 (v/v) mixture of chloroform:methanol containing 0.005% (w/v) BHT. Perform this step on ice.
-
Add 0.2 volumes of 0.9% NaCl solution to the homogenate and vortex thoroughly.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) using a glass Pasteur pipette.
-
Evaporate the solvent under a gentle stream of nitrogen gas.
-
Reconstitute the lipid extract in the mobile phase for immediate HPLC analysis or in a storage solvent (e.g., ethanol (B145695) with BHT) for storage at -80°C.
Protocol 2: Chiral HPLC-MS/MS Analysis
This protocol provides a starting point for the chiral separation and quantification of this compound.
-
HPLC System: A system capable of gradient elution with a temperature-controlled column compartment.
-
Chiral Column: A Chiralpak IA-3 or similar amylose-based column (e.g., 150 mm x 4.6 mm, 3 µm).
-
Mobile Phase A: n-Hexane with 0.1% acetic acid.
-
Mobile Phase B: Isopropanol.
-
Gradient:
-
0-5 min: 2% B
-
5-20 min: Ramp to 10% B
-
20-25 min: Hold at 10% B
-
25.1-30 min: Return to 2% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.
-
MRM Transitions: Monitor for the specific precursor-to-product ion transitions for 13-HODE cholesteryl ester and the deuterated internal standard.
Visualizations
Caption: Workflow for minimizing isomerization during this compound analysis.
Caption: Troubleshooting logic for addressing isomerization and degradation issues.
References
- 1. aocs.org [aocs.org]
- 2. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral clues to lipid identity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Quantification of 13(R)-HODE Cholesteryl Ester
Welcome to the technical support center for the accurate quantification of 13(R)-HODE cholesteryl ester. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with matrix effects in LC-MS/MS analysis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the quantification of this compound, with a focus on mitigating matrix effects.
Q1: What are matrix effects and how do they impact the quantification of this compound?
A: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1] This interference can either suppress or enhance the signal of this compound, leading to inaccurate and imprecise quantification. In biological samples like plasma, major contributors to matrix effects are phospholipids, which can co-elute with the analyte and interfere with the electrospray ionization (ESI) process.
Q2: My signal for this compound is low and inconsistent across replicates. Could this be a matrix effect?
A: Yes, low and variable signal intensity are classic indicators of ion suppression caused by matrix effects. Inconsistent results can arise from variations in the matrix composition between samples. It is crucial to employ strategies to minimize these effects for reliable quantification.
Q3: How can I assess if my analysis is affected by matrix effects?
A: Two primary methods are used to evaluate matrix effects:
-
Post-Column Infusion: This qualitative method helps identify regions in the chromatogram where ion suppression or enhancement occurs. A constant flow of a standard solution of this compound is infused into the mass spectrometer after the analytical column. A blank, extracted matrix sample is then injected. Dips or peaks in the constant signal indicate the retention times at which matrix components are causing ion suppression or enhancement, respectively.
-
Post-Extraction Spike: This is a quantitative approach. You compare the signal response of this compound spiked into a blank matrix after the extraction process to the response of the analyte in a neat (clean) solvent at the same concentration. The ratio of these responses provides a quantitative measure of the matrix effect.[1][2]
Q4: What is the most effective way to minimize matrix effects in my assay?
A: A multi-faceted approach is often the most effective:
-
Sample Preparation: The choice of sample preparation technique is critical. Methods like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing interfering matrix components, such as phospholipids, compared to simple Protein Precipitation (PPT).[3][4][5]
-
Chromatography: Optimize your LC method to achieve baseline separation of this compound from co-eluting matrix components. This may involve adjusting the mobile phase gradient, using a different column chemistry, or employing techniques like chiral chromatography to separate 13(R)-HODE from its 13(S) isomer.
-
Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended. An ideal SIL-IS for this analysis would be a deuterated or 13C-labeled version of this compound. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will be affected by matrix effects in the same way, allowing for accurate correction during data analysis.[6]
Q5: I am having trouble with low recovery of this compound during sample preparation. What can I do?
A: Low recovery of non-polar analytes like cholesteryl esters is a common issue. Here are some troubleshooting steps:
-
Extraction Solvent: Ensure your extraction solvent is sufficiently non-polar to efficiently extract cholesteryl esters. For LLE, solvents like hexane (B92381) or methyl-tert-butyl ether (MTBE) are commonly used. For SPE, ensure the elution solvent is strong enough to desorb the analyte from the sorbent.
-
Phase Separation (LLE): In LLE, ensure complete phase separation to avoid loss of the organic layer containing the analyte.
-
Evaporation and Reconstitution: During the dry-down step, avoid excessive heat or a strong stream of nitrogen, which can lead to sample loss. Ensure the dried extract is fully reconstituted in a solvent that is compatible with your LC mobile phase.
-
Adsorption: Cholesteryl esters can adsorb to glass and plastic surfaces. Using silanized glassware and low-binding tubes can help minimize this issue.
Q6: How can I separate the 13(R)-HODE and 13(S)-HODE cholesteryl ester isomers?
A: The separation of these stereoisomers requires chiral chromatography. A chiral column, such as one with a cellulose (B213188) or amylose-based stationary phase, is necessary. The mobile phase typically consists of a non-polar solvent like hexane with a small amount of a polar modifier like ethanol (B145695) or isopropanol (B130326). Optimization of the mobile phase composition and column temperature is crucial for achieving baseline separation.
Quantitative Data Summary
The choice of sample preparation is a critical step in minimizing matrix effects and ensuring high recovery of this compound. The following table provides a summary of the expected performance of common extraction techniques for cholesteryl esters.
| Sample Preparation Technique | Analyte Recovery | Matrix Effect Reduction (Phospholipids) | Throughput | Cost per Sample | Key Considerations |
| Protein Precipitation (PPT) | Moderate to High | Low | High | Low | Simple and fast, but often results in significant matrix effects due to insufficient removal of phospholipids.[4][7][8] |
| Liquid-Liquid Extraction (LLE) | High | Moderate | Moderate | Moderate | More selective than PPT, providing cleaner extracts.[3] Optimization of solvent systems is required. |
| Solid-Phase Extraction (SPE) | High | High | Low to Moderate | High | Offers the cleanest extracts by effectively removing salts and phospholipids, but requires method development and is more time-consuming.[6][9][10] |
Experimental Protocols
Detailed methodologies for sample preparation are provided below. It is recommended to use a stable isotope-labeled internal standard, which should be added to the sample before extraction.
Protocol 1: Protein Precipitation (PPT)
-
To 100 µL of plasma, add 50 µL of internal standard solution.
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate the proteins.[4]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 5 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma, add the internal standard.
-
Add 400 µL of ice-cold methanol (B129727) and vortex for 10 seconds.
-
Add 500 µL of methyl-tert-butyl ether (MTBE) and sonicate for 1 hour.[11]
-
Induce phase separation by adding 500 µL of water and vortexing.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
Protocol 3: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: To 100 µL of plasma, add the internal standard and 900 µL of ice-cold acetonitrile/methanol (95:5, v/v) for protein precipitation. Vortex and sonicate on ice.[6] Centrifuge to pellet the protein.
-
SPE Column Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the this compound with 1 mL of a non-polar solvent mixture, such as 30% isopropanol in hexane.[12]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
Visualizations
Troubleshooting Workflow for Matrix Effects
General Workflow for Sample Preparation and Analysis
References
- 1. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. cusabio.com [cusabio.com]
- 4. a protein precipitation extraction method [protocols.io]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. One-step lipid extraction for plasma lipidomics analysis by liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A method for separation of phosphatidylcholine, triacylglycerol, non-esterified fatty acids and cholesterol esters from plasma by solid-phase extraction* | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 10. A method for separation of phosphatidylcholine, triacylglycerol, non-esterified fatty acids and cholesterol esters from plasma by solid-phase extraction. - ePrints Soton [eprints.soton.ac.uk]
- 11. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 12. lipidmaps.org [lipidmaps.org]
Stability of 13(R)-HODE cholesteryl ester in different storage conditions
Technical Support Center: 13(R)-HODE Cholesteryl Ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of this compound under different storage conditions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term stability, this compound should be stored at -20°C.[1][2] Several suppliers provide the compound in a solution, such as ethanol.[1][2] If you have the compound as a solid, it is recommended to store it at freezer temperatures.[3][4]
Q2: How long is this compound stable under the recommended storage conditions?
A2: When stored at -20°C, this compound is stable for at least two years.[1][2]
Q3: Can I store this compound at temperatures other than -20°C?
A3: Storing at temperatures warmer than -20°C is not recommended for long-term storage as it may lead to degradation. While short-term storage at 4°C or room temperature might be necessary for experimental procedures, prolonged exposure to these conditions should be avoided. Oxidized lipids, in general, are susceptible to degradation at higher temperatures.
Q4: In which solvents is this compound soluble?
A4: this compound is soluble in organic solvents such as ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[1][2] It is poorly soluble in aqueous solutions like phosphate-buffered saline (PBS).[1][2]
Q5: How should I handle the compound to ensure its stability?
A5: Unsaturated lipids like this compound are prone to oxidation.[5] It is crucial to handle them under an inert atmosphere (e.g., argon or nitrogen) whenever possible, especially when preparing solutions.[5] Use glass containers with Teflon-lined closures for storing solutions, as plastic containers can leach impurities.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound due to improper storage. | Verify that the compound has been consistently stored at -20°C. If the compound has been stored for an extended period, consider using a fresh vial. |
| Repeated freeze-thaw cycles. | Aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles. | |
| Oxidation during handling. | Ensure that solutions are prepared and stored under an inert atmosphere. Avoid vigorous vortexing which can introduce oxygen. | |
| Difficulty dissolving the compound | Incorrect solvent selection. | Use a recommended organic solvent such as ethanol, DMF, or DMSO.[1][2] |
| Low temperature of the solvent. | Allow the solvent to reach room temperature before attempting to dissolve the compound. Gentle warming may aid dissolution, but avoid high temperatures. | |
| Precipitate formation in solution | Exceeding the solubility limit. | Check the solubility information provided by the supplier. Do not exceed the recommended concentration. |
| Storage of the solution at a very low temperature. | Some solvents may freeze or cause the solute to precipitate at -20°C. If this occurs, gently warm the solution to room temperature and sonicate briefly to redissolve the compound before use. Storing organic solutions below -30°C is generally not recommended unless in a sealed glass ampoule.[5] |
Quantitative Data Summary
| Storage Parameter | Recommendation | Reference |
| Temperature | -20°C | [1][2] |
| Duration | ≥ 2 years | [1][2] |
| Supplied Form | In solution (e.g., ethanol) or as a solid | [1][2][3] |
| Recommended Solvents | Ethanol, DMF, DMSO | [1][2] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
-
Allow the vial containing this compound (solid or solution) to equilibrate to room temperature before opening to prevent condensation of moisture.
-
If working with a solid, weigh the desired amount in a clean glass vial.
-
Under an inert atmosphere (e.g., in a glove box or by purging the vial with argon or nitrogen), add the appropriate volume of a suitable organic solvent (e.g., ethanol) to achieve the desired concentration.
-
Cap the vial tightly with a Teflon-lined closure.
-
Gently agitate or sonicate the vial until the compound is completely dissolved.
-
For storage, flush the headspace of the vial with an inert gas before sealing.
-
Store the stock solution at -20°C.
Protocol 2: Aliquoting the Stock Solution
-
Thaw the stock solution at room temperature.
-
Under an inert atmosphere, use a glass syringe or pipette to dispense the desired volume into smaller, clean glass vials.
-
Flush the headspace of each aliquot vial with an inert gas.
-
Seal each vial tightly with a Teflon-lined closure.
-
Label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Recommended handling and storage workflow.
References
Technical Support Center: Overcoming Peak Tailing in HPLC Analysis of Oxidized Cholesteryl Esters
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with peak tailing in the High-Performance Liquid Chromatography (HPLC) analysis of oxidized cholesteryl esters.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of peak tailing when analyzing oxidized cholesteryl esters?
A1: Peak tailing in the HPLC analysis of oxidized cholesteryl esters is often a multifactorial issue. The most common causes include:
-
Secondary Silanol (B1196071) Interactions: Oxidized cholesteryl esters possess additional polar functional groups (e.g., hydroxyl, keto, hydroperoxy) which can engage in secondary interactions with residual silanol groups (Si-OH) on the surface of silica-based stationary phases (like C18 columns). These interactions can lead to a secondary, stronger retention mechanism for some analyte molecules, resulting in a delayed elution and a tailing peak.[1][2][3]
-
Mobile Phase pH Effects: The pH of the mobile phase can influence the ionization state of residual silanol groups. At a higher pH, these groups can become deprotonated (Si-O-), increasing their interaction with any slightly basic sites on the analyte, which can exacerbate peak tailing.[1][3]
-
Column Overload: Injecting too high a concentration or volume of the sample can saturate the stationary phase, leading to peak distortion, including tailing.[4]
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing.[5][6]
-
Column Contamination and Degradation: Accumulation of matrix components on the column frit or degradation of the stationary phase can create active sites that cause peak tailing.[2][4]
Q2: How does the oxidation of cholesteryl esters affect their chromatographic behavior and contribute to peak tailing?
A2: The oxidation of cholesteryl esters introduces polar functional groups, such as hydroxyls, ketones, and hydroperoxides, into the otherwise nonpolar molecule. This increases the overall polarity of the analyte. As a result, oxidized cholesteryl esters are more prone to secondary interactions with polar residual silanol groups on the stationary phase compared to their non-oxidized counterparts. This enhanced secondary interaction is a primary reason for the increased tendency for peak tailing in the analysis of these compounds.
Q3: What are the ideal column chemistries for analyzing oxidized cholesteryl esters to minimize peak tailing?
A3: For reversed-phase HPLC of oxidized cholesteryl esters, several column chemistries can be employed to minimize peak tailing:
-
End-Capped C18 and C8 Columns: These are the most commonly used columns. End-capping is a process that chemically derivatizes most of the residual silanol groups, reducing their availability for secondary interactions.[2] Modern, high-purity silica (B1680970) columns with advanced end-capping are recommended.
-
Phenyl-Hexyl Columns: These columns offer alternative selectivity due to pi-pi interactions with the phenyl groups. This can sometimes provide better peak shapes for certain oxidized sterols by altering the primary retention mechanism and reducing the relative contribution of silanol interactions.
-
Hybrid Silica Columns: These columns incorporate organic moieties into the silica matrix, which can improve pH stability and reduce silanol activity, leading to better peak shapes for challenging compounds.[1]
Q4: Can mobile phase additives effectively reduce peak tailing for oxidized cholesteryl esters?
A4: Yes, mobile phase additives are a crucial tool for improving the peak shape of polar analytes like oxidized cholesteryl esters.
-
Acidic Modifiers (e.g., Formic Acid, Acetic Acid): Adding a small amount of a weak acid (typically 0.1-0.5%) to the mobile phase can suppress the ionization of residual silanol groups by keeping them protonated (Si-OH).[7][8] This significantly reduces their ability to interact with the polar functional groups on the oxidized cholesteryl esters, leading to more symmetrical peaks.
-
Buffers (e.g., Ammonium Formate, Ammonium Acetate): These buffers help to maintain a constant pH and can also mask residual silanol groups, further improving peak shape.[8] They are particularly useful when interfacing with mass spectrometry (MS) detectors due to their volatility.
Troubleshooting Guides
Guide 1: Systematic Approach to Troubleshooting Peak Tailing
This guide provides a step-by-step workflow for identifying and resolving peak tailing issues during the analysis of oxidized cholesteryl esters.
Diagram: Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow to diagnose and resolve peak tailing issues.
Guide 2: Understanding the Chemical Basis of Peak Tailing
Secondary interactions with residual silanol groups are a primary cause of peak tailing for polar analytes like oxidized cholesteryl esters.
Diagram: Analyte Interaction with Stationary Phase
Caption: Ideal vs. problematic interactions causing peak tailing.
Data Presentation
The following tables provide illustrative examples of how troubleshooting steps can quantitatively improve peak shape for oxidized cholesteryl esters. The peak asymmetry factor (As) is used as a metric, where a value closer to 1.0 indicates a more symmetrical peak.
Table 1: Effect of Mobile Phase Additive on Peak Asymmetry of 7-Ketocholesteryl Oleate
| Mobile Phase Composition | Peak Asymmetry Factor (As) | Peak Shape |
| Acetonitrile/Isopropanol/Water (50:40:10, v/v/v) | 1.85 | Significant Tailing |
| Acetonitrile/Isopropanol/Water (50:40:10, v/v/v) with 0.1% Formic Acid | 1.15 | Good Symmetry |
Note: These are representative values to illustrate the expected improvement.
Table 2: Impact of Column Chemistry and Temperature on Peak Asymmetry of Cholesteryl Linoleate Hydroperoxide
| Column Type | Column Temperature (°C) | Mobile Phase | Peak Asymmetry Factor (As) |
| Standard C18 (Not end-capped) | 30 | Methanol (B129727)/Water (95:5, v/v) | 2.10 |
| Modern End-Capped C18 | 30 | Methanol/Water (95:5, v/v) | 1.35 |
| Modern End-Capped C18 | 45 | Methanol/Water (95:5, v/v) | 1.20 |
Note: These are representative values to illustrate the expected improvement.
Experimental Protocols
Protocol 1: Sample Preparation for Oxidized Cholesteryl Ester Analysis from Biological Matrices
This protocol is designed to extract oxidized cholesteryl esters while minimizing matrix effects that can contribute to peak tailing.
-
Lipid Extraction:
-
To 100 µL of plasma or homogenized tissue, add 2 mL of a 2:1 (v/v) mixture of chloroform:methanol.
-
Vortex vigorously for 2 minutes.
-
Add 0.5 mL of 0.9% NaCl solution and vortex for another minute.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.
-
-
Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the dried and reconstituted lipid extract (in a non-polar solvent like hexane) onto the cartridge.
-
Wash with a polar solvent to remove highly polar interferences.
-
Elute the oxidized cholesteryl esters with a solvent of intermediate polarity (e.g., acetone (B3395972) or ethyl acetate).
-
-
Final Preparation:
-
Evaporate the collected fraction to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a solvent that is compatible with the initial mobile phase of your HPLC method (e.g., methanol or isopropanol). A mismatch between the injection solvent and the mobile phase can cause peak distortion.[5]
-
Protocol 2: Optimized Reversed-Phase HPLC Method for Oxidized Cholesteryl Esters
This protocol provides a starting point for developing a robust HPLC method with good peak shape for oxidized cholesteryl esters.
-
HPLC System and Column:
-
HPLC system with a gradient pump, autosampler, and UV or MS detector.
-
Column: High-purity, end-capped C18 column (e.g., 150 mm x 2.1 mm, 2.7 µm particle size).
-
Column Temperature: 40 °C.
-
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (80:20, v/v) with 0.1% Formic Acid.
-
-
Gradient Elution Program:
-
0-2 min: 50% B
-
2-20 min: 50% to 95% B (linear gradient)
-
20-25 min: Hold at 95% B
-
25.1-30 min: Return to 50% B and equilibrate.
-
-
Flow Rate:
-
0.3 mL/min.
-
-
Injection Volume:
-
5-10 µL.
-
-
Detection:
-
UV detection at 205-210 nm for general detection or specific wavelengths for conjugated dienes (approx. 234 nm) found in some oxidized species.
-
Mass Spectrometry (MS) for sensitive and specific detection.
-
By following these guidelines and protocols, researchers can effectively troubleshoot and overcome the challenges of peak tailing in the HPLC analysis of oxidized cholesteryl esters, leading to more accurate and reliable results.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. mastelf.com [mastelf.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. chromforum.org [chromforum.org]
- 8. Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Identification of 13(R)-HODE Cholesteryl Ester
Welcome to the technical support center for the identification and analysis of 13(R)-HODE cholesteryl ester. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its specific identification important?
This compound is the cholesteryl ester of 13(R)-hydroxyoctadecadienoic acid. Distinguishing between the 13(R)-HODE and 13(S)-HODE stereoisomers is crucial because their presence can indicate different biological pathways. While the 13(S) isomer is typically formed via enzymatic pathways involving 15-lipoxygenase (15-LOX), the presence of both R and S isomers often suggests non-enzymatic, free-radical-mediated oxidation.[1][2] In pathologies like atherosclerosis, the stereoisomeric composition of HODE cholesteryl esters can provide insights into the disease progression, with enzymatic oxidation potentially playing a role in early stages and free radical oxidation becoming more prominent in later stages.[2]
Q2: What are the main challenges in the mass spectrometric analysis of this compound?
The mass spectrometric analysis of cholesteryl esters, including this compound, presents several challenges:
-
Poor Ionization: Cholesteryl esters are nonpolar lipids with a weak dipole moment, leading to poor electrospray ionization (ESI) efficiency.
-
Isobaric Interference: Cholesteryl esters can have the same nominal mass as other lipid classes, such as diacylglycerols (DAGs), which can lead to misidentification in single-stage mass spectrometry.
-
In-source Fragmentation: Cholesteryl esters can undergo fragmentation within the ion source of the mass spectrometer, which can complicate quantification and spectral interpretation. The degree of fragmentation can be influenced by the fatty acid chain's length and degree of unsaturation.[3]
-
Low Abundance: In complex biological matrices, this compound may be present at low concentrations, making detection and accurate quantification challenging.[4]
Q3: Can I distinguish between 13(R)-HODE and 13(S)-HODE cholesteryl esters using mass spectrometry alone?
No, mass spectrometry alone cannot differentiate between enantiomers like 13(R)-HODE and 13(S)-HODE cholesteryl esters because they have the same mass and fragmentation pattern. To separate these stereoisomers, a chiral chromatography step is required prior to mass spectrometric analysis.[1][5]
Q4: What is the characteristic fragment ion for cholesteryl esters in MS/MS analysis?
In positive ion mode tandem mass spectrometry (MS/MS), ammoniated adducts of cholesteryl esters typically yield a prominent cholesteryl cation fragment at m/z 369.3 upon collision-induced dissociation (CID).[5] This fragment results from the neutral loss of the fatty acid moiety. When analyzing oxidized cholesteryl esters, the presence of an unmodified m/z 369 fragment suggests that the oxidation has occurred on the fatty acyl chain, not the cholesterol backbone.[6]
Troubleshooting Guides
Issue 1: Poor or no signal for this compound in LC-MS analysis.
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction | Cholesteryl esters are highly hydrophobic. Ensure your lipid extraction protocol is optimized for nonpolar lipids. A Folch or Bligh-Dyer extraction is a common starting point, but may require modification for optimal recovery. |
| Poor Ionization | Consider using atmospheric pressure chemical ionization (APCI) as it can be more efficient for nonpolar lipids like cholesteryl esters.[4] If using ESI, try forming lithiated or ammoniated[5] adducts to improve ionization efficiency. |
| Low Abundance | Increase the amount of starting material if possible. Incorporate a sample enrichment step, such as solid-phase extraction (SPE), to concentrate the cholesteryl ester fraction. |
| Instrumental Parameters | Optimize MS parameters, including capillary temperature, sheath gas flow, and collision energy, to maximize the signal for your target analyte. |
Issue 2: Inability to separate 13(R)-HODE and 13(S)-HODE cholesteryl ester peaks.
| Possible Cause | Troubleshooting Step |
| Incorrect Column | A standard reversed-phase (e.g., C18) column will not separate enantiomers. You must use a chiral stationary phase (CSP) column.[1][7] |
| Suboptimal Chiral Method | Chiral separations are highly sensitive to the mobile phase composition and temperature.[8] Systematically screen different mobile phases (e.g., hexane (B92381)/isopropanol mixtures) and column temperatures to optimize resolution.[1] |
| Co-elution with other lipids | Pre-fractionate your sample using normal-phase chromatography to isolate the cholesteryl ester class before chiral separation.[5][9] |
Issue 3: Inaccurate quantification of this compound.
| Possible Cause | Troubleshooting Step |
| Matrix Effects | Matrix components can suppress or enhance the ionization of the analyte. Use a stable isotope-labeled internal standard (e.g., d4-13-HODE) to normalize for these effects.[10] Prepare calibration curves in a matrix that closely matches your samples.[4] |
| In-source Fragmentation | The degree of in-source fragmentation can vary between different cholesteryl ester species, affecting their relative response.[3] Use species-specific response factors or a calibration curve with an authentic this compound standard for accurate quantification. |
| Analyte Degradation | Hydroxy fatty acids and their esters can be prone to oxidation and degradation. Handle samples at low temperatures, under an inert atmosphere (e.g., nitrogen or argon), and use antioxidants like BHT during extraction and storage. |
Experimental Protocols
Protocol 1: Chiral Separation of 13(R)- and 13(S)-HODE Cholesteryl Esters
This protocol provides a general framework. Optimization will be required based on the specific instrument and column used.
-
Column: Chiral stationary phase column (e.g., Chiralpak IA).[1]
-
Mobile Phase: A mixture of hexane and 2-propanol (isopropanol), typically in a ratio around 90:10 (v/v).[1] The exact ratio may need to be optimized to achieve baseline separation.
-
Flow Rate: An isocratic flow rate of approximately 0.5 mL/min is a good starting point.[1]
-
Detection: UV detection at 234 nm can be used to monitor the conjugated diene system of HODE.[11] For higher sensitivity and specificity, couple the HPLC to a mass spectrometer.
-
Standard Injection: Inject authentic standards of 13(R)-HODE and 13(S)-HODE cholesteryl esters to determine their retention times and confirm peak identity.
Protocol 2: LC-MS/MS Analysis of this compound
-
Chromatography: As described in Protocol 1 for chiral separation.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode or Atmospheric Pressure Chemical Ionization (APCI).
-
MS Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transition:
-
Data Analysis: Integrate the peak area for the specific MRM transition at the retention time determined for this compound. Quantify using a calibration curve generated with an authentic standard and normalize to an appropriate internal standard.
Data Presentation
Table 1: Example MRM Transitions for Cholesteryl Ester Analysis
| Analyte | Adduct | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Generic Cholesteryl Ester | [M+NH₄]⁺ | Variable | 369.3 | [5] |
| 13-HODE Cholesteryl Ester | [M+NH₄]⁺ | 682.6 | 369.3 | [5] |
| Lithiated 16:0 CE | [M+Li]⁺ | 631.6 | 263.0 (Lithiated palmitate) |
Visualizations
Caption: Workflow for the identification of this compound.
Caption: Troubleshooting logic for poor chiral separation of HODE-CE isomers.
References
- 1. Mass spectrometric profiling of oxidized lipid products in human nonalcoholic fatty liver disease and nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 13-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cholesterol Ester Analysis Service - Creative Proteomics [creative-proteomics.com]
- 5. Electrospray MS/MS reveals extensive and nonspecific oxidation of cholesterol esters in human peripheral vascular lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Looking in Depth at Oxidized Cholesteryl Esters by LC-MS/MS: Reporting Specific Fragmentation Fingerprints and Isomer Discrimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Analysis of adrenal cholesteryl esters by reversed phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Linoleic acid-derived 13-hydroxyoctadecadienoic acid is absorbed and incorporated into rat tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. medchemexpress.com [medchemexpress.com]
Enhancing sensitivity for low-level detection of 13(R)-HODE cholesteryl ester
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 13(R)-HODE cholesteryl ester. Our goal is to help you enhance sensitivity for low-level detection and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting low levels of this compound?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most sensitive and specific method for the quantification of this compound.[1][2] This technique offers high selectivity through the use of multiple reaction monitoring (MRM) and can achieve low limits of detection, which is critical for analyzing endogenous levels of this lipid in biological samples. For enhanced sensitivity, especially with electrospray ionization (ESI), derivatization of the cholesterol moiety can be considered to improve ionization efficiency.[3]
Q2: Why is chiral chromatography necessary for the analysis of 13-HODE cholesteryl ester?
A2: 13-HODE cholesteryl ester exists as two stereoisomers, this compound and 13(S)-HODE cholesteryl ester. These isomers can have different biological activities and may be produced through different enzymatic or non-enzymatic pathways.[4][5] Standard reverse-phase chromatography cannot separate these enantiomers. Therefore, chiral chromatography is essential to differentiate and accurately quantify the 13(R) and 13(S) forms.[1][2]
Q3: What are the key considerations for sample preparation to ensure accurate measurement of this compound?
A3: Proper sample preparation is critical to prevent the artificial generation of oxidized lipids and to ensure accurate quantification. Key considerations include:
-
Minimizing Auto-oxidation: Use antioxidants such as butylated hydroxytoluene (BHT) during sample extraction and storage. It's also advisable to handle samples on ice and under an inert atmosphere (e.g., argon or nitrogen) whenever possible.[2]
-
Efficient Extraction: Liquid-liquid extraction (e.g., using the Folch or Bligh-Dyer methods with chloroform (B151607)/methanol) or solid-phase extraction (SPE) are commonly used to isolate lipids from biological matrices.[6] The choice of method may need to be optimized depending on the sample type.
-
Removal of Interfering Substances: Biological samples are complex. It's important to remove phospholipids (B1166683) and other interfering lipids that can suppress the ionization of the target analyte. This can be achieved through specific SPE cartridges or chromatographic separation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Signal for this compound | 1. Inefficient Ionization: Cholesteryl esters, including this compound, can exhibit poor ionization with electrospray ionization (ESI).[3]2. Low Analyte Concentration: The endogenous levels of this compound may be below the limit of detection of the instrument.3. Sample Degradation: The analyte may have degraded during sample preparation or storage. | 1. Optimize Ionization Source: Atmospheric pressure chemical ionization (APCI) can be a better alternative to ESI for non-polar lipids like cholesteryl esters.[3] If using ESI, consider derivatization to improve ionization efficiency.[3]2. Increase Sample Amount: If possible, start with a larger amount of biological material. Concentrate the sample before injection.3. Improve Sample Handling: Ensure proper storage at -80°C. Add antioxidants during extraction and keep samples on ice. |
| Poor Peak Shape or Resolution | 1. Inappropriate LC Column: The column may not be suitable for lipid analysis or for separating the isomers.2. Suboptimal Mobile Phase: The mobile phase composition may not be optimal for the separation.3. Matrix Effects: Co-eluting substances from the biological matrix can interfere with the chromatography. | 1. Use a Chiral Column: A chiral column is necessary to separate 13(R)-HODE and 13(S)-HODE cholesteryl esters.[1] C18 columns are suitable for separating different lipid classes.[7]2. Optimize Gradient Elution: Develop a gradient elution program with solvents like methanol (B129727), acetonitrile, and isopropanol, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape.3. Enhance Sample Cleanup: Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering matrix components.[6] |
| High Background Noise | 1. Contaminated Solvents or Glassware: Impurities in the solvents or on the glassware can contribute to high background noise.2. Matrix Effects: The biological matrix itself can be a source of high background.3. Instrument Contamination: The LC-MS system may be contaminated. | 1. Use High-Purity Solvents: Use LC-MS grade solvents and thoroughly clean all glassware.[2]2. Improve Sample Preparation: As mentioned above, a more effective sample cleanup can reduce matrix-related background.3. System Cleaning: Flush the LC system and clean the mass spectrometer ion source according to the manufacturer's recommendations. |
| Inability to Separate 13(R) and 13(S) Isomers | 1. Non-Chiral Column: A standard C18 or other non-chiral column is being used.2. Incorrect Chiral Method: The mobile phase and temperature conditions are not suitable for the chiral column being used. | 1. Select an Appropriate Chiral Column: Use a column specifically designed for chiral separations, such as a CHIRALPAK series column.[1]2. Optimize Chiral Separation Conditions: Chiral separations are often sensitive to the mobile phase composition (e.g., hexane/ethanol mixtures) and column temperature.[1] Method development will be required to achieve baseline separation of the enantiomers. |
Experimental Protocols
Protocol 1: Extraction of this compound from Plasma
This protocol is a generalized procedure based on common lipid extraction techniques.
-
Sample Preparation: Thaw frozen plasma samples on ice. To 100 µL of plasma, add 5 µL of an internal standard solution (e.g., a deuterated analog of a cholesteryl ester) and 10 µL of BHT solution (10 mg/mL in ethanol) to prevent auto-oxidation.
-
Protein Precipitation and Lipid Extraction: Add 400 µL of ice-cold methanol to the plasma sample. Vortex for 30 seconds. Add 800 µL of chloroform and vortex for another 30 seconds.
-
Phase Separation: Add 200 µL of water, vortex for 30 seconds, and then centrifuge at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.
-
Collection of Lipid Layer: Carefully collect the lower organic layer containing the lipids using a glass pipette.
-
Drying and Reconstitution: Evaporate the solvent from the collected organic layer under a gentle stream of nitrogen. Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of this compound
This is a representative protocol and may require optimization for your specific instrumentation.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Chiral Column: CHIRALPAK IB N-3 (or equivalent) for separation of R and S isomers.[1]
-
Mobile Phase: An isocratic mobile phase of hexane:ethanol (100:1, v/v) has been shown to be effective.[1]
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 0°C.[1]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: APCI or ESI (positive ion mode).
-
MRM Transition: The specific MRM transition for 13-HODE cholesteryl ester would be m/z [M+H]+ → fragment ion. For example, for a related compound, 13(RS)-HPODE CE, the transition m/z 703 > 247 has been used.[1] The exact m/z values will need to be determined for 13-HODE cholesteryl ester.
Visualizations
Signaling Pathway
Caption: Signaling pathway of this compound.
Experimental Workflow
Caption: General experimental workflow for 13(R)-HODE CE analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Mass spectrometric profiling of oxidized lipid products in human nonalcoholic fatty liver disease and nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. 13-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 5. Differential cell growth/apoptosis behavior of 13-hydroxyoctadecadienoic acid enantiomers in a colorectal cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Detection and characterization of cholesteryl ester hydroperoxides in oxidized LDL and oxidized HDL by use of an Orbitrap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Activities of 13(R)-HODE and 13(S)-HODE Cholesteryl Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of the two principle stereoisomers of 13-hydroxyoctadecadienoic acid (13-HODE) cholesteryl esters: the (R) and (S) forms. These oxidized lipids are significant components of oxidized low-density lipoprotein (oxLDL) and are found in atherosclerotic plaques, where their relative abundance can shift with disease progression. Understanding their distinct biological effects is crucial for elucidating their roles in cardiovascular disease and other inflammatory conditions.
Introduction to 13-HODE Cholesteryl Esters
13-HODE is a product of linoleic acid oxidation. The formation of its stereoisomers is a key distinguishing feature. 13(S)-HODE is primarily generated through enzymatic oxidation by 15-lipoxygenase (15-LOX). In contrast, 13(R)-HODE is typically formed via non-enzymatic, free radical-mediated oxidation or through the action of cytochrome P450 enzymes. Within biological systems, particularly in the context of lipoproteins and atherosclerotic lesions, these hydroxy fatty acids are often found esterified to cholesterol. While much of the current research has focused on the biological activities of the free acid forms of 13-HODE, it is understood that the cholesteryl esters are delivered to cells, where they can be hydrolyzed to release the active fatty acid. This guide will present the known biological activities, with the understanding that the cholesteryl ester forms are the delivery vehicle for these bioactive lipids. In early atherosclerotic lesions, 13(S)-HODE is the predominant isomer, whereas more advanced plaques contain nearly equal amounts of the (S) and (R) stereoisomers[1].
Data Presentation: A Comparative Analysis
The following table summarizes the known and inferred biological activities of 13(R)-HODE and 13(S)-HODE, primarily based on studies of their free acid forms.
| Biological Activity | 13(S)-HODE Cholesteryl Ester | 13(R)-HODE Cholesteryl Ester | Key References |
| PPARγ Activation | Potent agonist. | Lacks the ability to activate PPARγ. | [1] |
| Macrophage Foam Cell Formation | Promotes lipid uptake and foam cell formation via PPARγ-mediated upregulation of CD36. | Does not promote foam cell formation through the PPARγ pathway. | [1] |
| Inflammatory Response | Can have both pro- and anti-inflammatory effects depending on the context. Its activation of PPARγ is generally associated with anti-inflammatory responses. | May have pro-inflammatory effects, though less is known compared to the (S) isomer. | [2] |
| Cell Proliferation & Apoptosis | Can induce apoptosis in certain cancer cell lines through a PPARγ-dependent mechanism. | May promote cell proliferation. | |
| Signaling Pathways | Primarily signals through the PPARγ nuclear receptor pathway. | Does not signal through PPARγ. The precise signaling pathways are less clear but may involve other receptors. | [1] |
Experimental Protocols
Synthesis of 13(R)-HODE and 13(S)-HODE Cholesteryl Esters
Objective: To synthesize the individual stereoisomers of 13-HODE cholesteryl ester for use in biological assays.
Methodology:
The synthesis involves a two-step process: first, the stereoselective synthesis of the 13-HODE isomers, followed by their esterification to cholesterol.
-
Step 1: Stereoselective Synthesis of 13(S)-HODE and 13(R)-HODE:
-
13(S)-HODE: A common method involves the enzymatic oxidation of linoleic acid using soybean lipoxygenase (15-LOX), which stereospecifically produces 13(S)-hydroperoxyoctadecadienoic acid (13(S)-HPODE). This is followed by reduction of the hydroperoxide to the corresponding alcohol, 13(S)-HODE, using a reducing agent such as sodium borohydride.
-
13(R)-HODE: The synthesis of 13(R)-HODE is more complex and often involves multi-step organic synthesis protocols to establish the correct stereochemistry at the C13 position. Asymmetric synthesis strategies are typically employed.
-
-
Step 2: Esterification to Cholesterol:
-
The purified 13(S)-HODE or 13(R)-HODE is esterified to cholesterol using standard esterification methods. A common approach is the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. The reaction is typically carried out in an aprotic solvent like dichloromethane.
-
The resulting cholesteryl esters are then purified using chromatographic techniques, such as silica (B1680970) gel column chromatography, to isolate the desired product from unreacted starting materials and byproducts. The final products should be characterized by mass spectrometry and NMR to confirm their structure and purity.
-
Macrophage Foam Cell Formation Assay
Objective: To compare the potential of 13(S)-HODE cholesteryl ester and this compound to induce lipid accumulation in macrophages, a key event in atherosclerosis.
Methodology:
-
Cell Culture: Murine macrophage-like cell lines (e.g., J774 or RAW 264.7) or primary bone marrow-derived macrophages are cultured in appropriate media (e.g., DMEM with 10% fetal bovine serum) in multi-well plates.
-
Treatment: The macrophages are treated with either 13(S)-HODE cholesteryl ester or this compound at various concentrations for 24-48 hours. A vehicle control (e.g., ethanol) and a positive control (e.g., oxidized LDL) should be included.
-
Fixation: After incubation, the cells are washed with phosphate-buffered saline (PBS) and fixed with 4% paraformaldehyde for 15-30 minutes.
-
Staining: The fixed cells are stained with Oil Red O, a lipid-soluble dye, for 30-60 minutes to visualize neutral lipid droplets.
-
Imaging and Quantification: The stained cells are visualized by light microscopy. The extent of foam cell formation can be quantified by extracting the Oil Red O from the cells with isopropanol (B130326) and measuring the absorbance at a specific wavelength (e.g., 510 nm).
PPARγ Transactivation Assay
Objective: To determine and compare the ability of 13(S)-HODE cholesteryl ester and this compound to activate the peroxisome proliferator-activated receptor gamma (PPARγ).
Methodology:
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293T or Caco-2) is cultured in multi-well plates. The cells are co-transfected with two plasmids:
-
An expression vector for human PPARγ.
-
A reporter plasmid containing a luciferase gene under the control of a PPARγ response element (PPRE).
-
A control plasmid expressing Renilla luciferase can be included for normalization of transfection efficiency.
-
-
Treatment: After transfection, the cells are treated with 13(S)-HODE cholesteryl ester, this compound, a known PPARγ agonist (e.g., rosiglitazone) as a positive control, or a vehicle control for 24 hours. It is hypothesized that the cholesteryl esters will be taken up by the cells and hydrolyzed to release the active HODE molecules.
-
Luciferase Assay: The cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer. The firefly luciferase activity is normalized to the Renilla luciferase activity.
-
Data Analysis: The fold induction of luciferase activity by the test compounds is calculated relative to the vehicle control.
Visualizations
Caption: Differential Signaling of 13-HODE Stereoisomers.
Caption: Workflow: Macrophage Foam Cell Formation Assay.
Caption: Workflow: PPARγ Transactivation Assay.
Conclusion
The available evidence, primarily from studies on the free acid forms, strongly suggests that 13(S)-HODE and 13(R)-HODE cholesteryl esters have distinct and potentially opposing biological activities. 13(S)-HODE, through its activation of PPARγ, appears to play a significant role in lipid metabolism and inflammation within macrophages, contributing to foam cell formation. In contrast, 13(R)-HODE does not activate PPARγ and may promote cell proliferation through alternative signaling pathways.
These differences have important implications for understanding the progression of atherosclerosis, where the balance between these two stereoisomers changes over time. Further research is critically needed to directly compare the biological effects of the cholesteryl ester forms of these lipids, as their uptake and intracellular processing may differ from that of the free fatty acids. Such studies will be invaluable for the development of novel therapeutic strategies targeting lipid-mediated inflammation in cardiovascular and other diseases.
References
Differentiating Enzymatic and Free-Radical Origins of HODE Cholesteryl Esters: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The oxidation of cholesteryl linoleate (B1235992) to form hydroxyoctadecadienoic acid cholesteryl esters (HODE-CEs) is a critical process in the pathogenesis of atherosclerosis. These oxidized lipids contribute to the formation of foam cells and the progression of atherosclerotic plaques. HODE-CEs can be generated through two primary mechanisms: enzymatic oxidation, primarily by lipoxygenases, and non-enzymatic free-radical-mediated peroxidation. Distinguishing between these pathways is crucial for understanding disease mechanisms and for the development of targeted therapeutic interventions. This guide provides a comparative overview of these two pathways, supported by experimental data and detailed protocols.
Key Distinctions: Stereospecificity
The fundamental difference between enzymatic and free-radical formation of HODE-CEs lies in the stereospecificity of the products.
-
Enzymatic Oxidation: Lipoxygenases, such as 15-lipoxygenase (15-LOX), are highly stereospecific enzymes. They predominantly produce the S-enantiomer of HODEs. For example, the oxidation of cholesteryl linoleate by 15-LOX results in a high abundance of 13(S)-HODE-CE.
-
Free-Radical Oxidation: This non-enzymatic process, often initiated by reactive oxygen species (ROS), lacks stereospecificity. It results in the formation of a racemic mixture, meaning approximately equal amounts of the S and R enantiomers of HODEs are produced.
This difference in stereoisomer distribution is the cornerstone of experimental approaches to differentiate the origins of HODE-CEs.
Quantitative Comparison of HODE-CE Isomers
The analysis of the specific isomers of HODE-CEs and their relative abundance provides a quantitative method to determine their origin. Chiral phase chromatography is essential for separating the S and R enantiomers.
| Feature | Enzymatic Oxidation (15-Lipoxygenase) | Free-Radical Oxidation |
| Primary Products | 13(S)-HODE-CE, 9(S)-HODE-CE | Racemic mixtures of 9-HODE-CE, 13-HODE-CE, and their geometric isomers |
| Stereospecificity | High (predominantly S-isomers) | Low (approximately 50% S and 50% R isomers) |
| Regiospecificity | High (e.g., 15-LOX primarily forms 13-HODE) | Low |
Experimental Protocols
To investigate the origins of HODE-CEs, researchers can induce their formation in vitro using controlled enzymatic and free-radical systems. A common model is the oxidation of low-density lipoprotein (LDL), which is rich in cholesteryl linoleate.
Protocol 1: Enzymatic Oxidation of LDL using 15-Lipoxygenase
This protocol describes the in vitro oxidation of LDL using soybean lipoxygenase (a 15-lipoxygenase analog).
Materials:
-
Isolated human LDL
-
Soybean lipoxygenase (SLO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Lipid extraction solvents (e.g., chloroform/methanol)
-
Internal standards for LC-MS/MS analysis
Procedure:
-
Dialyze isolated LDL against PBS to remove any contaminants.
-
Incubate the LDL solution with soybean lipoxygenase at 37°C. The concentration of SLO and incubation time can be optimized based on experimental goals.
-
Stop the reaction by adding a lipid-soluble antioxidant like butylated hydroxytoluene (BHT) and placing the sample on ice.
-
Extract the lipids from the oxidized LDL solution using a suitable solvent system (e.g., Folch method).
-
Dry the lipid extract under a stream of nitrogen and reconstitute in a solvent compatible with the analytical method.
-
Analyze the HODE-CE isomers using chiral phase HPLC-MS/MS.
Protocol 2: Free-Radical Oxidation of LDL using Copper Ions
This protocol details the induction of free-radical-mediated LDL oxidation using copper (II) sulfate (B86663).
Materials:
-
Isolated human LDL
-
Copper (II) sulfate (CuSO₄) solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
Lipid extraction solvents
-
Internal standards for LC-MS/MS analysis
Procedure:
-
Dialyze isolated LDL against PBS.
-
Incubate the LDL solution with a solution of CuSO₄ at 37°C. The final concentration of CuSO₄ is typically in the low micromolar range.[1]
-
Monitor the oxidation progress by measuring the formation of conjugated dienes at 234 nm.
-
Terminate the reaction by adding a chelating agent like EDTA to sequester the copper ions.
-
Extract the lipids from the oxidized LDL.
-
Dry and reconstitute the lipid extract.
-
Analyze the HODE-CE isomers using chiral phase HPLC-MS/MS.
Analytical Methodology: Chiral Phase HPLC-MS/MS
The separation and quantification of HODE-CE stereoisomers are critical for differentiating their origins. Chiral phase High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is the method of choice.
Chromatography:
-
Column: A chiral stationary phase column (e.g., Chiralpak IA) is used to separate the S and R enantiomers of HODE-CEs.
-
Mobile Phase: A non-polar mobile phase, such as a mixture of hexane (B92381) and isopropanol, is typically used for chiral separations.
-
Gradient: An isocratic or gradient elution may be employed to optimize the separation of different HODE-CE isomers.
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode can be used to ionize the HODE-CE molecules.
-
Detection: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer provides high sensitivity and specificity for quantifying the target analytes. Specific precursor-to-product ion transitions for each HODE-CE isomer are monitored.
Visualizing the Pathways and Workflows
Enzymatic Formation of 13(S)-HODE-CE
The following diagram illustrates the enzymatic pathway for the formation of 13(S)-HODE-CE from cholesteryl linoleate by 15-lipoxygenase.
Caption: Enzymatic formation of 13(S)-HODE-CE by 15-lipoxygenase.
Experimental Workflow for Differentiation
This diagram outlines the logical workflow for experimentally differentiating the enzymatic and free-radical origins of HODE-CEs.
Caption: Workflow for differentiating HODE-CE origins.
By employing these methodologies and understanding the fundamental differences in product formation, researchers can accurately determine the contribution of enzymatic and free-radical pathways to HODE-CE generation in various biological contexts. This knowledge is paramount for advancing our understanding of diseases like atherosclerosis and for the development of novel therapeutic strategies.
References
The Rising Profile of 13(R)-HODE Cholesteryl Ester in Lipid Peroxidation Analysis
A Comparative Guide to a Novel Biomarker in Oxidative Stress Research
For Immediate Release
In the intricate landscape of oxidative stress research, the precise measurement of lipid peroxidation is paramount. For researchers, scientists, and drug development professionals, the identification of reliable and specific biomarkers is a continual pursuit. This guide provides an in-depth comparison of 13(R)-hydroxyoctadecadienoic acid (13(R)-HODE) cholesteryl ester as a marker of lipid peroxidation against other established alternatives, supported by experimental data and detailed methodologies.
Distinguishing Enzymatic from Free Radical Damage
Lipid peroxidation, the oxidative degradation of lipids, can occur through enzymatic pathways, often associated with specific cellular signaling, or via non-enzymatic, free radical-mediated damage, a hallmark of oxidative stress. A key advantage of measuring HODE isomers is the ability to distinguish between these two pathways. Enzymatic oxidation, primarily by lipoxygenases, stereospecifically produces 13(S)-HODE. In contrast, free radical-mediated peroxidation results in a racemic mixture of both 13(S)-HODE and 13(R)-HODE. Therefore, an equimolar ratio of the (S) and (R) isomers strongly indicates a free radical-driven process.
Comparative Analysis of Lipid Peroxidation Markers
While 13(R)-HODE cholesteryl ester is a specific product of free radical attack on cholesteryl linoleate, several other markers are commonly employed to assess lipid peroxidation. This section compares 13(R)-HODE with prominent alternatives, highlighting their respective strengths and weaknesses.
| Biomarker | Formation Pathway | Advantages | Disadvantages | Typical Plasma Concentrations (Oxidative Stress) |
| This compound | Free radical oxidation of cholesteryl linoleate | High specificity for free radical damage; Stable molecule. | Less established than other markers; Requires sensitive LC-MS/MS analysis. | Data not widely available; research ongoing. |
| 9-HODE | Free radical and enzymatic oxidation of linoleic acid | Abundant and readily detectable. | Not specific to free radical damage without chiral analysis. | Increases of over 3-fold have been observed in response to physiological stress[1][2]. |
| F2-Isoprostanes | Free radical oxidation of arachidonic acid | Considered the "gold standard" for in vivo oxidative stress; Chemically stable.[3][4] | Requires highly sensitive and specific assays (GC-MS or LC-MS/MS). | ~35-100 pg/mL[5] |
| Malondialdehyde (MDA) | Secondary product of lipid peroxidation | Widely used and has established assay methods (TBARS). | Lacks specificity; Can be produced during sample handling; Reacts with other biomolecules.[6][7] | Varies widely depending on the assay method. |
| 4-Hydroxynonenal (4-HNE) | Secondary product of lipid peroxidation | Highly reactive and involved in cell signaling and toxicity. | High reactivity makes it difficult to measure accurately; Forms adducts with proteins and DNA.[7] | Varies widely depending on the assay method. |
| 7-Hydroxycholesterol | Free radical and enzymatic oxidation of cholesterol | Reflects oxidation of a key lipid component. | Not specific to free radical damage. | Data not widely available. |
Key Findings from Comparative Studies:
A study investigating the effects of strenuous exercise found a strong positive correlation (r = 0.75, P < 0.001) between the total plasma levels of 9- and 13-HODE and F2-isoprostanes, indicating that HODEs are reliable markers of exercise-induced oxidative stress[1][2]. The same study reported a 3.1-fold increase in plasma 13-HODE + 9-HODE immediately following a 75-km cycling bout[1][2].
Experimental Protocols
Detailed and robust analytical methods are crucial for the accurate quantification of lipid peroxidation biomarkers. Below are representative protocols for the analysis of HODE cholesteryl esters and F2-isoprostanes.
Protocol 1: Analysis of this compound by LC-MS/MS
This protocol is based on established methods for the analysis of cholesteryl esters and related oxidized lipids.
1. Sample Preparation (Plasma): a. To 100 µL of plasma, add an internal standard (e.g., d4-13-HODE cholesteryl ester). b. Extract lipids using a modified Bligh-Dyer method with chloroform:methanol (2:1, v/v). c. Vortex vigorously and centrifuge to separate the phases. d. Collect the lower organic phase and dry it under a stream of nitrogen. e. Reconstitute the lipid extract in a suitable solvent (e.g., methanol:isopropanol, 1:1, v/v) for LC-MS/MS analysis.
2. LC-MS/MS Analysis: a. Chromatography: i. Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separating cholesteryl esters. For chiral separation of R and S isomers, a chiral column (e.g., CHIRALPAK series) is required. ii. Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate. iii. Mobile Phase B: Acetonitrile:Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate. iv. Gradient: A linear gradient from 60% B to 100% B over 15 minutes, followed by a 5-minute hold at 100% B. v. Flow Rate: 0.3 mL/min. b. Mass Spectrometry (Triple Quadrupole): i. Ionization Mode: Electrospray Ionization (ESI) in positive mode. ii. Multiple Reaction Monitoring (MRM):
- Parent Ion (Precursor): The [M+NH4]+ adduct of 13-HODE cholesteryl ester (m/z 682.6). The exact m/z will depend on the specific cholesteryl ester. For the free acid, the precursor would be different. A common fragment for cholesteryl esters is the cholesterol backbone at m/z 369.3.
- Daughter Ion (Product): A specific fragment ion for 13-HODE, which would be determined by direct infusion of a standard. For oxidized cholesteryl esters where the oxidation is on the fatty acyl chain, a characteristic fragment is the unmodified cholestenyl cation (m/z 369)[8]. iii. Optimization: Declustering potential (DP) and collision energy (CE) should be optimized for the specific analyte and instrument.
Protocol 2: Analysis of F2-Isoprostanes by GC-MS
This is a widely accepted "gold standard" method for F2-isoprostane analysis.
1. Sample Preparation (Plasma or Urine): a. Add an internal standard (e.g., [2H4]-8-iso-PGF2α) to the sample. b. Perform alkaline hydrolysis to release esterified isoprostanes. c. Use solid-phase extraction (SPE) with a C18 cartridge to purify the sample. d. Derivatize the sample to form pentafluorobenzyl (PFB) esters to improve volatility for GC analysis. e. Further derivatize with trimethylsilyl (B98337) (TMS) ether to cap the hydroxyl groups.
2. GC-MS Analysis: a. Gas Chromatography: i. Column: A capillary column (e.g., 30 m x 0.25 mm) with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane). ii. Carrier Gas: Helium. iii. Temperature Program: An optimized temperature ramp to separate the different isoprostane isomers. b. Mass Spectrometry: i. Ionization Mode: Negative Ion Chemical Ionization (NICI). ii. Selected Ion Monitoring (SIM): Monitor the characteristic [M-181]- ion (loss of the PFB group) for both the analyte and the internal standard.
Signaling Pathways and Experimental Workflows
Visualizing the complex biochemical processes involved in lipid peroxidation and the analytical workflows for their measurement is essential for a clear understanding.
Caption: Enzymatic vs. Free Radical Oxidation of Linoleic Acid.
Caption: Workflow for this compound Analysis.
Conclusion
The validation of this compound as a biomarker for lipid peroxidation offers a specific and valuable tool for researchers in the field of oxidative stress. Its ability to specifically pinpoint free radical-mediated damage provides a distinct advantage over more general markers. While F2-isoprostanes remain a gold standard, the strong correlation and high abundance of HODEs make them a compelling and complementary marker. As analytical techniques continue to improve in sensitivity and accessibility, the adoption of this compound and other specific lipid peroxidation products will undoubtedly enhance our understanding of the role of oxidative stress in health and disease, paving the way for more targeted therapeutic interventions.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Metabolomics approach to assessing plasma 13- and 9-hydroxy-octadecadienoic acid and linoleic acid metabolite responses to 75-km cycling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of F2-Isoprostanes as a Reliable Index of Oxidative Stress in vivo Using Gas Chromatography - Mass Spectrometry (GC-MS) Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of Isoprostanes as Markers of Oxidative Stress in Neuronal Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plasma Biomarkers of Oxidant Stress and Development of Organ Failure in Severe Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Looking in Depth at Oxidized Cholesteryl Esters by LC-MS/MS: Reporting Specific Fragmentation Fingerprints and Isomer Discrimination - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-reactivity of antibodies against different oxidized lipid species
A Comparative Guide to Antibodies for Oxidized Lipid Species
For researchers, scientists, and drug development professionals investigating the role of lipid oxidation in health and disease, the selection of specific and sensitive antibodies is paramount. This guide provides an objective comparison of antibodies targeting different oxidized lipid species, supported by experimental data to aid in your selection process.
Understanding Oxidized Lipids and Antibody Specificity
This guide focuses on antibodies against three major classes of oxidized lipid species:
-
Malondialdehyde (MDA)-modified proteins: MDA is a highly reactive aldehyde generated during the peroxidation of polyunsaturated fatty acids.
-
4-Hydroxynonenal (B163490) (4-HNE)-modified proteins: 4-HNE is another major aldehydic product of lipid peroxidation, known to readily form adducts with proteins.
-
Oxidized Low-Density Lipoprotein (oxLDL): LDL particles are susceptible to oxidation, leading to a heterogeneous mixture of modified lipids and proteins that are implicated in atherosclerosis.
Comparative Analysis of Antibody Performance
The following tables summarize the cross-reactivity and specificity of various commercially available and research-grade antibodies against different oxidized lipid species.
Table 1: Cross-Reactivity of Anti-4-Hydroxynonenal (4-HNE) Modified Protein Antibodies
| Antibody Clone/Name | Type | Target Species | No Cross-Reactivity Detected With | Some Cross-Reactivity Detected With | Manufacturer/Source | Reference(s) |
| Monoclonal Antibodies (unnamed) | Monoclonal (Mouse) | 4-HNE modified proteins | Malondialdehyde, nonanal, 4-hydroxyhexenal (B101363) modified proteins | Protein bound 4-hydroxyoctenal and 4-hydroxydecenal | Research Study | [1][2] |
| 12F7 | Monoclonal (Mouse) | 4-HNE modified proteins | 4-Hydroxy-2-hexenal, Acrolein, Crotonaldehyde, Hexanoyl Lysine, Malondialdehyde, or Methylglyoxal modified proteins | Not specified | MyBioSource, Thermo Fisher Scientific | [3][4] |
| ab46545 | Polyclonal (Rabbit) | 4-HNE modified proteins | Not specified | Some non-specific binding to BSA noted in Western blot | Abcam | |
| NA59 | Monoclonal | 4-HNE-lysine | Not specified | Not specified | Research Study | [5] |
Table 2: Cross-Reactivity of Anti-Malondialdehyde (MDA)-Modified Protein/LDL Antibodies
| Antibody Clone/Name | Type | Target Species | No Cross-Reactivity Detected With | Cross-Reactivity/Binding Profile | Manufacturer/Source | Reference(s) |
| mAb-1H11 | Monoclonal (Murine) | MDA-modified LDL | Not specified | Reacts with MDA-modified LDL in human atheromatous tissue and plasma | Research Study | [6] |
| MDA2 | Monoclonal (Murine IgG1a) | MDA-lysine epitopes | Not specified | Specific for MDA-lysine epitopes | Research Study | [7] |
| LO1 | Monoclonal (Murine IgG3κ) | MDA-conjugated LDL | Native LDL, MDA-conjugated albumin | Recognizes MDA-conjugated LDL | Research Study | [8][9] |
| Anti-Apo B-100 p45/p210 | Polyclonal/Autoantibodies | Native and MDA-modified apoB peptides | Not specified | Titers against native and MDA-modified peptides are positively correlated | Research Study | [10] |
Table 3: Specificity of Anti-Oxidized LDL (oxLDL) and Oxidized Phospholipid Antibodies
| Antibody Clone/Name | Type | Target Species | Binding Specificity and Cross-Reactivity | Manufacturer/Source | Reference(s) |
| EO6 | Monoclonal (Murine IgM) | Oxidized Phospholipids (B1166683) (e.g., POVPC) | Binds to CuOx-LDL and oxidized PAPC. Does not bind to MDA-LDL. Competes with DLH3 for binding to CuOx-LDL. | Research Study | [7][11] |
| DLH3 (FOH1a/DLH3) | Monoclonal (Murine) | Oxidized LDL | Reacts with oxidized LDL and oxidized HDL. No reaction with native, acetylated, or malondialdehyde-treated LDL. The epitope is an oxidized phospholipid product. | Research Study | [7][12] |
| OLF4-3C10 | Monoclonal | Cu++ oxidized LDL | Specific for an undefined epitope generated during Cu++ oxidation of LDL. Does not cross-react with native LDL, VLDL, H2O2-oxidized LDL, or MDA-LDL. | Research Study | [5][13] |
| Anti-oxLDL (Polyclonal) | Polyclonal (Rabbit) | Oxidized LDL | Targets Oxidized LDL in Human and Mouse samples. Validated for multiple applications. | Thermo Fisher Scientific, Antibodies-online | [14][15][16] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for understanding the context of antibody application.
Caption: Signaling pathway of oxidized lipid formation and its role in atherosclerosis.
References
- 1. Monoclonal antibodies for detection of 4-hydroxynonenal modified proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. mybiosource.com [mybiosource.com]
- 4. 4-Hydroxynonenal Monoclonal Antibody (12F7) (MA5-27570) [thermofisher.com]
- 5. ahajournals.org [ahajournals.org]
- 6. JCI - Malondialdehyde-modified low density lipoproteins in patients with atherosclerotic disease. [jci.org]
- 7. Monoclonal autoantibodies specific for oxidized phospholipids or oxidized phospholipid–protein adducts inhibit macrophage uptake of oxidized low-density lipoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A Novel Immunoassay for Malondialdehyde-Conjugated Low-Density Lipoprotein Measures Dynamic Changes in the Blood of Patients Undergoing Coronary Artery Bypass Graft Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Serum Anti-Apo B Antibody Level as Residual CVD Marker in DM Patients under Statin Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. A monoclonal antibody against oxidized lipoprotein recognizes foam cells in atherosclerotic lesions. Complex formation of oxidized phosphatidylcholines and polypeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Monoclonal antibodies against LDL progressively oxidized by myeloperoxidase react with ApoB-100 protein moiety and human atherosclerotic lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. anti-OxLDL Antibody [ABIN733148] - Human, Mouse, IF (p), FACS, IF (cc) [antibodies-online.com]
- 15. Anti-Oxidized LDL Antibodies | Invitrogen [thermofisher.com]
- 16. ox-LDL Polyclonal Antibody (BS-1698R) [thermofisher.com]
A Comparative Analysis of the Pro-inflammatory Effects of 13(R)-HODE Cholesteryl Ester and Other Oxysterols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pro-inflammatory effects of 13(R)-hydroxyoctadecadienoic acid (HODE) cholesteryl ester and other well-characterized oxysterols. While direct comparative studies on 13(R)-HODE cholesteryl ester are limited, this document synthesizes available data on related compounds and provides a framework for experimental comparison.
Introduction to Oxysterols and Inflammation
Oxysterols, oxidized derivatives of cholesterol, are bioactive lipids implicated in a variety of physiological and pathological processes, including inflammation.[1] They are major components of oxidized low-density lipoprotein (oxLDL) and are found in atherosclerotic lesions.[2] Different oxysterols can exert distinct pro-inflammatory effects by activating specific signaling pathways in immune cells, particularly macrophages.[2][1] Understanding the relative pro-inflammatory potential of different oxysterol species is crucial for developing targeted therapies for inflammatory diseases such as atherosclerosis.
Comparative Pro-inflammatory Profiles
While quantitative data directly comparing the pro-inflammatory potency of this compound with other oxysterols is scarce, we can infer its potential effects based on studies of its constituent parts (13-HODE) and other oxidized cholesteryl esters. The following tables summarize the known pro-inflammatory effects of various oxysterols to provide a basis for comparison.
Table 1: Pro-inflammatory Cytokine and Chemokine Induction by Oxysterols
| Oxysterol/Oxidized Lipid | Cell Type | Induced Cytokines/Chemokines | Reported Effect |
| 7-Ketocholesterol (B24107) (7KC) | Macrophages | IL-1β, IL-6, TNF-α | Potent inducer of pro-inflammatory cytokines.[1] |
| 25-Hydroxycholesterol (25-HC) | Macrophages | IL-1β, IL-6, IL-8 | Strong inducer of inflammatory mediators.[2] |
| 7β-Hydroxycholesterol (7β-OHC) | Macrophages | IL-8 | Potent inducer of IL-8 secretion. |
| Oxidized Cholesteryl Esters (general) | Macrophages | Pro-inflammatory cytokines | Activation of macrophages leading to cytokine release. |
| 13-HODE (free acid) | Endothelial Cells | ICAM-1 | Induces expression of adhesion molecules.[3] |
| This compound | Macrophages | Data not available | Expected to have pro-inflammatory potential as a component of oxLDL. |
Table 2: Signaling Pathways Activated by Oxysterols
| Oxysterol/Oxidized Lipid | Key Signaling Pathway(s) | Downstream Effects |
| 7-Ketocholesterol (7KC) | NF-κB | Upregulation of pro-inflammatory genes. |
| 25-Hydroxycholesterol (25-HC) | NLRP3 Inflammasome | Caspase-1 activation, IL-1β and IL-18 secretion.[4][5][6][7] |
| Oxidized Cholesteryl Esters (general) | Toll-like Receptor 4 (TLR4) | MyD88-dependent signaling, NF-κB activation. |
| 13(S)-HODE (free acid) | PPARγ | Potential for anti-inflammatory effects by promoting cholesterol efflux.[8][9] |
| 13(S)-HODE (free acid) | NF-κB | Induction of NF-κB activity in keratinocytes has been reported.[10] |
| This compound | Data not available | Likely involves pathways common to other oxidized lipids, such as TLR4 activation. |
Signaling Pathways
The pro-inflammatory effects of oxysterols are mediated by distinct signaling cascades. The following diagrams illustrate the known pathways for some of the key comparator oxysterols and the putative pathway for oxidized cholesteryl esters.
References
- 1. Frontiers | Dietary Oxysterol, 7-Ketocholesterol Accelerates Hepatic Lipid Accumulation and Macrophage Infiltration in Obese Mice [frontiersin.org]
- 2. High-density lipoprotein protects macrophages from oxidized low-density lipoprotein-induced apoptosis by promoting efflux of 7-ketocholesterol via ABCG1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 13-HPODE and 13-HODE modulate cytokine-induced expression of endothelial cell adhesion molecules differently - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipid regulation of NLRP3 inflammasome activity through organelle stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NLRP3 inflammasome: a novel link between lipoproteins and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NLRP3 inflamasomes are required for atherogenesis and activated by cholesterol crystals that form early in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NLRP3-inflammasome inhibition prevents high fat and high sugar diets-induced heart damage through autophagy induction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 13-hydroxy linoleic acid increases expression of the cholesterol transporters ABCA1, ABCG1 and SR-BI and stimulates apoA-I-dependent cholesterol efflux in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 13-hydroxy linoleic acid increases expression of the cholesterol transporters ABCA1, ABCG1 and SR-BI and stimulates apoA-I-dependent cholesterol efflux in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Epidermal FABP (FABP5) regulates keratinocyte differentiation by 13(S)-HODE-mediated activation of the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Functional differences between 13(R)-HODE cholesteryl ester and its hydroperoxide precursor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the functional differences between 13(R)-hydroxyoctadecadienoic acid (HODE) cholesteryl ester and its immediate precursor, cholesteryl 13(R)-hydroperoxyoctadecadienoate (13(R)-HpODE-CE). Both molecules are significant components of oxidized low-density lipoprotein (oxLDL) and are implicated in the pathophysiology of various diseases, most notably atherosclerosis.[1] While direct comparative studies on the cholesteryl ester forms are limited, this guide synthesizes available data on the functional activities of their free acid counterparts and the general roles of lipid hydroperoxides versus their reduced alcohol forms.
Core Functional Differences: An Overview
The primary distinction between 13(R)-HODE cholesteryl ester and its hydroperoxide precursor lies in their chemical stability and reactivity. The hydroperoxide group in 13(R)-HpODE-CE is a reactive oxygen species (ROS) that can initiate further lipid peroxidation and engage in redox signaling. In contrast, the hydroxyl group in this compound is a stable reduction product, rendering it less reactive but still biologically active, primarily through receptor-mediated signaling pathways.
Comparative Data
| Feature | Cholesteryl 13(R)-hydroperoxyoctadecadienoate (13(R)-HpODE-CE) | This compound |
| Chemical Nature | Unstable lipid hydroperoxide | Stable hydroxy fatty acid ester |
| Primary Role | Pro-oxidant, signaling molecule | Signaling molecule |
| Reactivity | High, can propagate lipid peroxidation | Low |
| Interaction with PDGF | Inactivates Platelet-Derived Growth Factor (PDGF)[2] | Not reported to inactivate PDGF |
| PPARγ Activation | Indirectly influences PPAR signaling through downstream products and cellular redox changes.[3] | 13(R)-HODE is not a direct ligand for PPARγ.[4] In contrast, the 13(S) isomer is a known PPARγ agonist.[4][5] |
| Cellular Adhesion Molecule Expression | Induces ICAM-1 expression in endothelial cells.[6] | A more potent inducer of ICAM-1 expression than its hydroperoxide precursor.[6] |
| Formation | Non-enzymatic oxidation of cholesteryl linoleate (B1235992).[1] | Reduction of 13(R)-HpODE-CE by cellular peroxidases. |
| Pathophysiological Context | Found in early-stage atherosclerotic lesions. | Found in more mature atherosclerotic plaques.[7] |
Signaling Pathways and Functional Implications
The functional differences between these two molecules are rooted in the distinct signaling pathways they modulate.
Cholesteryl 13(R)-hydroperoxyoctadecadienoate: A Pro-Oxidant and Signaling Modulator
As a lipid hydroperoxide, 13(R)-HpODE-CE is a key player in oxidative stress. Its reactivity allows it to modify proteins and other lipids, thereby altering cellular signaling.
One of the significant functions of cholesteryl hydroperoxyoctadecadienoate is the inactivation of Platelet-Derived Growth Factor (PDGF).[2] This has profound implications in atherosclerosis, as PDGF is a potent mitogen for smooth muscle cells, a critical event in plaque progression. The hydroperoxide moiety is essential for this inactivation.
Furthermore, 13-HPODE (the free acid) has been shown to induce the expression of Intercellular Adhesion Molecule 1 (ICAM-1) in endothelial cells, which is a crucial step in the recruitment of inflammatory cells to the vascular wall.[6] It also influences gene expression related to lipid metabolism and detoxification pathways.[3]
Caption: Formation and key signaling actions of Cholesteryl 13(R)-hydroperoxyoctadecadienoate.
This compound: A More Stable Signaling Molecule
The reduction of the hydroperoxide to a hydroxyl group marks a transition from a reactive, pro-oxidant species to a more stable signaling molecule. While 13(R)-HODE is less chemically reactive, it exhibits distinct biological activities.
Interestingly, 13-HODE (free acid form) is a more potent inducer of ICAM-1 expression than its hydroperoxide precursor, suggesting that the reduced form has specific signaling roles in inflammation that are independent of its oxidative potential.[6]
A critical distinction lies in the interaction with Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key nuclear receptor in lipid metabolism and inflammation. Studies have shown that while the 13(S)-HODE enantiomer is a ligand for PPARγ, 13(R)-HODE is not.[4] This stereospecificity is crucial for understanding the differential biological effects of these isomers. The proliferative effect of 13(R)-HODE in certain cancer cell lines is suggested to be mediated, at least in part, through the activation of the cyclooxygenase (COX) pathway.[4]
Caption: Known signaling pathways influenced by 13(R)-HODE.
Experimental Protocols
Analysis of Cholesteryl Ester Hydroperoxides and Hydroxides
A common method for the separation and quantification of these lipids from biological samples like oxidized LDL is High-Performance Liquid Chromatography (HPLC).
Protocol: HPLC Separation of Cholesteryl Linoleate Oxidation Products [8]
-
Lipid Extraction: Extract total lipids from the sample (e.g., oxidized LDL) using a chloroform/methanol (2:1, v/v) mixture.
-
Sample Preparation: Dry the lipid extract under a stream of nitrogen and redissolve in the mobile phase.
-
HPLC System:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: Isocratic solvent system of acetonitrile/isopropanol/water (44/54/2, v/v/v).
-
Detection: UV absorbance at 234 nm (for conjugated dienes in hydroperoxides) and 210 nm (for the ester bond).
-
-
Quantification: Use purified standards of cholesteryl linoleate hydroperoxide and cholesteryl linoleate hydroxide (B78521) to create a standard curve for quantification.
Caption: Experimental workflow for the analysis of cholesteryl esters by HPLC.
Conclusion
The functional differences between this compound and its hydroperoxide precursor are significant and are primarily dictated by the chemistry of the oxygenated functional group. Cholesteryl 13(R)-hydroperoxyoctadecadienoate is a reactive, pro-oxidant species that can directly inactivate growth factors and initiate inflammatory signaling. In contrast, this compound is a stable signaling molecule that modulates inflammatory pathways through distinct, receptor-mediated mechanisms that are stereospecific and differ from those of its (S)-enantiomer. Further research is warranted to elucidate the specific roles of the cholesteryl ester forms of these lipids in cellular signaling and disease progression.
References
- 1. Immunohistochemical Detection of 13(R)-hydroxyoctadecadienoic Acid in Atherosclerotic Plaques of Human Carotid Arteries Using a Novel Specific Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical and Structural Tools of Lipid Hydroperoxides: Present State and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peroxidized Linoleic Acid, 13-HPODE, Alters Gene Expression Profile in Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential cell growth/apoptosis behavior of 13-hydroxyoctadecadienoic acid enantiomers in a colorectal cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comprehensive analysis of PPARγ agonist activities of stereo-, regio-, and enantio-isomers of hydroxyoctadecadienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 13-HPODE and 13-HODE modulate cytokine-induced expression of endothelial cell adhesion molecules differently - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 13-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 8. A method for defining the stages of low-density lipoprotein oxidation by the separation of cholesterol- and cholesteryl ester-oxidation products using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 13(R)-HODE in Atherosclerosis: A Comparative Guide to an Emerging Player in Vascular Disease
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 13(R)-hydroxyoctadecadienoic acid (13(R)-HODE) with other key lipid metabolites implicated in the pathogenesis of atherosclerosis. Supported by experimental data, this document details the in vivo evidence for the formation of 13(R)-HODE in atherosclerotic lesions and contrasts its characteristics with those of its stereoisomer, 13(S)-HODE, and the regioisomer, 9-HODE.
Introduction
Atherosclerosis, a chronic inflammatory disease of the arterial wall, is characterized by the accumulation of lipids, inflammatory cells, and fibrous elements, leading to the formation of plaques. Oxidized low-density lipoprotein (oxLDL) is a key pathogenic factor in this process, and its lipid components, including hydroxyoctadecadienoic acids (HODEs), are increasingly recognized for their roles in disease progression. Among these, 13(R)-HODE, a non-enzymatically formed product of linoleic acid oxidation, has been identified within human atherosclerotic lesions, suggesting its involvement in the pathophysiology of the disease.[1][2] This guide will delve into the in vivo evidence for 13(R)-HODE formation and compare its biochemical properties and signaling pathways with other relevant HODE isomers.
Comparative Analysis of HODE Isomers in Atherosclerosis
The progression of atherosclerosis involves a complex interplay of various lipid mediators. Below is a comparative summary of 13(R)-HODE, 13(S)-HODE, and 9-HODE, highlighting their distinct origins and reported roles in atherosclerotic plaques.
| Feature | 13(R)-HODE | 13(S)-HODE | 9-HODE |
| Formation | Primarily non-enzymatic, resulting from oxidative stress.[1] | Primarily enzymatic, via 15-lipoxygenase (15-LOX).[1] | Primarily non-enzymatic in later stages of atherosclerosis. |
| Presence in Lesions | Detected in vascular endothelial cells, macrophages, and smooth muscle cells of human carotid atherosclerotic plaques.[1][2] Found in both early and mature plaques.[3] | Predominant in early atherosclerotic lesions.[4] | Present in approximately equal quantities to 13-HODE in later-stage lesions.[4] |
| Relative Abundance | Reported to be present in substantial levels, potentially greater than 13(S)-HODE in advanced lesions.[1] | More abundant in the early stages of plaque development.[3][4] | Becomes as abundant as 13-HODE in advanced disease. |
| Primary Receptor(s) | PPARγ (Peroxisome Proliferator-Activated Receptor gamma) - activity is debated.[3][5][6] | PPARγ.[3] | GPR132 (G protein-coupled receptor 132).[4] |
| Reported Role in Atherosclerosis | Pro-inflammatory effects and contribution to plaque instability in later stages. May act as a ligand for PPARγ, potentially influencing gene expression related to lipid metabolism and inflammation.[1][6] | Initially considered protective through PPARγ activation, leading to clearance of lipid-laden cells.[4] However, its sustained presence may contribute to foam cell formation.[3] | Pro-inflammatory effects mediated through GPR132, contributing to apoptosis and the development of a fragile, acellular plaque.[4] |
Experimental Evidence and Methodologies
The in vivo detection and characterization of 13(R)-HODE in atherosclerotic lesions have been made possible through specific and sensitive experimental techniques.
Immunohistochemical Detection of 13(R)-HODE in Human Carotid Arteries
Objective: To visualize the localization of 13(R)-HODE within the cellular components of human atherosclerotic plaques.
Methodology:
-
Tissue Preparation: Freshly frozen human carotid endarterectomy specimens are embedded in optimal cutting temperature (OCT) compound. 10-µm-thick sections are cut using a cryostat, air-dried, and post-fixed in 100% acetone (B3395972) at 4°C for 10 minutes.[1]
-
Immunostaining:
-
Sections are rehydrated and endogenous peroxidase activity is quenched with 3% hydrogen peroxide for 10 minutes at 4°C.[1]
-
Non-specific binding is blocked by incubating the sections with 3% skim milk in phosphate-buffered saline (PBS) for 20 minutes at room temperature.[1]
-
The primary antibody, a mouse monoclonal antibody specific for 13(R)-HODE (clone mAb 13H1), is applied to the sections and incubated.[1]
-
A biotinylated secondary antibody is then added, followed by incubation with a streptavidin-horseradish peroxidase (HRP) conjugate.
-
The signal is visualized using 3,3'-diaminobenzidine (B165653) (DAB) as the chromogen, which produces a brown precipitate at the site of the antigen.[1]
-
Sections are counterstained with hematoxylin (B73222) to visualize cell nuclei.[1]
-
-
Specificity Control: To confirm the specificity of the staining, an absorption test is performed by pre-incubating the primary antibody with a 13(R)-HODE-BSA conjugate before applying it to the tissue sections.[1]
Competitive ELISA for 13(R)-HODE Quantification
Objective: To quantitatively measure the concentration of 13(R)-HODE in biological samples, such as tissue homogenates.
Methodology:
-
Plate Coating: A microtiter plate is coated with a capture antibody, which can be an antibody specific to the tag on the primary antibody (e.g., goat anti-mouse IgG).
-
Competitive Binding:
-
A known amount of 13(R)-HODE conjugated to a reporter enzyme (e.g., HRP) is mixed with the sample containing an unknown amount of 13(R)-HODE.
-
This mixture is then added to the wells of the microtiter plate, along with the specific primary antibody against 13(R)-HODE (mAb 13H1).[1]
-
The free 13(R)-HODE in the sample and the enzyme-conjugated 13(R)-HODE compete for binding to the primary antibody.
-
-
Signal Detection:
-
After incubation, the wells are washed to remove unbound reagents.
-
A substrate for the enzyme is added, leading to a colorimetric reaction.
-
The intensity of the color is measured using a microplate reader.
-
-
Quantification: The concentration of 13(R)-HODE in the sample is inversely proportional to the intensity of the color produced. A standard curve is generated using known concentrations of 13(R)-HODE to determine the concentration in the unknown samples.
Signaling Pathways and Molecular Interactions
The biological effects of HODE isomers are mediated through their interaction with specific cellular receptors and signaling pathways. The distinct pathways activated by 13(R)-HODE and its counterparts are crucial for understanding their differential roles in atherosclerosis.
References
- 1. Immunohistochemical Detection of 13(R)-hydroxyoctadecadienoic Acid in Atherosclerotic Plaques of Human Carotid Arteries Using a Novel Specific Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunohistochemical detection of 13(R)-hydroxyoctadecadienoic acid in atherosclerotic plaques of human carotid arteries using a novel specific antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 13-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 4. 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive analysis of PPARγ agonist activities of stereo-, regio-, and enantio-isomers of hydroxyoctadecadienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Analytical Methods for Oxidized Cholesteryl Ester Profiling
For Researchers, Scientists, and Drug Development Professionals
The analysis of oxidized cholesteryl esters (oxCEs), critical biomarkers and mediators in various pathological conditions such as atherosclerosis, presents significant analytical challenges. This guide provides a head-to-head comparison of the two primary analytical techniques employed for oxCE profiling: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into their respective performance characteristics, provide detailed experimental protocols, and illustrate key workflows and biological pathways.
Data Presentation: Quantitative Performance at a Glance
The choice between LC-MS/MS and GC-MS for oxCE analysis often depends on the specific research question, required sensitivity, and the nature of the biological matrix. Below is a summary of typical quantitative performance parameters for each technique, compiled from various studies.
| Parameter | LC-MS/MS | GC-MS | Key Considerations |
| Limit of Detection (LOD) | Typically in the low picomole (pmol) to femtomole (fmol) range. One study reported a detection limit of 0.1 pmol for a synthesized cholesteryl ester hydroperoxide. | Generally in the low nanogram (ng) to picogram (pg) range. A validated method for sterol oxidation products reported LODs below 5 ng/mL[1]. | LC-MS/MS often provides superior sensitivity for many oxCE species without the need for derivatization. |
| Limit of Quantification (LOQ) | Can be as low as ≤ 2 ng/mL for targeted oxCE analysis in complex matrices like plasma. | Typically around 10 ng/mL for sterol oxidation products in serum[1]. | The specific LOQ is highly dependent on the analyte, matrix, and instrumentation. |
| **Linearity (R²) ** | Generally excellent, with R² values typically > 0.99 over several orders of magnitude. | Good linearity is achievable with R² values often > 0.98 or 0.99[1]. | Both techniques can provide a linear response suitable for quantitative analysis. |
| Precision (%CV) | Intra- and inter-day precision is typically < 15%. | Good precision is reported, with intra- and between-day repeatability values below 10%[1]. | Both methods demonstrate good reproducibility when properly validated. |
| Accuracy/Recovery (%) | Dependent on the extraction method; recovery can be optimized with appropriate internal standards. | Recovery rates are reported to be between 77.65% and 110.29% for various sterol oxidation products[1]. | Sample preparation is a critical step affecting accuracy in both techniques. |
| Throughput | Generally higher throughput due to simpler sample preparation (no mandatory derivatization). | Lower throughput due to the mandatory, and often time-consuming, derivatization step. | LC-MS/MS is often favored for larger-scale lipidomics studies. |
| Specificity | High specificity is achieved through chromatographic separation and MS/MS fragmentation, allowing for isomer differentiation[2][3]. | High resolution and selectivity are hallmarks of GC-MS, particularly for isomer separation[4]. | The choice of column and MS parameters is crucial for resolving isomeric oxCEs in both methods. |
| Derivatization | Not typically required, which simplifies sample preparation and reduces the risk of artifact formation. | Mandatory to increase the volatility of oxCEs for gas-phase analysis. This step can introduce variability and potential artifacts[5][6][7]. | The derivatization step in GC-MS adds complexity and time to the workflow. |
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed overview of the key steps involved in the analysis of oxidized cholesteryl esters using LC-MS/MS and GC-MS.
I. Sample Preparation: Extraction of Oxidized Cholesteryl Esters from Plasma (for both LC-MS/MS and GC-MS)
Sample preparation is a critical step to eliminate interferences and enhance sensitivity[8]. A common method for lipid extraction from plasma is the methyl-tert-butyl ether (MTBE) method.
Materials:
-
Plasma sample
-
Methanol (MeOH), HPLC grade
-
Methyl-tert-butyl ether (MTBE), HPLC grade
-
Ultrapure water
-
Internal standards (e.g., deuterated cholesteryl ester analogs)
-
Centrifuge capable of 4°C operation
-
Vortex mixer
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: To 100 µL of plasma in a glass tube, add the appropriate internal standard solution.
-
Protein Precipitation and Lipid Extraction:
-
Add 1.5 mL of MTBE.
-
Add 0.5 mL of methanol.
-
Vortex vigorously for 1 minute.
-
Add 0.5 mL of ultrapure water.
-
Vortex for 30 seconds.
-
-
Phase Separation: Centrifuge the mixture at 1,000 x g for 10 minutes at 4°C. Two distinct phases will form: an upper organic phase (containing lipids) and a lower aqueous phase.
-
Lipid Collection: Carefully collect the upper organic phase into a clean glass tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for the subsequent analysis (e.g., isopropanol/acetonitrile for LC-MS or a derivatization solvent for GC-MS).
II. LC-MS/MS Analysis of Oxidized Cholesteryl Esters
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem mass spectrometer (e.g., Triple Quadrupole, Q-TOF, or Orbitrap) equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Gradient: A typical gradient would start with a lower percentage of mobile phase B, gradually increasing to elute the more hydrophobic oxCEs.
-
Flow Rate: Dependent on the column dimensions (e.g., 0.3-0.5 mL/min for a standard analytical column).
-
Column Temperature: Typically maintained between 30-50°C.
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive ion mode is commonly used for the detection of ammoniated or sodiated adducts of oxCEs.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan/data-dependent MS/MS for profiling.
-
Precursor and Product Ions: Specific precursor-to-product ion transitions are selected for each target oxCE. For example, a common neutral loss of the cholesterol backbone (m/z 368.5) can be monitored[5].
III. GC-MS Analysis of Oxidized Cholesteryl Esters
A. Derivatization: Silylation
To increase volatility, the hydroxyl groups of oxCEs must be derivatized, typically by silylation to form trimethylsilyl (B98337) (TMS) ethers[7][9].
Materials:
-
Dried lipid extract
-
Pyridine (B92270) (anhydrous)
-
Silylating reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS))
-
Heating block or oven
Procedure:
-
Reagent Addition: To the dried lipid extract, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.
-
Reaction: Cap the vial tightly and heat at 60-80°C for 30-60 minutes.
-
Cooling: Allow the reaction mixture to cool to room temperature before injection into the GC-MS.
B. GC-MS Instrumentation and Conditions:
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).
Chromatographic Conditions (Example):
-
Column: A low-polarity capillary column, such as a DB-5MS or equivalent, is typically used.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless injection is often used for trace analysis.
-
Temperature Program: A temperature gradient is used to separate the different oxCE derivatives. For example, starting at a lower temperature (e.g., 180°C), holding for a few minutes, and then ramping up to a higher temperature (e.g., 300°C).
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for targeted quantification of known oxCEs or full scan mode for qualitative analysis.
-
Monitored Ions: Specific fragment ions characteristic of the TMS-derivatized oxCEs are monitored for quantification.
Mandatory Visualizations
Signaling Pathway: Oxidized LDL and Foam Cell Formation in Atherosclerosis
References
- 1. core.ac.uk [core.ac.uk]
- 2. ahajournals.org [ahajournals.org]
- 3. Detection of cholesteryl ester hydroperoxide isomers using gas chromatography-mass spectrometry combined with thin-layer chromatography blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 8. Oxidized Low-Density Lipoprotein Promotes Macrophage Lipid Accumulation via the Toll-Like Receptor 4-Src Pathway [jstage.jst.go.jp]
- 9. A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice | MDPI [mdpi.com]
The Crossroads of Oxidation: Correlating 13(R)-HODE Cholesteryl Ester with Key Atherosclerosis Biomarkers
A Comparative Guide for Researchers
Atherosclerosis, a chronic inflammatory disease of the arteries, is underpinned by a complex interplay of lipid accumulation and oxidative stress. While traditional markers like oxidized low-density lipoprotein (oxLDL) and inflammatory cytokines have been extensively studied, emerging lipid metabolites are offering a more nuanced understanding of disease progression. Among these, 13(R)-hydroxyoctadecadienoic acid (13(R)-HODE) cholesteryl ester, a non-enzymatically formed oxidation product of linoleic acid, is gaining attention as a potential biomarker intimately linked to the oxidative environment within atherosclerotic plaques. This guide provides a comparative overview of 13(R)-HODE cholesteryl ester alongside established markers of atherosclerosis—oxidized LDL, high-sensitivity C-reactive protein (hs-CRP), and Interleukin-6 (IL-6)—supported by experimental data and detailed methodologies.
Comparative Analysis of Atherosclerosis Markers
While direct quantitative correlational studies between this compound and other key atherosclerosis markers in a single patient cohort are limited, existing research points towards a significant interplay. 13-HODE is a major component of oxLDL found in atherosclerotic lesions, and its rectus (R) stereoisomer, 13(R)-HODE, is specifically formed under conditions of oxidative stress, suggesting a close relationship with the overall oxidative burden in the plaque.
Quantitative Data Summary
The following tables summarize the typical concentrations of these markers in patients with atherosclerosis compared to healthy controls. It is important to note that the data for this compound is less abundant in the literature compared to the other, more established markers.
Table 1: this compound Levels
| Cohort | Sample Type | Concentration Range | Reference |
| Atherosclerotic Patients | Plaque Tissue | Substantial levels detected | [1][2] |
| Healthy Controls | Plaque Tissue | Minimal to undetectable | [1][2] |
Table 2: Oxidized LDL (oxLDL) Levels
| Cohort | Sample Type | Concentration Range | Reference |
| Coronary Artery Disease Patients | Serum | 92.8 ± 8.12 U/L | |
| Dyslipidemic Patients | Serum | 70 ± 16.24 U/L | |
| Hypertensive Patients | Serum | 55.8 ± 10.84 U/L | |
| Healthy Controls | Serum | 53.7 ± 7.11 U/L |
Table 3: High-Sensitivity C-Reactive Protein (hs-CRP) Levels
| Cohort | Sample Type | Concentration Range | Reference |
| Patients with Cardiac Ischemia | Serum | 10.9 mg/L (mean) | [3] |
| Healthy Controls | Serum | 2.3 mg/L (mean) | [3] |
| Patients with Myocardial Infarction | Serum | Significantly higher than controls | [4][5] |
Table 4: Interleukin-6 (IL-6) Levels
| Cohort | Sample Type | Concentration Range | Reference |
| Patients with Cardiovascular Disease | Serum | Significantly higher than controls | [6] |
| Patients with Unstable Angina | Plasma | Associated with plaque progression | |
| Healthy Controls | Plasma | Lower levels | [6] |
Signaling Pathways and Experimental Workflows
13-HODE Signaling in Macrophage Foam Cell Formation
13-HODE, including the 13(R) stereoisomer, is implicated in the regulation of macrophage function within the atherosclerotic plaque. One key pathway involves the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a crucial role in lipid metabolism and inflammation.
References
- 1. Immunohistochemical Detection of 13(R)-hydroxyoctadecadienoic Acid in Atherosclerotic Plaques of Human Carotid Arteries Using a Novel Specific Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Comparison Between Serum hsCRP and LDL Cholesterol for Search of a Better Predictor for Ischemic Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interleukin 6 plasma levels are associated with progression of coronary plaques - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 13(R)-HODE Cholesteryl Ester: A Guide to Safe and Compliant Laboratory Practices
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like 13(R)-HODE cholesteryl ester are paramount for ensuring laboratory safety and environmental protection. This guide provides a clear, step-by-step protocol for the safe disposal of this compound, aligning with standard hazardous waste management practices.
Immediate Safety and Handling Precautions:
Before initiating any disposal procedure, it is crucial to operate in a well-ventilated area, ideally within a chemical fume hood. All personnel must wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a laboratory coat. According to product information, this compound should be considered hazardous until more information is available. Direct contact with eyes, skin, or clothing should be avoided, and thorough washing is required after handling[1][2][3].
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound, which is typically supplied in a solvent like ethanol (B145695), is to treat it as hazardous chemical waste. This waste must be collected for removal by a licensed waste disposal contractor or your institution's Environmental Health and Safety (EHS) department[4].
-
Waste Collection:
-
Designate a specific, leak-proof container for flammable organic waste. The container must be chemically compatible with organic esters and solvents; a glass or suitable plastic container is recommended[4].
-
Ensure the container is clearly labeled "Hazardous Waste" and includes the full chemical name: "this compound in [Solvent Name, e.g., Ethanol]"[4][5].
-
If mixing with other compatible organic solvent waste, maintain a comprehensive list of all components and their approximate percentages on the label[4].
-
-
Segregation and Storage:
-
Disposal of Empty Containers:
-
Empty containers that previously held this compound must also be handled with care.
-
The first rinse of the container with a suitable solvent should be collected and disposed of as hazardous waste[5].
-
Subsequent rinses, after the initial hazardous rinse, can often be disposed of according to institutional guidelines.
-
All labels on the empty container must be removed or fully defaced before it is discarded[5].
-
Important Considerations:
-
DO NOT dispose of this compound down the sink or in regular trash. This is a prohibited practice that can harm the environment and violate regulations[4][5].
-
Incineration is a potential disposal method for bulk quantities of contaminated esters, but this should be handled by a licensed disposal facility[7].
Quantitative Data Presentation
The following table summarizes key quantitative data for this compound, gathered from supplier product information sheets.
| Property | Value | Source |
| Molecular Formula | C45H76O3 | [1][8][9] |
| Molecular Weight | 665.1 g/mol | [1][2][9] |
| Purity | ≥98% | [1][2][8] |
| Supplied As | A solution in ethanol or acetonitrile | [1][3] |
| Storage Temperature | -20°C | [1][2][3] |
| Stability | ≥2 years at -20°C | [1][2][3] |
| Solubility (in DMSO, Dimethyl Formamide) | Approximately 50 mg/mL | [1][2] |
| Solubility (in aqueous buffers, PBS pH 7.2) | Sparingly soluble (<20 µg/ml) | [1][2] |
Experimental Protocols
No specific experimental protocols for the disposal or degradation of this compound were found in the reviewed literature. The provided disposal procedures are based on general best practices for the management of hazardous chemical waste, particularly for organic esters dissolved in flammable solvents[4][5][6][7][10]. It is imperative to follow the specific guidelines provided by your institution's Environmental Health and Safety (EHS) department.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. larodan.com [larodan.com]
- 9. scbt.com [scbt.com]
- 10. geo.utexas.edu [geo.utexas.edu]
Personal protective equipment for handling 13(R)-HODE cholesteryl ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the handling of 13(R)-HODE cholesteryl ester. The following procedural steps and operational plans are designed to ensure the safe use and disposal of this compound in a laboratory setting, fostering a culture of safety and building trust in our commitment to your research needs beyond the product itself.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below.
| Property | Value |
| Molecular Formula | C₄₅H₇₆O₃[1][2] |
| Molecular Weight | 665.1 g/mol [1][2] |
| CAS Number | 330800-94-7[1] |
| Physical State | Typically supplied in solution |
| Storage Temperature | -20°C is recommended for lipids in organic solvents[3] |
Hazard Identification and Personal Protective Equipment (PPE)
-
Eye Protection : Wear chemical safety goggles or a face shield to protect against splashes.
-
Hand Protection : Use chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any tears or punctures before use.
-
Body Protection : A standard laboratory coat is required. For procedures with a higher risk of splashing, consider a chemically resistant apron.
-
Respiratory Protection : Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any aerosols or vapors from the solvent.
Operational Plan: Step-by-Step Handling Procedure
This protocol outlines the safe handling of this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, verify the integrity of the container.
-
Store the compound in its original vial, tightly sealed, at -20°C in a designated and clearly labeled area for oxidized lipids.[3]
-
If the compound is dissolved in an organic solvent, store it in a glass container with a Teflon-lined cap to prevent leaching of impurities from plastic.[3]
2. Preparation for Use:
-
Before opening, allow the vial to warm to room temperature to prevent condensation of moisture, which can lead to hydrolysis of the ester.[3]
-
Conduct all handling of the open container within a certified chemical fume hood to minimize inhalation exposure and prevent the contamination of the laboratory environment.
-
Use only clean, dry, glass or stainless-steel laboratory equipment for transferring the solution to avoid contamination and degradation.[3]
3. During the Experiment:
-
Avoid direct contact with the skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Prevent the generation of aerosols.
-
Keep the vial sealed when not in use to minimize exposure to air and light, which can promote further oxidation.
4. Spills and Decontamination:
-
In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth).
-
Collect the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
Disposal Plan
Proper disposal is crucial to maintain a safe laboratory environment and comply with regulations.
-
Waste Collection : All waste materials contaminated with this compound, including pipette tips, absorbent materials, and empty vials, should be collected in a designated and clearly labeled hazardous waste container.
-
Waste Segregation : Do not mix this waste with other waste streams.
-
Disposal Route : As this compound is a non-hazardous biological compound, it may be permissible to dispose of it as regular municipal waste after appropriate treatment, such as autoclaving or chemical disinfection, depending on local regulations.[4] However, given that it is often supplied in an organic solvent, the waste should be treated as chemical hazardous waste.
-
Consult Local Regulations : Always consult and adhere to your institution's and local environmental regulations for chemical waste disposal. Chemical waste generators must ensure complete and accurate classification of waste.[5]
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
